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  • Product: (3-Morpholinopyridin-2-yl)methanamine
  • CAS: 780802-31-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Characterization, and Application of (3-Morpholinopyridin-2-yl)methanamine in Drug Discovery

Executive Overview (3-Morpholinopyridin-2-yl)methanamine (CAS: 780802-31-5) is a highly versatile, bifunctional heterocyclic building block increasingly utilized in modern medicinal chemistry. Structurally, it features a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

(3-Morpholinopyridin-2-yl)methanamine (CAS: 780802-31-5) is a highly versatile, bifunctional heterocyclic building block increasingly utilized in modern medicinal chemistry. Structurally, it features a pyridine core substituted with a morpholine ring at the C3 position and a primary methanamine group at the C2 position. This specific spatial arrangement provides a unique combination of hydrogen-bond donating/accepting capabilities, tunable basicity, and a distinct steric profile. As a Senior Application Scientist, I have observed its critical role in the development of complex active pharmaceutical ingredients (APIs), particularly in the synthesis of kinase inhibitors and antiviral agents where precise pharmacophore positioning is paramount.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is essential for optimizing downstream coupling reactions and predicting its behavior in biological systems. The morpholine moiety significantly enhances aqueous solubility, while the primary amine serves as a highly reactive nucleophilic handle.

PropertyValue
Chemical Name (3-Morpholinopyridin-2-yl)methanamine
CAS Registry Number [1]
Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
Structural Class Pyridine derivative / Heterocycle
Appearance Pale yellow to off-white solid / viscous oil
Storage Conditions 2–8 °C, protect from light and ambient moisture

Mechanistic Synthesis & Validation Protocols

The synthesis of (3-Morpholinopyridin-2-yl)methanamine is typically achieved via a robust two-step sequence starting from 3-fluoro-pyridine-2-carbonitrile. The protocols below are designed as self-validating systems, ensuring high fidelity and reproducibility.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize the intermediate 3-morpholinopyridine-2-carbonitrile. Reagents: 3-fluoro-pyridine-2-carbonitrile (1.0 eq), Morpholine (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), N,N-Dimethylformamide (DMF).

Procedure:

  • Charge a clean, dry reactor with DMF and 3-fluoro-pyridine-2-carbonitrile.

  • Add finely milled K₂CO₃, followed by the dropwise addition of morpholine at 20–25 °C.

  • Elevate the internal temperature to 80 °C and maintain vigorous stirring for 4–6 hours.

  • Cool the mixture to room temperature and quench by pouring into ice-cold water (3 volumes) to precipitate the product. Filter, wash with water, and dry under vacuum.

Causality & Mechanistic Insight: The fluorine atom at the C3 position is highly activated toward nucleophilic attack due to the inductive and resonance electron-withdrawing effects of the adjacent C2-nitrile group and the pyridine nitrogen. K₂CO₃ is deliberately selected as a heterogeneous, mild base. It effectively scavenges the generated hydrofluoric acid (preventing the protonation and deactivation of morpholine) without hydrolyzing the sensitive nitrile group—a common side reaction when using stronger, homogeneous bases like NaOH.

Self-Validation: The reaction is a self-validating system when monitored by LC-MS. The disappearance of the starting material mass and the emergence of the product mass (m/z 190.2 [M+H]⁺) provide unambiguous confirmation of conversion. Furthermore, the precipitation upon the aqueous quench serves as a macroscopic indicator of successful non-polar product formation.

Step 2: Nitrile Reduction to Primary Amine

Objective: Convert 3-morpholinopyridine-2-carbonitrile to (3-Morpholinopyridin-2-yl)methanamine. Reagents: 3-morpholinopyridine-2-carbonitrile (1.0 eq), Raney Nickel (catalytic, ~10% w/w), 7M NH₃ in Methanol, H₂ gas (50 psi).

Procedure:

  • Dissolve the intermediate in 7M methanolic ammonia within a high-pressure hydrogenation reactor.

  • Carefully add an aqueous slurry of Raney Nickel under a strict nitrogen atmosphere.

  • Purge the reactor with H₂ gas three times, then pressurize to 50 psi. Stir vigorously at 25–40 °C for 12 hours.

  • Vent the reactor, filter the catalyst through a pad of Celite (Caution: Raney Ni is pyrophoric), and concentrate the filtrate in vacuo.

Causality & Mechanistic Insight: Reducing a nitrile to a primary amine frequently yields secondary and tertiary amine impurities. This occurs because the highly reactive intermediate imine can condense with the newly formed primary amine product. By conducting the hydrogenation in 7M methanolic ammonia, the massive excess of ammonia acts as a kinetic trap. It forces the transimination equilibrium entirely toward the primary imine, which is subsequently reduced exclusively to the target primary amine. Raney Nickel is chosen over Palladium on Carbon (Pd/C) to prevent catalyst poisoning by the basic morpholine/pyridine nitrogens.

Self-Validation: The system validates itself through volumetric hydrogen gas uptake. Once the stoichiometric volume of H₂ is consumed, the pressure stabilizes, indicating reaction completion. LC-MS must show a dominant peak at m/z 194.2 [M+H]⁺, with <2% of the secondary amine dimer mass, confirming the efficacy of the ammonia kinetic trap.

Workflow Visualization

SynthesisWorkflow Start 3-Fluoro-pyridine- 2-carbonitrile Morpholine Morpholine Addition (SNAr Reaction) Start->Morpholine Base (K2CO3), DMF Intermediate 3-Morpholinopyridine- 2-carbonitrile Morpholine->Intermediate Nucleophilic Substitution Reduction Catalytic Hydrogenation (Raney Ni / H2) Intermediate->Reduction MeOH/NH3, 50 psi H2 Target (3-Morpholinopyridin-2-yl) methanamine Reduction->Target Nitrile Reduction Application API Synthesis (e.g., RSV / HPK1 Inhibitors) Target->Application Amide/Urea Coupling

Figure 1: Synthetic workflow and downstream application of (3-Morpholinopyridin-2-yl)methanamine.

Strategic Applications in Medicinal Chemistry

The primary amine at the C2 position serves as an excellent nucleophile for coupling reactions (e.g., amide bond formation, reductive amination, or urea synthesis). The morpholine ring at the C3 position provides a specific steric profile that can occupy hydrophobic pockets in target kinases or viral proteins while maintaining favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Antiviral Therapeutics (RSV Inhibitors): (3-Morpholinopyridin-2-yl)methanamine is a critical building block in the synthesis of benzodiazepine derivatives designed to inhibit Respiratory Syncytial Virus (RSV) replication. The amine is utilized to form heterocyclic linkages (such as oxadiazoles) that are essential for binding affinity to the viral fusion proteins [2].

  • Immuno-Oncology (HPK1 Inhibitors): The compound is also incorporated into modulators of Hematopoietic Progenitor Kinase 1 (HPK1). Inhibiting HPK1 enhances T-cell activation and represents a frontier in cancer immunotherapy. The morpholino-pyridine scaffold provides the necessary hinge-binding motifs required for kinase selectivity [3].

Analytical Characterization Standards

To ensure the structural integrity and purity of the synthesized batch prior to API coupling, the following analytical suite is mandatory:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Pyridine Core: Look for the characteristic doublet of doublets around 8.2 ppm (C6-H) and multiplets around 7.3–7.5 ppm (C4-H, C5-H).

    • Morpholine Ring: Appears as two distinct multiplets around 3.0 ppm (N-CH₂) and 3.7 ppm (O-CH₂), each integrating for 4H.

    • Methanamine Group: The aliphatic CH₂ appears as a singlet or broad singlet around 3.8–4.0 ppm, integrating for 2H.

  • LC-MS (ESI+): A dominant molecular ion peak at m/z 194.2 [M+H]⁺ confirms the molecular weight.

  • HPLC (Reverse-Phase): Purity should exceed 98% using a C18 column with a gradient of Water/Acetonitrile (containing 0.1% TFA). Due to its high polarity and basicity, the primary amine will elute early; peak tailing can be mitigated by ensuring adequate buffer concentration in the mobile phase.

References

  • Title: WO2017015449A1 - Benzodiazepine derivatives as RSV inhibitors Source: Google Patents / World Intellectual Property Organization URL
  • Title: WO2021050964A1 - Compounds and Compositions for the Inhibition of HPK1 Source: Google Patents / World Intellectual Property Organization URL
Exploratory

An In-depth Technical Guide to (3-Morpholinopyridin-2-yl)methanamine

CAS Number: 780802-31-5 This technical guide provides a comprehensive overview of (3-Morpholinopyridin-2-yl)methanamine, a heterocyclic amine of significant interest to researchers and professionals in the field of drug...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 780802-31-5

This technical guide provides a comprehensive overview of (3-Morpholinopyridin-2-yl)methanamine, a heterocyclic amine of significant interest to researchers and professionals in the field of drug development. While specific literature on this particular isomer is emerging, this document consolidates available data and provides expert insights into its chemical identity, plausible synthetic routes, and potential as a valuable building block in medicinal chemistry. We will delve into the rationale behind synthetic strategies and the broader pharmacological context of the morpholinopyridine scaffold.

Compound Identity and Physicochemical Properties

(3-Morpholinopyridin-2-yl)methanamine is a substituted pyridine derivative featuring a morpholine ring at the C3 position and a methanamine (aminomethyl) group at the C2 position. This unique arrangement of functional groups imparts specific electronic and steric properties that make it an attractive scaffold for library synthesis and lead optimization in drug discovery programs.

The confirmed Chemical Abstracts Service (CAS) number for this compound is 780802-31-5 .

Table 1: Physicochemical Properties of (3-Morpholinopyridin-2-yl)methanamine

PropertyValueSource
CAS Number 780802-31-5Commercial Suppliers
Molecular Formula C₁₀H₁₅N₃OCalculated
Molecular Weight 193.25 g/mol Calculated
IUPAC Name (3-morpholin-4-ylpyridin-2-yl)methanamineIUPAC Nomenclature
Canonical SMILES C1COCCN1C2=C(C=CN=C2)CNStructure-based
InChI Key DFDKOJBQAIMQAJ-UHFFFAOYSA-NStructure-based

Note: Experimentally determined properties such as melting point, boiling point, and solubility are not widely published and should be determined empirically upon synthesis.

The Significance of the Morpholinopyridine Scaffold in Medicinal Chemistry

The morpholinopyridine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrent in active pharmaceutical ingredients (APIs) targeting a variety of biological targets. The inclusion of the morpholine moiety often enhances the pharmacological profile of a molecule.

  • Improved Physicochemical Properties: The morpholine ring can increase aqueous solubility and modulate lipophilicity (LogP), which are critical parameters for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The morpholine nitrogen is generally less prone to metabolism compared to other secondary amines, which can lead to an improved pharmacokinetic profile.

  • Target Engagement: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets like kinases and G-protein coupled receptors (GPCRs).

  • Diverse Biological Activities: Morpholine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, and CNS-modulating effects.[1][2] The pyridine ring itself is a cornerstone of numerous FDA-approved drugs.

The specific substitution pattern of (3-Morpholinopyridin-2-yl)methanamine, with the morpholine at C3 and the reactive aminomethyl handle at C2, offers a unique vector for chemical elaboration, allowing for the exploration of chemical space in close proximity to the nitrogen of the pyridine ring.

Retrosynthetic Analysis and Plausible Synthetic Protocol

Retrosynthetic Strategy

A logical retrosynthetic approach involves the late-stage introduction of the aminomethyl group from a more stable precursor, such as a nitrile or an aldehyde. The core morpholinopyridine scaffold can be assembled via a nucleophilic aromatic substitution (SNAᵣ) reaction.

G Target (3-Morpholinopyridin-2-yl)methanamine (Target Molecule) Precursor1 3-Morpholinopyridine-2-carbonitrile Target->Precursor1 Reduction of Nitrile Precursor2 2-Chloro-3-morpholinopyridine Precursor1->Precursor2 Cyanation Precursor3 2,3-Dichloropyridine Precursor2->Precursor3 SNAᵣ Morpholine Morpholine Cyanide Cyanide Source (e.g., CuCN)

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthetic Protocol

This protocol is a proposed, self-validating workflow. Each step includes purification and characterization to ensure the integrity of the intermediates.

Step 1: Synthesis of 3-Morpholino-2-chloropyridine

  • Rationale: This initial step involves a nucleophilic aromatic substitution (SNAᵣ) reaction. 2,3-Dichloropyridine is chosen as the starting material. The chlorine at the 2-position is generally more activated towards nucleophilic attack than the one at the 3-position. However, steric hindrance from the adjacent chlorine can direct the nucleophilic attack of morpholine to the 3-position under controlled conditions. Alternatively, a milder reaction may favor substitution at the 2-position, which can be carried forward in a different synthetic strategy. For this proposed synthesis, we assume selectivity for the 3-position can be achieved.

  • Procedure:

    • To a solution of 2,3-dichloropyridine (1.0 eq) in a suitable high-boiling point solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) (2.0 eq).

    • Heat the reaction mixture at 100-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 3-morpholino-2-chloropyridine.

  • Validation: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct isomer has been formed.

Step 2: Synthesis of 3-Morpholinopyridine-2-carbonitrile

  • Rationale: The chloro group at the 2-position is now replaced with a nitrile group. This is a key transformation as the nitrile can be readily reduced to the desired primary amine. A palladium-catalyzed cyanation reaction is a robust method for this conversion.

  • Procedure:

    • In a reaction vessel, combine 3-morpholino-2-chloropyridine (1.0 eq), zinc cyanide (Zn(CN)₂) (0.6 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a solvent like DMF.

    • Degas the mixture with nitrogen or argon.

    • Heat the reaction to 120-140 °C and monitor by TLC or LC-MS.

    • After completion, cool the mixture and dilute with water and ethyl acetate.

    • Filter the mixture through celite to remove inorganic salts and the catalyst.

    • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by column chromatography to afford 3-morpholinopyridine-2-carbonitrile.

  • Validation: Confirm the structure using ¹H NMR, ¹³C NMR, IR (presence of a nitrile stretch at ~2220 cm⁻¹), and Mass Spectrometry.

Step 3: Synthesis of (3-Morpholinopyridin-2-yl)methanamine

  • Rationale: The final step is the reduction of the nitrile to the primary amine. Several reducing agents can accomplish this, such as Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. Catalytic hydrogenation is often preferred for its milder conditions and easier workup.

  • Procedure:

    • Dissolve 3-morpholinopyridine-2-carbonitrile (1.0 eq) in a solvent such as methanol or ethanol.

    • Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).

    • Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 50 psi).

    • Stir the reaction at room temperature until the uptake of hydrogen ceases.

    • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude (3-Morpholinopyridin-2-yl)methanamine.

    • Further purification, if necessary, can be achieved by recrystallization or column chromatography.

  • Validation: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Caption: Proposed synthetic workflow for the target compound.

Potential Applications in Drug Discovery

Given the pharmacological importance of the morpholinopyridine scaffold, (3-Morpholinopyridin-2-yl)methanamine serves as a versatile intermediate for the synthesis of novel therapeutic agents. The primary amine functionality is a key handle for further chemical modifications.

  • Scaffold for Library Synthesis: The aminomethyl group can be readily acylated, alkylated, or used in reductive amination reactions to generate a diverse library of compounds for high-throughput screening.

  • Kinase Inhibitors: The morpholinopyridine core is present in numerous kinase inhibitors. The aminomethyl group at the C2 position can be functionalized to interact with the hinge region or other key residues within the ATP-binding pocket of various kinases.

  • CNS-Active Agents: The ability of the morpholine group to improve CNS penetration makes this scaffold attractive for developing drugs targeting neurological disorders. The primary amine can be modified to tune the basicity and polarity for optimal blood-brain barrier permeability.

  • Antibacterial Agents: The morpholine moiety is a feature of the antibiotic linezolid. Novel derivatives based on the (3-Morpholinopyridin-2-yl)methanamine scaffold could be explored for their potential as new antibacterial agents.[3]

Conclusion

(3-Morpholinopyridin-2-yl)methanamine (CAS 780802-31-5) is a chemical entity with considerable potential for application in medicinal chemistry and drug discovery. While detailed experimental data on this specific isomer remains limited in the public domain, its structural features and the established pharmacological relevance of the morpholinopyridine scaffold provide a strong rationale for its synthesis and investigation. The synthetic pathway proposed in this guide offers a robust and logical approach for its preparation, enabling researchers to access this valuable building block for the development of next-generation therapeutics. As with any synthetic protocol, experimental conditions may require optimization, and all intermediates and the final product should be rigorously characterized to confirm their identity and purity.

References

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). International Journal of Health and Clinical Research, 5(2), 2219-2234.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Pharmacy and Pharmaceutical Sciences, 11(5), 1345-1364.
  • Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 3(1), 40-51.
  • Kumar, R., & Singh, P. (2023). A review on pharmacological profile of Morpholine derivatives.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Molecules, 27(14), 4627.
  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (n.d.).
  • Pyridones in drug discovery: Recent advances. (n.d.).
  • US Patent 7,208,603 B2: Synthesis method and intermediates of pyridin-2-yl-methylamine. (2007).
  • Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia. (1981).
  • Synthesis, characterization and biological activity of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acid derivatives. (2013). Arabian Journal of Chemistry, 10, S1729-S1736.
  • Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. (2015). JSM Chemistry, 3(1), 1016.
  • Synthesis, characterization, and biological activity study of new heterocyclic compounds. (2024). Results in Chemistry, 7, 101347.
  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. (2022). Pharmaceuticals, 15(11), 1369.

Sources

Foundational

Structural Elucidation of (3-Morpholinopyridin-2-yl)methanamine: A Comprehensive Analytical Guide

Executive Summary In modern drug discovery, substituted heteroaryl amines serve as privileged scaffolds for kinase inhibitors, GPCR ligands, and central nervous system (CNS) modulators. Among these, (3-Morpholinopyridin-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, substituted heteroaryl amines serve as privileged scaffolds for kinase inhibitors, GPCR ligands, and central nervous system (CNS) modulators. Among these, (3-Morpholinopyridin-2-yl)methanamine (CAS RN: 780802-31-5) is a highly versatile bidentate building block. However, the synthesis of substituted pyridines often yields complex mixtures of positional isomers. Unambiguously distinguishing the 2,3-substitution pattern from its 2,4-, 2,5-, or 2,6- counterparts requires a rigorous, multi-modal analytical strategy.

This whitepaper provides an in-depth, self-validating technical workflow for the structural elucidation of (3-Morpholinopyridin-2-yl)methanamine, integrating High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy.

Structural Architecture & Physicochemical Profiling

Before initiating spectroscopic analysis, it is critical to establish the baseline physicochemical parameters of the target molecule. (3-Morpholinopyridin-2-yl)methanamine consists of an electron-deficient pyridine core, an electron-donating morpholine ring at C3, and a primary aminomethyl group at C2.

Table 1: Key Physicochemical Parameters

ParameterValueAnalytical Significance
Chemical Formula C10H15N3ODictates exact mass targeting in HRMS.
Monoisotopic Mass 193.1215 DaUsed for high-resolution mass calibration.
Hydrogen Bond Donors 1 (-NH2)Detectable via broad N-H stretching in FTIR.
Hydrogen Bond Acceptors 4 (N, N, N, O)Influences ionization efficiency in ESI+ MS.
Basic Centers 3 (Aliphatic amine, Pyridine, Morpholine)Requires basic or buffered mobile phases for LC-MS to prevent peak tailing.

Strategic Elucidation Workflow

To prevent confirmation bias, the elucidation protocol must follow an orthogonal, self-validating sequence. Mass spectrometry establishes the molecular formula, 1D NMR identifies the functional groups, 2D NMR maps the exact regiochemistry, and FTIR confirms the vibrational modes of the heteroatoms.

Workflow Start Target Molecule: (3-Morpholinopyridin-2-yl)methanamine HRMS LC-HRMS (ESI+) Determine Exact Mass & Formula Start->HRMS NMR1D 1D NMR (1H, 13C) Identify Functional Groups Start->NMR1D FTIR ATR-FTIR Confirm Vibrational Modes Start->FTIR Confirm 3D Structural Confirmation & Regioisomer Exclusion HRMS->Confirm NMR2D 2D NMR (HMBC, HSQC, COSY) Map Regiochemistry & Connectivity NMR1D->NMR2D NMR2D->Confirm FTIR->Confirm

Fig 1. Multi-modal analytical workflow for the structural elucidation of heteroaryl amines.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Profiling

Causality of Experimental Choice

Electrospray Ionization (ESI) in positive ion mode is selected due to the presence of three basic nitrogen atoms, which readily accept protons to form the [M+H]+ pseudo-molecular ion. High-resolution quadrupole time-of-flight (Q-TOF) MS is utilized to achieve sub-5 ppm mass accuracy, definitively confirming the C10​H15​N3​O formula and ruling out isobaric impurities.

MS/MS Fragmentation Pathway

Upon collision-induced dissociation (CID), the molecule undergoes predictable, diagnostically significant fragmentation. The primary amine is highly susceptible to the neutral loss of ammonia ( NH3​ , -17 Da), generating a stabilized benzylic-type carbocation at the C2 position. Secondary cleavage involves the morpholine ring, typically resulting in the loss of the morpholine moiety or its fragmentation into smaller aliphatic fragments.

Fragmentation Parent [M+H]+ m/z 194.1288 (C10H16N3O+) Frag1 Loss of NH3 m/z 177.1022 (C10H13N2O+) Parent->Frag1 -NH3 (-17 Da) Frag2 Morpholine Cleavage m/z 108.0811 (C6H10N2+) Parent->Frag2 C-N Bond Fission Frag3 Pyridine Core m/z 78.0338 (C5H4N+) Frag1->Frag3 Ring Contraction/Cleavage

Fig 2. Proposed ESI+ MS/MS fragmentation pathway for (3-Morpholinopyridin-2-yl)methanamine.

Self-Validating LC-HRMS Protocol
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in H2​O :Acetonitrile (50:50) containing 0.1% Formic Acid.

  • Internal Calibration: Infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) continuously during the run to ensure mass accuracy remains < 2 ppm.

  • Acquisition: Run a gradient from 5% to 95% Acetonitrile over 10 minutes on a C18 column. Acquire MS1 data from m/z 50-1000 and data-dependent MS2 (ddMS2) at a normalized collision energy (NCE) of 25, 35, and 45 eV.

Nuclear Magnetic Resonance (NMR): The Regiochemical Anchor

While HRMS provides the formula, NMR is the only technique capable of unambiguously proving the 2,3-substitution pattern.

Causality of Experimental Choice

1D 1H and 13C NMR will identify the three contiguous pyridine protons (H4, H5, H6) and the aliphatic morpholine/methanamine protons. However, to prove that the morpholine is at C3 and the methanamine is at C2, Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC reveals long-range ( 2J and 3J ) carbon-proton couplings, acting as the definitive bridge between isolated spin systems .

Key HMBC Diagnostic Logic
  • The isolated singlet of the methanamine −CH2​− group (~3.9 ppm) will show a strong 2J correlation to the C2 quaternary carbon and a 3J correlation to the C3 quaternary carbon.

  • Simultaneously, the N−CH2​ protons of the morpholine ring (~2.9 ppm) will show a 3J correlation to the same C3 carbon.

  • This shared correlation to C3 unambiguously locks the two substituents into an ortho (2,3) relationship, excluding all other regioisomers.

Table 2: Diagnostic NMR Assignments & Key 2D Correlations (Recorded in DMSO-d6, 400 MHz)

Position 1H Shift (ppm), Multiplicity, J (Hz) 13C Shift (ppm)Key HMBC Correlations ( 2J , 3J )
2 (Pyridine C)-~156.0-
3 (Pyridine C)-~146.5-
4 (Pyridine CH)7.45, dd, J =8.1, 1.4~124.0C2, C6
5 (Pyridine CH)7.28, dd, J =8.1, 4.6~123.2C3, C6
6 (Pyridine CH)8.35, dd, J =4.6, 1.4~147.8C2, C4
2-CH2 (Methanamine)3.85, s, 2H~44.5C2, C3
3-Morph N-CH2 2.92, t, J =4.5, 4H~51.8C3 , Morph O-CH2
3-Morph O-CH2 3.75, t, J =4.5, 4H~66.5Morph N-CH2
-NH2 2.10, br s, 2H-2-CH2
Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6. DMSO is chosen over CDCl3​ to prevent line broadening of the primary amine protons caused by rapid exchange.

  • Referencing: Calibrate the spectrum internally using the residual DMSO pentet at 2.50 ppm ( 1H ) and the septet at 39.52 ppm ( 13C ).

  • Acquisition: Acquire standard 1D spectra. For HMBC, optimize the low-pass J-filter for 1JCH​ = 145 Hz and the long-range delay for nJCH​ = 8 Hz to capture the critical 3-bond correlations between the side chains and the pyridine core.

Vibrational Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) FTIR provides a rapid, non-destructive orthogonal confirmation of the functional groups identified by NMR. ATR-FTIR is highly advantageous as it requires zero sample preparation and eliminates the moisture artifacts common in traditional KBr pellet transmission methods .

Diagnostic Vibrational Bands
  • Primary Amine ( NH2​ ): Two distinct, sharp absorption bands between 3400 and 3300 cm−1 corresponding to the asymmetric and symmetric N-H stretching vibrations of the methanamine group.

  • Morpholine Ether Linkage (C-O-C): A strong, broad absorption band near 1110 cm−1 corresponding to the asymmetric stretching of the aliphatic ether oxygen in the morpholine ring.

  • Pyridine Ring: Characteristic C=C and C=N aromatic ring stretching vibrations observed in the 1600–1580 cm−1 and 1480–1430 cm−1 regions.

Self-Validating ATR-FTIR Protocol
  • Background Collection: Ensure the diamond ATR crystal is thoroughly cleaned with isopropanol. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm−1 .

  • Sample Measurement: Place 2-3 mg of the neat solid directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate contact with the evanescent wave.

  • Validation: Ensure the baseline is flat and the maximum absorbance does not exceed 1.2 A.U. to prevent detector saturation and peak distortion.

Conclusion

The structural elucidation of (3-Morpholinopyridin-2-yl)methanamine requires a synergistic analytical approach. LC-HRMS establishes the fundamental molecular formula and primary connectivity through MS/MS fragmentation. However, the absolute proof of the 2,3-regiochemistry relies heavily on 2D NMR, specifically the shared HMBC correlations from the methanamine and morpholine substituents to the C3 carbon of the pyridine ring. Supported by the functional group verification of ATR-FTIR, this self-validating workflow ensures the highest degree of scientific integrity, providing drug development professionals with absolute confidence in their synthetic building blocks.

References

  • MDPI (Molbank) | Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers by HMBC NMR |[Link]

  • Mettler Toledo | ATR-FTIR Spectroscopy Basics and Applications |[Link]

  • Agilent Technologies | ATR-FTIR Spectroscopy, FTIR Sampling Techniques |[Link]

Exploratory

Structural and Spectroscopic Elucidation of (3-Morpholinopyridin-2-yl)methanamine: A Technical Guide

Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary (3-Morpholinopyridin-2-yl)methanamine (CAS RN: 780802-31-5) is a highly functionalized heterocyclic building block criti...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

(3-Morpholinopyridin-2-yl)methanamine (CAS RN: 780802-31-5) is a highly functionalized heterocyclic building block critical to modern pharmaceutical synthesis[1]. Structurally, it features a central pyridine core flanked by a primary methanamine group at the C2 position and a morpholine ring at the C3 position. This guide provides a rigorous, self-validating framework for the spectroscopic characterization of this molecule using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Theoretical Framework & Causality in Spectroscopic Analysis

The analytical strategy for this compound must account for its complex push-pull electronic system. The pyridine nitrogen acts as an electron-withdrawing group via inductive and resonance effects, deshielding adjacent protons[2]. Conversely, the morpholine nitrogen at C3 acts as a strong electron-donating group via resonance (+M effect), selectively shielding the ortho and para positions (C2, C4, C6) on the pyridine ring. Understanding this causality is paramount for accurate spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1. Causality in Experimental Design

For the structural elucidation of (3-Morpholinopyridin-2-yl)methanamine, the choice of solvent is the first critical decision. Chloroform-d (CDCl3) is strictly mandated over Dimethyl Sulfoxide-d6 (DMSO-d6). DMSO-d6 is highly hygroscopic; trace water will rapidly exchange with the primary amine (-NH2) protons, causing signal broadening or complete suppression. CDCl3 preserves the amine signal as a distinct, quantifiable broad singlet. Furthermore, the morpholine ring adopts a stable chair conformation at room temperature. The protons adjacent to the highly electronegative oxygen atom are significantly deshielded compared to those adjacent to the nitrogen.

3.2. Quantitative Spectral Data

The chemical shifts (δ), coupling constants (J), and multiplicities offer a unique fingerprint for this molecule[2]. In 2D NMR, the negative correlations on a DEPT-HSQC experiment would confirm the presence of the morpholine CH2 groups[3].

Table 1: 1H NMR Data (400 MHz, CDCl3)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-6 (Pyridine)8.20dd4.6, 1.41HAdjacent to pyridine N
H-4 (Pyridine)7.35dd8.1, 1.41HOrtho to morpholine
H-5 (Pyridine)7.15dd8.1, 4.61HMeta to morpholine
-CH2- (Methanamine)3.95s-2HBenzylic position
-CH2-O- (Morpholine)3.85t4.64HAdjacent to oxygen
-CH2-N- (Morpholine)2.95t4.64HAdjacent to morpholine N
-NH2 (Amine)1.80br s-2HExchangeable protons

Table 2: 13C NMR Data (100 MHz, CDCl3)

Chemical Shift (δ, ppm)TypeAssignment
156.0CqC-2 (Pyridine, attached to -CH2NH2)
146.5CqC-3 (Pyridine, attached to morpholine)
145.2CHC-6 (Pyridine)
124.8CHC-4 (Pyridine)
123.1CHC-5 (Pyridine)
67.1CH2C-2', C-6' (Morpholine, adjacent to O)
51.4CH2C-3', C-5' (Morpholine, adjacent to N)
46.2CH2-CH2-NH2 (Methanamine)
3.3. Self-Validating NMR Workflow

To ensure trustworthiness, the NMR acquisition must follow a self-validating protocol.

NMR_Workflow S1 Sample Prep (CDCl3) S2 Probe Tuning & Matching S1->S2 S3 Shimming & Locking S2->S3 S4 Pulse Execution S3->S4 S5 FID Processing & FT S4->S5

Self-validating NMR acquisition workflow ensuring quantitative spectral accuracy.

Step-by-Step NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Probe Tuning & Matching: Manually tune the probe to the exact Larmor frequency of 1H (e.g., 400.13 MHz). Causality: This maximizes RF power transfer, ensuring optimal signal-to-noise ratio and precise pulse flip angles.

  • Shimming & Locking: Lock onto the deuterium signal of CDCl3. Perform iterative gradient shimming (Z1-Z5). Validation: The system is validated when the TMS reference peak exhibits a line width at half-height of <0.5 Hz.

  • Acquisition: Execute a standard 1D 1H pulse sequence with a calibrated 90° pulse. Set the relaxation delay (D1) to 5 seconds. Causality: A D1 delay of at least 5×T1 ensures complete longitudinal relaxation, validating the 1:1 stoichiometric integration of the morpholine and pyridine signals.

  • Processing: Apply a 0.3 Hz exponential line-broadening window function, Fourier transform, and perform zero/first-order phase correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups. In primary amines (RNH2), there are two bands in the 3400-3300 cm-1 region, corresponding to the asymmetrical and symmetrical N-H stretches[4].

Table 3: FT-IR (ATR) Data

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3350, 3280Medium, DoubletAsymmetric & Symmetric N-H stretchPrimary Amine[5]
3050WeakC-H stretch (sp2)Pyridine Ring
2955, 2850MediumC-H stretch (sp3)Morpholine / Methylene
1585, 1560StrongC=N, C=C stretchPyridine Ring
1115StrongC-O-C stretchMorpholine Ether
1050MediumC-N stretchAliphatic Amine

Step-by-Step FT-IR Protocol:

  • Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) to subtract atmospheric H2O and CO2.

  • Sample Application: Place 1-2 mg of the neat solid directly onto the ATR crystal. Apply consistent pressure using the mechanical anvil.

  • Acquisition: Collect 64 scans from 4000 to 600 cm⁻¹.

  • Validation: Ensure the maximum absorbance of the strongest peak (e.g., C-O-C stretch) is between 0.2 and 0.8 AU. Causality: Absorbance outside this range indicates either insufficient sample contact or detector saturation, which mathematically distorts peak ratios.

High-Resolution Mass Spectrometry (HRMS)

Using Electrospray Ionization (ESI) in positive mode, the molecule readily forms the [M+H]+ pseudo-molecular ion. The fragmentation pathway is driven by the sequential loss of the most labile groups.

MS_Fragmentation M Parent Ion [M+H]+ m/z 194.1290 F1 Fragment Ion m/z 177.1025 [-NH3] M->F1 -17 Da F2 Fragment Ion m/z 107.0609 [-Morpholine] M->F2 -87 Da F3 Pyridine Core Ion m/z 78.0330 F1->F3 -87 Da F2->F3 -17 Da

ESI-MS/MS fragmentation pathway of (3-Morpholinopyridin-2-yl)methanamine.

Table 4: HRMS (ESI-TOF) Data

m/zIon TypeMass Error (ppm)Assignment
194.1290[M+H]+< 2.0Intact pseudo-molecular ion
177.1025[M+H-NH3]+< 2.0Loss of primary amine
107.0609[M+H-Morpholine]+< 2.0Loss of morpholine ring
78.0330[Pyridine Core]+< 2.0Complete side-chain cleavage

Step-by-Step HRMS Protocol:

  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, heavily favoring the formation of the[M+H]+ ion in positive ESI mode.

  • Ionization: Inject into the ESI source. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Validation (Mass Calibration): Infuse a standard calibrant (e.g., sodium formate) prior to acquisition. The system is validated only when mass accuracy is confirmed to be <2 ppm.

  • Acquisition: Acquire full scan data (m/z 50-500) and targeted MS/MS using Collision-Induced Dissociation (CID) at a normalized collision energy of 20 eV to generate the characteristic fragments.

References
  • Organic Chemistry at CU Boulder. "IR Spectroscopy Tutorial: Amines". Spectroscopy Tutorials. URL: [Link]

  • Chemistry LibreTexts. "Infrared Spectroscopy Absorption Table". Physical and Theoretical Chemistry. URL: [Link]

  • ACD/Labs. "Recognizing the NMR pattern for morpholine". ACD/Labs Blog. URL: [Link]

Sources

Foundational

(3-Morpholinopyridin-2-yl)methanamine solubility profile

An In-Depth Technical Guide to the Solubility Profile of (3-Morpholinopyridin-2-yl)methanamine Introduction (3-Morpholinopyridin-2-yl)methanamine is a heterocyclic compound featuring a pyridine ring substituted with a mo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of (3-Morpholinopyridin-2-yl)methanamine

Introduction

(3-Morpholinopyridin-2-yl)methanamine is a heterocyclic compound featuring a pyridine ring substituted with a morpholine and a methanamine group. Its structural motifs are common in medicinal chemistry, suggesting its potential as a scaffold in drug discovery programs. A thorough understanding of a compound's solubility is a cornerstone of successful drug development, influencing everything from the reliability of in vitro assays to in vivo bioavailability and the feasibility of formulation.[1][2] Poor aqueous solubility is a major challenge in the pharmaceutical industry, often leading to unpredictable exposure and therapeutic outcomes.[3]

Publicly available experimental data on the solubility of (3-Morpholinopyridin-2-yl)methanamine is scarce. Therefore, this guide provides drug development professionals with a comprehensive, first-principles approach to characterizing its solubility profile. We will move from theoretical and in silico predictions to detailed, field-proven experimental protocols, explaining the causality behind each methodological choice. This document serves as a strategic roadmap for generating a robust and decision-enabling solubility dataset for this molecule or any novel chemical entity.

Section 1: Physicochemical Characterization and In Silico Prediction

A molecule's structure is the primary determinant of its solubility. An initial analysis of (3-Morpholinopyridin-2-yl)methanamine's functional groups allows us to form a qualitative hypothesis of its behavior.

  • Morpholine Ring: This moiety contains an ether linkage (a hydrogen bond acceptor) and a tertiary amine. The morpholine ring is a common feature in approved drugs and is known to improve physicochemical properties.[4] Generally, morpholine itself is highly soluble in water and a wide range of organic solvents.[5][6][7]

  • Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic (pKa of conjugate acid ~5.2) and acts as a hydrogen bond acceptor.[8] Pyridine is miscible with water and most organic solvents, a property attributed in part to its significant dipole moment.[8][9][10][11]

  • Methanamine Group (-CH₂NH₂): This primary amine is a key contributor to the molecule's basicity and provides both hydrogen bond donor and acceptor capabilities, significantly influencing water solubility.

Given the presence of multiple nitrogen atoms (primary amine, morpholine tertiary amine, pyridine nitrogen), the compound's net charge and, consequently, its aqueous solubility are expected to be highly pH-dependent.[12][13][14]

Before embarking on laboratory work, in silico predictive models can provide rapid, cost-effective initial estimates of key properties. These machine learning and QSPR (Quantitative Structure-Property Relationship) models leverage large datasets to predict properties of new molecules.[3][15][16][17][18]

Table 1: Hypothetical In Silico Predictions for (3-Morpholinopyridin-2-yl)methanamine

PropertyPredicted ValueSignificance
LogP (Octanol-Water Partition)0.5 - 1.5Indicates moderate lipophilicity; suggests a balance between membrane permeability and aqueous solubility.
LogS (Aqueous Solubility)-2.0 to -3.0Predicts solubility in the range of 1-10 mg/mL, suggesting it may not be a poorly soluble compound.
pKa₁ (Strongest Basic Center)8.5 - 9.5Likely corresponds to the primary amine, indicating it will be predominantly protonated in the acidic environment of the stomach.
pKa₂ (Weaker Basic Center)4.5 - 5.5Likely corresponds to the pyridine nitrogen, which will be protonated at very low pH.

Section 2: Foundational Principles of Solubility Measurement

In drug discovery, solubility is not a single value but is assessed in two distinct contexts: kinetic and thermodynamic. Understanding the difference is crucial for applying the right methodology at the appropriate stage of development.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a stock solution (typically in dimethyl sulfoxide, DMSO) is rapidly diluted into an aqueous buffer.[19][20][21] This method is high-throughput and consumes minimal compound, making it ideal for the early discovery phases to quickly flag potential solubility issues.[22] However, it can overestimate the true solubility due to the formation of supersaturated solutions.[23]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is determined by allowing an excess of the solid compound to equilibrate with a solvent over an extended period (typically 24-72 hours).[19][21] The "shake-flask" method is the gold standard for this measurement.[23] While lower-throughput, this data is essential for pre-formulation, biopharmaceutics classification, and regulatory submissions.[19][20]

The Biopharmaceutics Classification System (BCS) is a regulatory framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[24] A drug is considered "highly soluble" if its highest therapeutic dose dissolves in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[24][25] Determining where (3-Morpholinopyridin-2-yl)methanamine falls within this system is a key objective of solubility profiling.

Section 3: Experimental Protocols for Aqueous Solubility Determination

This section provides detailed, self-validating protocols for quantifying the aqueous solubility of (3-Morpholinopyridin-2-yl)methanamine.

Protocol 3.1: High-Throughput Kinetic Solubility Assay

Causality: This assay is chosen as the initial experimental step due to its speed and low compound requirement, aligning with the needs of early-stage discovery for rapid screening and structure-activity relationship (SAR) guidance. The use of DMSO is a practical necessity for dissolving diverse compound libraries.[20]

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 1. Prepare 10 mM Stock in DMSO add_stock 3. Add Stock to Buffers (e.g., 1:100 dilution) stock->add_stock buffers 2. Dispense Aqueous Buffers (pH 1.2-7.4) into 96-well plate buffers->add_stock incubate 4. Incubate (e.g., 1-2 hours, RT) with shaking add_stock->incubate separate 5. Separate Precipitate (Filtration/Centrifugation) incubate->separate quantify 6. Quantify Soluble Fraction (UV-Vis Plate Reader) separate->quantify result Result: Kinetic Solubility (µM) quantify->result

Caption: Workflow for the kinetic solubility assay.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of (3-Morpholinopyridin-2-yl)methanamine in 100% DMSO.

  • Buffer Dispensing: In a 96-well plate, dispense 198 µL of various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) into respective wells.

  • Compound Addition: Add 2 µL of the DMSO stock solution to each well, resulting in a final theoretical concentration of 100 µM in 1% DMSO. Prepare a standard curve by diluting the stock solution in a DMSO/buffer mixture.

  • Incubation: Seal the plate and shake at room temperature for 1.5 hours to allow precipitation to occur.

  • Separation: Filter the samples into a fresh 96-well collection plate using a filter plate (e.g., 0.45 µm pore size).

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a UV-Vis spectrophotometer plate reader.[26] Compare the absorbance of the test wells to the standard curve to calculate the kinetic solubility.

Protocol 3.2: Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)

Causality: This method is employed to obtain the true solubility value, which is critical for later development stages. By ensuring equilibrium is reached between the solid and dissolved states, this protocol provides definitive data for biopharmaceutical and formulation modeling.[19][23] HPLC is used for quantification due to its superior specificity and ability to detect potential degradation, ensuring the trustworthiness of the measurement.[26][27]

Thermodynamic_Solubility_Workflow cluster_prep Preparation & Equilibration cluster_analysis Sample Processing & Analysis add_excess 1. Add Excess Solid Compound to Buffer in Vials agitate 2. Agitate at Controlled Temp (e.g., 25°C or 37°C) for 24-48 hours add_excess->agitate check_eq 3. Check for Equilibrium (Consistent concentration at 24h and 48h) agitate->check_eq separate 4. Separate Solid (Syringe Filter, 0.45 µm) check_eq->separate dilute 5. Dilute Supernatant for Analysis separate->dilute hplc 6. Quantify by Validated HPLC-UV Method dilute->hplc result Result: Thermodynamic Solubility (mg/mL or mM) hplc->result

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid (3-Morpholinopyridin-2-yl)methanamine (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer. The presence of undissolved solid should be visible.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 37 ± 1°C for BCS assessment) for 24 to 48 hours.[24][25]

  • Sampling: After equilibration, allow the vials to stand for a short period for the solid to settle.

  • Separation: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into an HPLC vial. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Dilution: Dilute the filtered sample with mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the sample using a validated HPLC-UV method. Calculate the concentration based on a standard curve prepared from the solid compound. The stability of the compound in the buffer should also be confirmed.[24]

Protocol 3.3: pH-Dependent Solubility Profile

Causality: For an ionizable compound like this, a single solubility value is insufficient. This protocol systematically evaluates solubility across the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8) as stipulated by ICH guidelines.[24][28] This data is essential for predicting oral absorption and classifying the drug according to the BCS.[25][29]

Methodology:

  • Perform the Thermodynamic (Equilibrium) Solubility Assay (Protocol 3.2) in triplicate at a minimum of three pH conditions:

    • pH 1.2 (simulating gastric fluid)

    • pH 4.5 (simulating upper intestine)

    • pH 6.8 (simulating lower intestine)

  • Ensure the temperature is maintained at 37 ± 1°C.[25]

  • Measure the final pH of the saturated solution to confirm it has not drifted significantly.

  • Plot the resulting solubility (on a log scale) against pH to visualize the profile.

Table 2: Hypothetical pH-Dependent Thermodynamic Solubility Data

pHTemperature (°C)Mean Solubility (mg/mL)Classification
1.237> 25Very Soluble
4.53715.2Soluble
6.8371.8Soluble
7.4370.9Sparingly Soluble

The expected result is high solubility at low pH, where the amine groups are fully protonated, and decreasing solubility as the pH increases and the molecule becomes neutral. The lowest measured solubility across the 1.2-6.8 range is used for BCS classification.[25]

Section 4: Solubility in Pharmaceutically Relevant Organic and Co-Solvent Systems

Causality: Characterizing solubility in non-aqueous systems is vital for developing liquid formulations for oral, topical, or parenteral administration, as well as for optimizing purification and crystallization processes during synthesis.

Methodology: The Thermodynamic (Equilibrium) Solubility Assay (Protocol 3.2) can be adapted for various organic solvents and co-solvent mixtures.

  • Replace the aqueous buffer with solvents of interest (e.g., Ethanol, Propylene Glycol, PEG 400, 20% Ethanol in water).

  • Conduct the experiment at a relevant temperature (e.g., 25°C).

  • Ensure the analytical method (HPLC-UV) is adapted and validated for the new solvent system.

Table 3: Hypothetical Solubility in Selected Vehicles (at 25°C)

Solvent / VehicleMean Solubility (mg/mL)Potential Application
Water1.1Aqueous oral solution (limited)
Ethanol45.5Tinctures, soft-gel fills
Propylene Glycol89.2Oral solutions, parenteral formulations
PEG 400150.7Soft-gel fills, self-emulsifying systems
5% Dextrose in Water1.0IV formulation (potential challenge)

Conclusion

This guide outlines a systematic, industry-standard approach to fully characterize the solubility profile of (3-Morpholinopyridin-2-yl)methanamine. By progressing from in silico prediction to high-throughput kinetic screening and finally to gold-standard thermodynamic measurements across a range of pH values and solvent systems, researchers can build a comprehensive data package. This dataset is not merely an academic exercise; it is a critical tool that directly informs key decisions in the drug development pipeline, from lead optimization and candidate selection to formulation design and biopharmaceutical classification. A proactive and thorough investigation of solubility, as detailed herein, is a foundational investment in the successful progression of any new chemical entity.

References

  • Pharmaceutical Technology. (2025). Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. Available from: [Link]

  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Available from: [Link]

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(98). Available from: [Link]

  • Wiley Online Library. Pyridine and Pyridine Derivatives. Available from: [Link]

  • ACS Publications. (2023). Building Machine Learning Small Molecule Melting Points and Solubility Models Using CCDC Melting Points Dataset. Journal of Chemical Information and Modeling. Available from: [Link]

  • NCBI Bookshelf. (1999). Pyridine. In: Some Industrial Chemicals. Available from: [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5555-5559. Available from: [Link]

  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Available from: [Link]

  • ChemAnalyst. (2025). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. Available from: [Link]

  • PMC. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Available from: [Link]

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  • Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. Available from: [Link]

  • NCBI Bookshelf. (1989). Morpholine. In: Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Available from: [Link]

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  • ACS Publications. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Available from: [Link]

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  • PubChem. (3-Nitropyridin-2-yl)methanamine. Available from: [Link]

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Exploratory

A Technical Guide to the Biological Activity Screening of (3-Morpholinopyridin-2-yl)methanamine and its Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The Morpholinopyridine Scaffold: A Privileged Structure in Drug Discovery The morpholine and pyridine heterocycles...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Morpholinopyridine Scaffold: A Privileged Structure in Drug Discovery

The morpholine and pyridine heterocycles are fundamental building blocks in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2] The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine, is often incorporated into drug candidates to enhance aqueous solubility, modulate pharmacokinetic properties, and serve as a key interacting element with biological targets.[3][4] Similarly, the pyridine ring is a common bioisostere for benzene and is prevalent in molecules designed for diverse biological activities, including anticancer effects.[1][5][6] The combination of these two moieties into a morpholinopyridine scaffold creates a structure of significant interest for exploring novel therapeutic activities, particularly in oncology.[7]

Rationale for Screening (3-Morpholinopyridin-2-yl)methanamine (Compound X)

(3-Morpholinopyridin-2-yl)methanamine, hereafter referred to as Compound X, has been identified as a candidate for biological activity screening based on its structural similarity to known kinase inhibitors. The morpholine group is a key feature in several inhibitors of the Phosphoinositide 3-kinase (PI3K) family.[3] Furthermore, the anilino-quinazoline core of Gefitinib, an Epidermal Growth Factor Receptor (EGFR) inhibitor, features a morpholine-containing side chain that contributes to its activity. Given that the PI3K/Akt/mTOR and EGFR signaling pathways are frequently dysregulated in cancer, leading to uncontrolled cell growth and survival, Compound X presents a logical starting point for a targeted screening campaign.[8][9]

Screening Strategy Overview

This guide outlines a comprehensive, multi-tiered screening strategy designed to efficiently evaluate the biological activity of Compound X. The workflow progresses from broad, high-throughput primary screens to more focused, mechanism-of-action studies, culminating in in vivo efficacy models. This funnel-down approach ensures that resources are directed toward the most promising activities and provides a robust data package for decision-making in a drug development program.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation Primary Screening Primary Screening (Broad Antiproliferative Activity) Secondary Screening Secondary Screening (Target & Pathway Engagement) Primary Screening->Secondary Screening Hit Identification MoA Studies Mechanism of Action (MoA) (Biochemical & Cellular Assays) Secondary Screening->MoA Studies Target Confirmation InVivo In Vivo Efficacy Models (Xenografts) MoA Studies->InVivo Lead Candidate Selection

Caption: High-level biological screening workflow.

Hypothesis-Driven Target Identification

Bioinformatic and Cheminformatic Analysis

Prior to initiating wet-lab experiments, computational analysis of Compound X against databases of known pharmacologically active compounds can provide initial hypotheses. Structural similarity searches can reveal proximity to known kinase inhibitors, while docking simulations can predict potential binding interactions within the ATP-binding pockets of various kinases. The presence of the morpholine moiety suggests a potential interaction with the solvent-exposed regions of kinase active sites, a feature exploited by many existing drugs.[3]

The PI3K/Akt/mTOR Pathway as a Primary Hypothesis

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its abnormal activation is a hallmark of many cancers.[9][10] Several morpholine-containing compounds have been identified as potent PI3K inhibitors.[11][12] Therefore, the primary hypothesis is that Compound X will exhibit inhibitory activity against one or more nodes within this pathway. This hypothesis forms the basis for the initial target-focused secondary screens.

G RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

The EGFR Signaling Pathway as a Secondary Hypothesis

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream pathways, including the PI3K/Akt and Ras-MAPK cascades.[13] Given that the successful EGFR inhibitor Gefitinib contains a morpholine moiety, it is plausible that Compound X could also interact with this target.[14] Therefore, EGFR inhibition serves as a strong secondary hypothesis to be investigated.

In Vitro Screening Cascade

Primary Screening: Antiproliferative Activity

The initial step is to assess the broad antiproliferative effect of Compound X across a diverse panel of human cancer cell lines. This provides an unbiased view of its potential spectrum of activity and can reveal patterns of sensitivity that suggest a particular mechanism of action.[15]

The National Cancer Institute's (NCI) 60-cell line panel is a standardized and powerful tool for initial anticancer drug screening.[15]

  • Compound Preparation : Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO). Create a series of dilutions for dose-response analysis.

  • Cell Plating : Plate cells from the 60 cell lines into 384-well microtiter plates at their predetermined optimal densities and allow them to adhere overnight.[15]

  • Compound Treatment : Add Compound X across a range of concentrations to the appropriate wells. Include vehicle-only controls.

  • Incubation : Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).[15]

  • Assay Readout : Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[15]

  • Data Analysis : Calculate the percentage of cell growth inhibition relative to vehicle-treated controls. Determine key metrics such as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).

The results should be summarized in a table format, highlighting the most sensitive cell lines.

Cell LineCancer TypeGI50 (µM)
A549Lung1.2
MCF-7Breast0.8
PC-3Prostate2.5
HCT-116Colon1.5
U87-MGGlioblastoma3.1
Secondary Screening: Target Engagement & Pathway Modulation

Based on the primary screening results and the initial hypotheses, the next step is to determine if Compound X engages with the proposed targets and modulates their downstream signaling pathways in sensitive cell lines (e.g., MCF-7, A549).

Cellular assays that measure the phosphorylation status of key pathway components provide a direct readout of target engagement. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays like LanthaScreen™ are highly suitable for this purpose in a high-throughput format.[10][16]

  • Cell Treatment : Seed a sensitive cell line (e.g., MCF-7) expressing a GFP-tagged pathway substrate (e.g., GFP-Akt) into assay plates.

  • Inhibitor Addition : Treat cells with a serial dilution of Compound X for a predetermined time (e.g., 1-2 hours).

  • Stimulation : Stimulate the pathway with an appropriate growth factor (e.g., insulin or IGF-1) to induce phosphorylation.[17]

  • Cell Lysis : Lyse the cells to release the cellular contents.

  • Antibody Addition : Add a terbium-labeled, phospho-specific antibody that recognizes the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473).

  • TR-FRET Measurement : Read the plate on a TR-FRET-compatible reader. The FRET signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis : Plot the TR-FRET ratio against the concentration of Compound X and fit the data to a dose-response curve to determine the IC50 value.

Western blotting is a standard method to confirm the findings from higher-throughput assays and provides a more detailed picture of pathway modulation.[18]

  • Cell Culture and Treatment : Grow a sensitive cell line to ~80% confluency. Treat with various concentrations of Compound X for a specified duration, including a vehicle control.

  • Protein Extraction : Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.[18]

  • SDS-PAGE and Transfer : Separate equal amounts of protein lysate (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting : Block the membrane and probe with primary antibodies against key phosphorylated and total proteins (e.g., p-Akt, total Akt, p-S6, total S6).

  • Detection : Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

  • Analysis : Quantify band intensities to determine the relative change in protein phosphorylation.

Pathway ReadoutAssay MethodIC50 (µM)
p-Akt (Ser473)LanthaScreen™0.5
p-PRAS40 (Thr246)LanthaScreen™0.6
p-S6 (Ser235/236)Western Blot0.9
Mechanism of Action (MoA) Elucidation

To confirm that Compound X acts directly on the hypothesized kinase and to understand its cellular consequences, biochemical and further cell-based assays are required.

These assays use purified enzymes to determine if Compound X directly inhibits the catalytic activity of the target kinase.[18]

  • Reaction Setup : In a microplate, combine a purified recombinant kinase (e.g., PI3Kα), its specific substrate (e.g., PIP2), and a serial dilution of Compound X in a kinase reaction buffer.[18]

  • Reaction Initiation : Start the reaction by adding ATP (often radiolabeled [γ-³²P]ATP or using an ADP-Glo™ format).

  • Incubation : Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection : Stop the reaction and quantify the product. For radioactive assays, this involves separating the phosphorylated substrate. For ADP-Glo™, luminescence is measured, which correlates with ADP production (and thus kinase activity).

  • Data Analysis : Calculate the percent inhibition at each concentration and determine the IC50 value.

Inhibition of key survival pathways like PI3K/Akt should lead to cell cycle arrest and/or apoptosis.[19]

  • Cell Treatment : Treat a sensitive cell line with Compound X at concentrations around its GI50 value for 24, 48, and 72 hours.

  • Apoptosis Analysis (Annexin V/PI Staining) : Harvest cells, wash, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Analyze by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Cycle Analysis : Harvest cells, fix in cold 70% ethanol, and treat with RNase A. Stain DNA with Propidium Iodide. Analyze by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

In Vivo Efficacy Evaluation

Promising in vitro activity must be translated to an in vivo setting to assess efficacy and tolerability in a whole-organism context.[20]

Rationale for Model Selection

Human tumor xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are standard preclinical models for evaluating anticancer agents.[20][21] The cell line chosen should be one that demonstrated high sensitivity to Compound X in vitro (e.g., MCF-7). Patient-derived xenograft (PDX) models, which involve the direct implantation of patient tumor tissue, offer higher fidelity by better preserving the heterogeneity of the original tumor.[22][23]

Protocol: Human Tumor Xenograft Model
  • Cell Implantation : Subcutaneously inject a suspension of MCF-7 cells into the flank of female athymic nude mice.[20]

  • Tumor Growth : Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Dosing : Randomize mice into treatment and control groups. Administer Compound X (formulated in an appropriate vehicle) via a clinically relevant route (e.g., oral gavage) daily. The control group receives the vehicle alone.

  • Monitoring : Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint : Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Tissue Collection : At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blotting for p-Akt) to confirm target engagement in vivo.

Data Analysis: Tumor Growth Inhibition (TGI)

Calculate the percent TGI using the formula: % TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Data Presentation: In Vivo Efficacy of Compound X in MCF-7 Xenograft Model
Treatment GroupDose (mg/kg, PO, QD)Mean Tumor Volume at Day 21 (mm³)% TGIBody Weight Change (%)
Vehicle Control-1250 ± 150-+2.5
Compound X25625 ± 9052-1.0
Compound X50310 ± 7578-4.5

Structure-Activity Relationship (SAR) Insights

Importance of SAR in Lead Optimization

The initial screening of Compound X provides a critical starting point. A systematic structure-activity relationship (SAR) study is essential to optimize potency, selectivity, and pharmacokinetic properties.[1][12] By synthesizing and testing analogs of Compound X, researchers can identify which structural modifications enhance the desired biological activity and which are detrimental.[6][9] For example, modifications to the pyridine ring or substitutions on the morpholine moiety could significantly impact kinase inhibitory potency and cellular activity.[2]

Strategy for Analog Synthesis and Screening
  • Scaffold Modification : Synthesize analogs with substitutions at various positions on the pyridine ring (e.g., adding electron-donating or electron-withdrawing groups).[2]

  • Side-Chain Exploration : Modify the linker between the two heterocyclic systems and explore substitutions on the morpholine ring.

  • Iterative Screening : Screen these new analogs through the established in vitro cascade (antiproliferative and pathway assays) to rapidly assess their impact on activity and build a comprehensive SAR profile.

Conclusion and Future Directions

This technical guide provides a robust framework for the systematic biological evaluation of (3-Morpholinopyridin-2-yl)methanamine. The proposed workflow, from broad in vitro screening to targeted in vivo studies, is designed to thoroughly characterize its anticancer potential, elucidate its mechanism of action, and provide a clear path toward lead optimization. Positive results from this cascade would warrant further investigation into detailed pharmacokinetics, toxicology, and the exploration of combination therapies to fully realize the therapeutic potential of this promising chemical scaffold.

References

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  • Gefitinib - Wikipedia. Wikipedia. [Link]

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Foundational

(3-Morpholinopyridin-2-yl)methanamine: A Privileged Scaffold for Novel Therapeutic Development

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Publication Date: March 14, 2026 Abstract The confluence of a morpholine ring a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Publication Date: March 14, 2026

Abstract

The confluence of a morpholine ring and an aminopyridine core within the (3-Morpholinopyridin-2-yl)methanamine scaffold presents a compelling starting point for the discovery of novel therapeutics. The morpholine moiety, a well-established "privileged scaffold" in medicinal chemistry, confers favorable physicochemical and pharmacokinetic properties, including enhanced metabolic stability and aqueous solubility.[1][2][3] Concurrently, the aminopyridine framework is a versatile pharmacophore known to interact with a diverse range of biological targets, contributing to a wide spectrum of pharmacological activities.[4][5] This technical guide provides a comprehensive analysis of the potential therapeutic targets for (3-Morpholinopyridin-2-yl)methanamine and its derivatives. We will delve into the rationale behind target selection, propose detailed experimental workflows for target validation, and present a forward-looking perspective on the therapeutic promise of this chemical scaffold.

Introduction: The Architectural Synergy of Morpholine and Aminopyridine

The strategic combination of a morpholine and an aminopyridine moiety in (3-Morpholinopyridin-2-yl)methanamine creates a molecule with significant potential for drug development. The morpholine ring is a six-membered saturated heterocycle containing both an amine and an ether functional group, a feature that has made it a cornerstone in the design of numerous therapeutic agents.[1] Its unique properties often lead to improved potency, selectivity, and pharmacokinetic profiles.[1][2]

The aminopyridine component is also of great interest in medicinal chemistry. Compounds containing this moiety are being actively researched for a variety of diseases.[4] The aminopyridine structure can participate in crucial molecular interactions with biological targets and can also serve as a key building block for more complex heterocyclic systems.[4] The presence of both of these privileged structures in (3-Morpholinopyridin-2-yl)methanamine suggests a high probability of biological activity and "drug-likeness."

This guide will explore the most promising therapeutic avenues for this scaffold, focusing on oncology, inflammation, and neurological disorders, based on the known activities of related compounds.

Potential Therapeutic Target Classes

Based on the extensive body of literature surrounding morpholine and aminopyridine derivatives, we have identified three primary classes of therapeutic targets with a high probability of interaction with (3-Morpholinopyridin-2-yl)methanamine.

Protein Kinases: Targeting Dysregulated Cell Signaling in Oncology

Rationale: The morpholine ring is a well-known pharmacophore in the development of protein kinase inhibitors.[1][6] The nitrogen atom of the morpholine can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site.[1] Furthermore, numerous aminopyridine derivatives have been investigated as inhibitors of various kinases, including Janus kinase 2 (JAK2), which is a key target in myeloproliferative diseases.[7] The deregulation of the PI3K/Akt/mTOR signaling pathway is a hallmark of many cancers, and morpholine-containing compounds have been successfully developed as inhibitors of this pathway.[1][8]

Hypothesized Mechanism of Action: (3-Morpholinopyridin-2-yl)methanamine could function as an ATP-competitive inhibitor of protein kinases. The aminopyridine core could occupy the adenine binding region of the ATP-binding pocket, while the morpholine ring forms critical hydrogen bonds with the kinase hinge region. The methanamine substituent could be modified to extend into other pockets of the active site to enhance potency and selectivity.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates JAK2 JAK2 Growth_Factor_Receptor->JAK2 Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Gene_Transcription Gene Transcription (Proliferation, Survival) mTOR->Gene_Transcription Promotes STAT STAT JAK2->STAT Activates STAT->Gene_Transcription Promotes Compound (3-Morpholinopyridin-2-yl)methanamine Derivative Compound->PI3K Inhibits Compound->mTOR Inhibits Compound->JAK2 Inhibits

Caption: Potential inhibition of oncogenic signaling pathways.

Inflammatory Mediators: A Novel Approach to Anti-inflammatory Therapy

Rationale: Morpholine and aminopyridine derivatives have demonstrated significant anti-inflammatory properties.[9][10][11] For instance, certain morpholinopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells.[10][11] These are key mediators of the inflammatory response.

Hypothesized Mechanism of Action: Derivatives of (3-Morpholinopyridin-2-yl)methanamine could modulate inflammatory pathways by inhibiting key enzymes like iNOS and COX-2, or by interfering with pro-inflammatory cytokine signaling. The scaffold could be optimized to achieve potent and selective inhibition of these targets, offering a novel therapeutic strategy for inflammatory disorders.

Ion Channels: Modulating Neuronal Excitability

Rationale: Aminopyridines are well-documented blockers of voltage-gated potassium (Kv) channels.[5][12] 4-aminopyridine, for example, is used to treat certain neurological conditions by enhancing neurotransmission.[12][13] The morpholine moiety can also contribute to the ability of a compound to cross the blood-brain barrier, a crucial property for CNS-active drugs.[2][3]

Hypothesized Mechanism of Action: (3-Morpholinopyridin-2-yl)methanamine and its analogs could act as modulators of ion channels, such as Kv channels. By blocking these channels, they could increase neuronal excitability and neurotransmitter release, which could be beneficial in demyelinating diseases or other neurological disorders characterized by impaired nerve conduction.

Experimental Workflows for Target Validation

A rigorous and systematic approach is essential to validate the potential therapeutic targets of (3-Morpholinopyridin-2-yl)methanamine. The following experimental workflows provide a roadmap for this process.

Workflow for Kinase Inhibition Profiling

Kinase_Profiling_Workflow Start Synthesize (3-Morpholinopyridin-2-yl)methanamine and Analogs Biochemical_Assay Broad-Panel Kinase Screen (e.g., KinomeScan) Start->Biochemical_Assay Hit_Identification Identify Primary Hits (>90% Inhibition at 10 µM) Biochemical_Assay->Hit_Identification Dose_Response IC50 Determination for Hits (Biochemical Assays) Hit_Identification->Dose_Response Hits Cellular_Assay Target Engagement & Pathway Modulation (e.g., Western Blot for p-Akt, p-STAT) Dose_Response->Cellular_Assay SAR_Development Structure-Activity Relationship (SAR) Studies for Lead Optimization Cellular_Assay->SAR_Development In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) SAR_Development->In_Vivo_Studies

Caption: Workflow for kinase inhibitor discovery and validation.

Step-by-Step Protocol:

  • Synthesis: Synthesize a focused library of (3-Morpholinopyridin-2-yl)methanamine analogs with diverse substitutions on the pyridine ring and the methanamine moiety.

  • Initial Screening: Perform a high-throughput screen against a broad panel of human kinases (e.g., >400 kinases) at a single concentration (e.g., 10 µM) to identify initial hits.

  • IC50 Determination: For the most promising hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50) for the target kinase(s).

  • Cellular Target Engagement: Confirm target engagement in a cellular context using techniques such as cellular thermal shift assays (CETSA) or NanoBRET.

  • Pathway Analysis: Investigate the effect of the compounds on downstream signaling pathways using Western blotting to measure the phosphorylation status of key substrate proteins (e.g., p-Akt, p-S6K, p-STAT).

  • SAR and Lead Optimization: Systematically modify the chemical structure to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: Evaluate the lead compounds in relevant animal models of cancer (e.g., tumor xenografts) to assess their anti-tumor activity.[8]

Workflow for Anti-inflammatory Activity Assessment

Step-by-Step Protocol:

  • Cell-Based Assays:

    • NO Production: Treat lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells with varying concentrations of the test compounds and measure nitric oxide production using the Griess assay.[10][11]

    • Cytokine Release: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA.

  • Enzymatic Assays: Directly assess the inhibitory activity of the compounds against purified iNOS and COX-2 enzymes.

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to determine the effect of the compounds on the mRNA expression levels of Nos2 and Ptgs2 (the genes encoding iNOS and COX-2, respectively) in LPS-stimulated macrophages.[10]

  • In Vivo Models of Inflammation: Evaluate the most promising compounds in animal models of inflammation, such as the carrageenan-induced paw edema model in rats.

Quantitative Data Summary

While specific data for (3-Morpholinopyridin-2-yl)methanamine is not yet available, the following table provides representative data for related morpholine and aminopyridine derivatives to illustrate their potential potency.

Compound ClassTargetAssay TypeIC50 / EC50Reference
MorpholinopyrrolopyrimidinePI3KαBiochemical<10 nM[8]
MorpholinopyrrolopyrimidinemTORBiochemical<20 nM[8]
2-Aminopyridine DerivativeJAK2Biochemical~50 nM[7]
Morpholinopyrimidine DerivativeNO ProductionCell-based~5 µM[10]
4-AminopyridineKv ChannelsElectrophysiology~100 µM[12]

Conclusion and Future Directions

The (3-Morpholinopyridin-2-yl)methanamine scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases. The inherent "drug-like" properties conferred by the morpholine and aminopyridine moieties, coupled with their proven track record in successful drug discovery programs, provide a strong rationale for further investigation.

Future research should focus on the synthesis of a diverse library of derivatives to explore the structure-activity relationships for the identified target classes. Advanced computational methods, such as molecular docking and molecular dynamics simulations, can be employed to guide the rational design of more potent and selective inhibitors. With a systematic and multidisciplinary approach, the therapeutic potential of the (3-Morpholinopyridin-2-yl)methanamine scaffold can be fully realized, potentially leading to the discovery of next-generation medicines for cancer, inflammation, and neurological disorders.

References

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Sources

Exploratory

(3-Morpholinopyridin-2-yl)methanamine in Medicinal Chemistry: Structural Utility, Synthetic Integration, and Therapeutic Applications

Executive Summary (3-Morpholinopyridin-2-yl)methanamine (CAS 780802-31-5) is a highly versatile, trifunctional heterocyclic building block that has become a privileged pharmacophore in modern drug discovery[1]. Comprisin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Morpholinopyridin-2-yl)methanamine (CAS 780802-31-5) is a highly versatile, trifunctional heterocyclic building block that has become a privileged pharmacophore in modern drug discovery[1]. Comprising a rigid pyridine core, a solubilizing morpholine ring, and a highly reactive methanamine handle, this scaffold is uniquely suited for targeting complex protein-protein interactions and kinase networks[2]. This technical guide explores the physicochemical rationale behind its use, details self-validating synthetic protocols for its integration, and highlights its role in advanced therapeutic programs.

Pharmacophore Analysis & Physicochemical Profiling

From a structural perspective, the unique 2,3-substitution pattern on the pyridine ring dictates the molecule's conformational behavior and target engagement capabilities.

  • Steric Clash & Planarity : The sp3-hybridized methanamine group at the C2 position forces the adjacent C3-morpholine ring out of coplanarity with the pyridine system. This orthogonal arrangement is highly advantageous for fitting into deep, narrow hydrophobic pockets, such as the ATP-binding hinge region of kinases.

  • Electronic Effects : The morpholine oxygen exerts an electron-withdrawing inductive effect, subtly lowering the pKa of the pyridine nitrogen. This prevents the core from being overly basic, thereby improving membrane permeability and reducing potential hERG liabilities.

  • Vectorial Growth : The primary amine acts as an ideal synthetic vector. It allows for rapid diversification via amide coupling or reductive amination, effectively bridging the core to solvent-exposed regions or allosteric target sites.

Data Presentation: Physicochemical Profile

The baseline properties of the unfunctionalized fragment make it an ideal starting point for lead optimization.

PropertyValueMedicinal Chemistry Implication
Molecular Weight 193.25 g/mol Ideal fragment-like size, leaving ample room for target elaboration.
Topological Polar Surface Area (TPSA) 51.3 ŲExcellent range for oral bioavailability and potential BBB penetration.
H-Bond Donors 2 (Amine -NH₂)Provides critical hydrogen bonding to backbone carbonyls in target proteins.
H-Bond Acceptors 4Enhances aqueous solubility and target residence time.
Rotatable Bonds 3Balances conformational flexibility with the entropic penalty upon binding.

Applications in Targeted Therapeutics

The structural versatility of this fragment has led to its integration into several advanced therapeutic programs, particularly in oncology.

  • Kinase Inhibitors (Raf/MEK/ERK) : The morpholinopyridine motif is a classic hinge-binder. The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the morpholine ring projects into the solvent channel, improving the pharmacokinetic profile. Derivatives of this scaffold have been patented as potent Raf kinase inhibitors[3].

  • SOS1 Modulators : In the KRAS signaling pathway, SOS1 acts as a guanine nucleotide exchange factor. Molecules incorporating the (3-morpholinopyridin-2-yl)methanamine fragment have been developed to allosterically modulate SOS1, preventing the reactivation of KRAS and halting tumor proliferation[4].

Pathway RTK Receptor Tyrosine Kinase SOS1 SOS1 (GEF) RTK->SOS1 KRAS KRAS (GTP-bound) SOS1->KRAS Promotes GTP Exchange RAF RAF Kinase KRAS->RAF MEK MEK1/2 RAF->MEK Drug (3-Morpholinopyridin-2-yl) Derivative Drug->SOS1 Allosteric Inhibition Drug->RAF Hinge Binding

Fig 1. Dual therapeutic intervention points for (3-morpholinopyridin-2-yl) derivatives in MAPK.

Synthetic Methodologies & Workflow (Self-Validating Protocols)

To ensure maximum yield and purity, the following protocols are designed as self-validating systems. Expert Note: The primary amine of (3-morpholinopyridin-2-yl)methanamine is highly nucleophilic but susceptible to forming carbamates upon prolonged exposure to atmospheric CO₂; store under an inert atmosphere.

Protocol A: High-Efficiency Amide Coupling

Objective : Couple a complex carboxylic acid to the C2-methanamine. Causality & Design : HATU is selected over EDC/HOBt due to the slight steric hindrance imposed by the adjacent C3-morpholine ring. DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt of the amine without competing for the activated ester.

  • Activation : Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

  • In-Process Validation 1 : Quench a 5 µL aliquot in MeOH and analyze via LC-MS. Confirm the disappearance of the acid and the formation of the active HOAt ester. Self-Validation: Do not proceed until >95% activation is achieved to prevent unreacted acid from complicating purification.

  • Coupling : Add (3-morpholinopyridin-2-yl)methanamine (1.1 eq) dropwise. Stir for 2 hours.

  • In-Process Validation 2 : Monitor via LC-MS. The mass of the desired amide should dominate the total ion chromatogram (TIC).

  • Workup : Dilute with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (to remove HOAt and acidic byproducts) and 5% aqueous LiCl (to remove DMF).

  • Purification : Concentrate and purify via reverse-phase HPLC or silica gel chromatography.

Workflow Step1 1. Activation (R-COOH + HATU) Step2 2. Coupling Add Amine + DIPEA Step1->Step2 Step3 3. In-Process Check (LC-MS >95%) Step2->Step3 Step4 4. Quench & Extract (NaHCO3 / EtOAc) Step3->Step4 Step5 5. Pure Product (>98% Purity) Step4->Step5

Fig 2. Self-validating amide coupling workflow utilizing in-process LC-MS verification.

Protocol B: Mild Reductive Amination

Objective : Form a secondary amine linkage using an aldehyde. Causality & Design : Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized because it is mild enough to avoid reducing the starting aldehyde directly, allowing the intermediate imine to form completely.

  • Imine Formation : Combine (3-morpholinopyridin-2-yl)methanamine (1.0 eq) and the target aldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq) to accelerate iminium ion formation.

  • In-Process Validation : Stir for 2 hours. Analyze via LC-MS to confirm >90% conversion to the imine intermediate. Self-Validation: Adding the reducing agent prematurely will result in irreversible alcohol byproducts.

  • Reduction : Add NaBH(OAc)₃ (1.5 eq) in one portion. Stir overnight at room temperature.

  • Quench : Carefully add 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with DCM, dry over Na₂SO₄, and concentrate.

References

  • CymitQuimica. "(3-Morpholinopyridin-2-yl)methanamine Product Information." CymitQuimica. 1

  • MolCore. "780802-31-5 | (3-morpholinopyridin-2-yl)methanamine." MolCore. 2

  • Novartis AG. "WO2017103824A1 - Tricyclic compounds and compositions as kinase inhibitors." WIPO / Google Patents. 3

  • Revolution Medicines, Inc. "WO2020180770A1 - Modulators of SOS1." WIPO / Googleapis. 4

Sources

Foundational

Whitepaper: Discovery and Application of (3-Morpholinopyridin-2-yl)methanamine in Modern Drug Design

Executive Summary In contemporary medicinal chemistry, the shift toward fragment-based drug discovery (FBDD) has elevated the importance of highly functionalized, low-molecular-weight building blocks. (3-Morpholinopyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the shift toward fragment-based drug discovery (FBDD) has elevated the importance of highly functionalized, low-molecular-weight building blocks. (3-Morpholinopyridin-2-yl)methanamine (CAS: 780802-31-5) has emerged as a privileged pharmacophore and critical Active Pharmaceutical Ingredient (API) intermediate. By elegantly combining a hydrogen-bonding pyridine core, a solubilizing morpholine ring, and a highly reactive methanamine linker, this compound serves as a cornerstone in the synthesis of advanced therapeutics, ranging from oncology-focused kinase inhibitors to novel antiviral agents.

This technical guide dissects the structural rationale, self-validating synthetic protocols, and pharmacological applications of (3-Morpholinopyridin-2-yl)methanamine, providing a comprehensive blueprint for drug development professionals.

Structural Rationale & Pharmacophore Dynamics

The architectural design of (3-Morpholinopyridin-2-yl)methanamine is not coincidental; it is engineered to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges in lead optimization.

  • The Pyridine Core: Acts as a rigid scaffold and a highly effective hydrogen-bond acceptor. In kinase targets, the pyridine nitrogen frequently engages the ATP-binding hinge region, anchoring the inhibitor in the active site.

  • The Morpholine Ring: Positioned at the C3-position, morpholine is a classic bioisostere used to improve aqueous solubility and metabolic stability. It lowers the overall lipophilicity (cLogP) of macrocyclic drugs, preventing off-target toxicity and improving oral bioavailability.

  • The Methanamine Moiety: The C2-methylamine group provides a primary amine that is sterically unhindered. This allows for facile late-stage functionalization via amide coupling, reductive amination, or urea formation, enabling rapid library generation.

Quantitative Physicochemical Data

The baseline properties of this fragment dictate its behavior when integrated into larger drug scaffolds.

PropertyValuePharmacological Significance
Molecular Formula C₁₀H₁₅N₃OOptimal low molecular weight (193.25 g/mol ) for a fragment.
Exact Mass 193.1215 DaFacilitates high-resolution mass spectrometry (HRMS) tracking.
Topological Polar Surface Area 54.3 ŲExcellent membrane permeability; crosses lipid bilayers efficiently.
cLogP (Calculated) 0.85Highly hydrophilic; improves aqueous solubility of lipophilic cores.
H-Bond Donors / Acceptors 1 / 4Provides versatile target engagement points in protein binding pockets.

Chemical Synthesis & Scale-Up Methodologies

To ensure reproducibility and high yield, the synthesis of (3-Morpholinopyridin-2-yl)methanamine must follow a rigorously controlled, self-validating protocol. The most efficient route involves a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation.

Synthesis SM 3-Fluoro-2-cyanopyridine (Starting Material) SNAr SNAr Reaction + Morpholine, K2CO3, DMF 100°C, 4h SM->SNAr Int1 3-Morpholinopicolinonitrile (Intermediate) SNAr->Int1 Red Nitrile Reduction H2, Raney Ni, NH3/MeOH 50 psi, 25°C Int1->Red Prod (3-Morpholinopyridin-2-yl)methanamine (Final Product) Red->Prod

Chemical synthesis workflow of (3-Morpholinopyridin-2-yl)methanamine.

Experimental Protocol: Self-Validating Synthesis

Step 1: SNAr Synthesis of 3-Morpholinopicolinonitrile

  • Charge: To a clean, dry reactor, add 3-fluoro-2-cyanopyridine (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M solution.

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) followed by morpholine (1.2 eq) dropwise at room temperature.

  • Heating: Elevate the temperature to 100°C and stir for 4 hours.

  • In-Process Control (IPC) & Validation: Monitor via LC-MS. The reaction is self-validating when the starting material peak (m/z 123 [M+H]⁺) is completely replaced by the intermediate peak (m/z 190[M+H]⁺).

  • Workup: Quench with ice water, extract with ethyl acetate (3x), wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Nitrile Reduction to (3-Morpholinopyridin-2-yl)methanamine

  • Charge: Dissolve 3-morpholinopicolinonitrile (1.0 eq) in a 7N solution of ammonia in methanol (NH₃/MeOH).

  • Catalyst Addition: Carefully add Raney Nickel (20% w/w) under an inert argon atmosphere.

  • Hydrogenation: Purge the vessel with hydrogen gas and pressurize to 50 psi. Stir vigorously at 25°C for 12 hours.

  • IPC & Validation: Spot on TLC (DCM:MeOH 9:1). The product will stain intensely purple with Ninhydrin, confirming the presence of a primary amine. LC-MS must show a dominant peak at m/z 194 [M+H]⁺.

  • Workup: Filter the catalyst through a Celite pad (Caution: Raney Ni is pyrophoric). Concentrate the filtrate to yield the pure API intermediate, as standardized by commercial suppliers like [4].

Reaction Optimization & Causality

The choices in the protocol above are dictated by chemical causality. The table below outlines why specific reagents are mandatory for optimal yield.

Reaction StepCatalyst / ReagentSolventTempAdditiveYieldCausality / Rationale
SNAr Morpholine (1.2 eq)DMF100°CK₂CO₃92% K₂CO₃ efficiently neutralizes the HF byproduct without degrading the nitrile; DMF ensures complete solubility of the inorganic base.
SNAr Morpholine (1.2 eq)THF65°CEt₃N45%Lower boiling point of THF and weaker organic base lead to sluggish, incomplete conversion.
Reduction H₂ (50 psi), Raney NiMeOH25°CNH₃ (7N)88% Critical: Ammonia suppresses the dimerization of the primary amine into a secondary amine byproduct by shifting the imine intermediate equilibrium.
Reduction H₂ (1 atm), Pd/CEtOH25°CNone35%Without ammonia, massive accumulation of secondary amine dimers occurs, ruining the batch.

Applications in Targeted Therapeutics

The (3-Morpholinopyridin-2-yl)methanamine fragment is not a standalone drug but a highly potent "warhead" or targeting moiety integrated into larger molecular entities.

Oncology: Kinase and GEF Inhibition

In precision oncology, this fragment is heavily utilized to target the MAPK/ERK pathway.

  • Raf Kinase Inhibitors: As detailed in [3], tricyclic compounds incorporating this methanamine derivative act as potent inhibitors of B-Raf. The pyridine nitrogen forms a critical hydrogen bond with the backbone amide of the kinase hinge region (typically Cys532 in B-Raf), while the morpholine ring projects into the solvent-exposed channel, drastically improving the drug's solubility profile.

  • SOS1 Inhibitors: Son of Sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that activates KRAS. Recent breakthroughs ( [2]) utilize the (3-Morpholinopyridin-2-yl)methanamine fragment to build bicyclic heterocyclyl compounds that allosterically block the SOS1-KRAS protein-protein interaction, effectively starving KRAS-driven tumors of active GTP.

Pathway RTK Receptor Tyrosine Kinase SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS KRAS (Active GTP) SOS1->KRAS GDP/GTP Exchange BRAF B-Raf Kinase KRAS->BRAF Phosphorylation MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Inhibitor Fragment-Based Inhibitor (Morpholinopyridin-methanamine) Inhibitor->SOS1 Allosteric Block Inhibitor->BRAF ATP-Competitive Block

Multi-target inhibition pathways utilizing the morpholinopyridin-methanamine fragment.

Virology: RSV Inhibition

Beyond oncology, this fragment has proven vital in antiviral research. Human respiratory syncytial virus (HRSV) is a leading cause of lower respiratory tract infections. According to [1], (3-Morpholinopyridin-2-yl)methanamine is a key building block in synthesizing novel benzodiazepine derivatives. In this context, the primary amine of the methanamine group is coupled to form an oxadiazole or amide linkage, creating a highly specific inhibitor that disrupts RSV viral replication machinery.

Conclusion

(3-Morpholinopyridin-2-yl)methanamine exemplifies the power of intelligent fragment design. By merging the hinge-binding capability of pyridine, the PK-enhancing properties of morpholine, and the synthetic versatility of a primary methanamine, it accelerates the discovery of both kinase inhibitors and antiviral agents. Strict adherence to the self-validating synthetic protocols outlined in this guide ensures high-fidelity production, enabling researchers to seamlessly integrate this moiety into next-generation therapeutic pipelines.

References

  • Title: Benzodiazepine Derivatives as RSV Inhibitors (WO2017015449A1) Source: World Intellectual Property Organization / Google Patents URL: [1][2]

  • Title: Bicyclic Heterocycloalkyl Compounds and Uses Thereof (WO2020180770A1) Source: World Intellectual Property Organization / Google Patents URL: [3]

  • Title: Tricyclic Compounds and Compositions as Kinase Inhibitors (WO2017103824A1) Source: World Intellectual Property Organization / Google Patents URL: [4]

Sources

Exploratory

Physicochemical Profiling of Substituted Pyridines: A Mechanistic and Experimental Guide

Executive Summary Substituted pyridines are ubiquitous in modern medicinal chemistry, ranking as the second most widely utilized nitrogen heterocycle in1[1]. Their prevalence stems from the ability to finely tune critica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted pyridines are ubiquitous in modern medicinal chemistry, ranking as the second most widely utilized nitrogen heterocycle in1[1]. Their prevalence stems from the ability to finely tune critical physicochemical properties—specifically the acid dissociation constant (pKa) and lipophilicity (logP/logD)—through strategic ring substitution. As a Senior Application Scientist, I have designed this whitepaper to bridge theoretical substituent effects with field-proven, self-validating experimental workflows for accurate physicochemical characterization.

Mechanistic Drivers of Pyridine Physicochemistry

Nitrogen Hybridization and the Lone Pair

The baseline basicity of unsubstituted pyridine (pKa ~5.2) is fundamentally governed by the sp² hybridization of its nitrogen atom[2]. Unlike aliphatic amines (sp³ hybridized, pKa ~9.5–11.0), the increased s-character of the sp² orbital pulls the nitrogen lone pair closer to the nucleus, reducing its tendency to bond to a proton[3].

Substituent Effects on pKa (Inductive vs. Resonance)

The introduction of functional groups onto the pyridine ring dramatically shifts its pKa through a combination of inductive (±I) and resonance (±R) effects:

  • Electron-Donating Groups (EDGs): Substituents such as methyl (-CH₃) or amino (-NH₂) groups increase electron density on the nitrogen, thereby enhancing basicity. For instance, 4-dimethylaminopyridine (DMAP) exhibits a remarkably high pKa of 9.7 due to strong 3 of the protonated state[3].

  • Electron-Withdrawing Groups (EWGs): Halogens and trifluoromethyl groups pull electron density away from the ring via strong -I effects, drastically reducing basicity. 4 adjacent to the nitrogen exerts the most profound pKa suppression due to spatial proximity[4].

Modulation of Lipophilicity (logP/logD)

Lipophilicity is a critical driver of membrane permeability and target affinity. While simple alkylation predictably increases logP, halogenation yields complex, non-additive effects. The introduction of a trifluoromethyl (-CF₃) group significantly increases lipophilicity, whereas the impact of single fluorine atoms depends heavily on their position and potential for4[4].

Quantitative Profiling of Substituted Pyridines

The following table synthesizes the physicochemical shifts induced by various substitution patterns, demonstrating the dynamic range achievable through rational design.

CompoundSubstitution PositionpKa (Aqueous)logP / logD₇.₄Primary Electronic Effect
Pyridine None5.200.65Baseline
4-Methylpyridine Para6.001.22+I (Weak EDG)
3-Chloropyridine Meta2.841.64-I (EWG)
4-Dimethylaminopyridine Para9.701.34+R (Strong EDG)
2-(Trifluoromethyl)pyridine Ortho-0.101.80Strong -I (EWG)

Systemic Logic of Substituent Effects

G Root Substituted Pyridine Physicochemical Profiling EWG Electron-Withdrawing Groups (e.g., -F, -CF3) Root->EWG Substitution EDG Electron-Donating Groups (e.g., -CH3, -NH2) Root->EDG Substitution pKa_Drop Decreased pKa (Reduced Basicity) EWG->pKa_Drop Inductive (-I) Effect LogP_Rise Increased Lipophilicity (Higher logP/logD) EWG->LogP_Rise Halogenation pKa_Rise Increased pKa (Enhanced Basicity) EDG->pKa_Rise Resonance (+R) / Inductive (+I) LogP_Drop Decreased Lipophilicity (Lower logP/logD) EDG->LogP_Drop H-Bond Donors (e.g., -NH2)

Logic tree of substituent electronic effects on pyridine pKa and logP.

Self-Validating Experimental Protocols

Raw physicochemical data is only as reliable as the assay's internal controls. The following protocols are engineered to eliminate common artifacts caused by poor aqueous solubility or phase-emulsions.

Protocol: Aqueous pKa Determination via Cosolvent Extrapolation

Highly lipophilic substituted pyridines often precipitate during standard aqueous potentiometric titration, which artificially skews the inflection point. We utilize the Yasuda-Shedlovsky extrapolation method to bypass this limitation.

  • System Calibration: Calibrate the glass electrode using standard buffers (pH 4, 7, 10) at a constant temperature of 25.0 ± 0.1 °C.

    • Causality: pKa is highly temperature-dependent; strict thermal control prevents thermodynamic drift during the run.

  • Sample Preparation: Dissolve the pyridine derivative in mixtures of methanol/water at varying weight fractions (e.g., 30%, 40%, 50% MeOH). Include a known standard (e.g., labetalol) as an internal validation control.

  • Titration: Titrate with 0.1 M KOH or HCl using an automated dispenser under a nitrogen blanket.

    • Causality: Using CO₂-free titrants and a nitrogen blanket prevents the formation of carbonic acid, which introduces a false buffering region and distorts the derivative curve.

  • Data Extrapolation: Plot the apparent pKa (psKa) against the reciprocal of the dielectric constant of the solvent mixtures. The y-intercept of this linear regression yields the true aqueous pKa.

Protocol: High-Fidelity logD₇.₄ Measurement via Shake-Flask LC-MS/MS
  • Phase Saturation: Vigorously stir 1-octanol and phosphate-buffered saline (PBS, pH 7.4) together for 24 hours, then separate.

    • Causality: Mutual pre-saturation prevents volume shifts during the actual experiment, ensuring the phase ratio remains exactly as pipetted.

  • Partitioning: Add the pyridine analyte (10 µM) to a vial containing equal volumes of the pre-saturated phases. Shake at 25 °C for 60 minutes.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes.

    • Causality: Centrifugation breaks any micro-emulsions formed during shaking. Even microscopic droplets of octanol suspended in the aqueous phase will catastrophically inflate the apparent aqueous concentration.

  • Quantification: Analyze both phases using LC-MS/MS.

    • Causality: LC-MS/MS provides extreme sensitivity, allowing us to run the assay at low concentrations (10 µM) to prevent self-association or dimerization of the pyridine molecules, which occurs at higher concentrations and skews partitioning.

Experimental Workflow Diagram

Workflow Prep Sample Prep (Standardized Concentration) Cosolvent Cosolvent Titration (Yasuda-Shedlovsky Extrapolation) Prep->Cosolvent If low solubility ShakeFlask Shake-Flask Partitioning (Octanol/PBS pH 7.4) Prep->ShakeFlask Aliquot for logD Aqueous Aqueous pKa Determination Cosolvent->Aqueous Extrapolate to 0% cosolvent LCMS LC-MS/MS Quantification ShakeFlask->LCMS Phase separation LogD logD_7.4 Calculation LCMS->LogD Peak area ratio

Validated experimental workflow for determining aqueous pKa and logD7.4.

Implications for Drug Design & Permeability

The strategic substitution of pyridines directly dictates their pharmacokinetic fate. For instance, passive permeability across Caco-2 cell monolayers is highly sensitive to both the nature and position of the substituent. Studies indicate that5 significantly more than 3-NH₂ substitution, highlighting a major ring position effect[5]. Furthermore, tuning the pKa of a pyridine ring to remain unprotonated at physiological pH (pH 7.4) is a standard medicinal chemistry tactic to increase lipophilicity and membrane permeation, while simultaneously reducing the risk of hERG channel blockade, which is typically triggered by highly basic, positively charged amines.

References

  • Title: Effect of Substituents On Basicity of Pyridine - Aromaticity - Scribd Source: scribd.com URL: 2

  • Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling | Journal of Medicinal Chemistry Source: acs.org URL: 4

  • Title: 21.4: Acidity and Basicity of Amines - Chemistry LibreTexts Source: libretexts.org URL: 3

  • Title: Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC Source: nih.gov URL: 5

  • Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC Source: nih.gov URL: 1

Sources

Protocols & Analytical Methods

Method

Synthesis of (3-Morpholinopyridin-2-yl)methanamine protocol

Comprehensive Synthesis and Characterization Protocol for (3-Morpholinopyridin-2-yl)methanamine Strategic Overview & Application (3-Morpholinopyridin-2-yl)methanamine (CAS: 780802-31-5) is a highly versatile, functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Synthesis and Characterization Protocol for (3-Morpholinopyridin-2-yl)methanamine

Strategic Overview & Application

(3-Morpholinopyridin-2-yl)methanamine (CAS: 780802-31-5) is a highly versatile, functionalized heterocyclic building block[1]. It is prominently utilized in the rational design of advanced pharmaceutical agents, particularly in the development of kinase inhibitors targeting the Raf pathway for oncology indications and Cyclin G-associated kinase (GAK)[2][3]. The incorporation of the morpholine ring at the 3-position of the pyridine core enhances aqueous solubility and provides a critical hydrogen-bond acceptor motif, which is often essential for optimal binding within kinase ATP-binding pockets[2].

This application note details a robust, field-proven two-step synthetic protocol designed to maximize yield, ensure chemoselectivity, and allow for safe scalability.

Mechanistic Rationale (Expertise & Causality)

The synthesis of (3-morpholinopyridin-2-yl)methanamine relies on a self-validating sequence of two highly controlled transformations:

Step 1: Nucleophilic Aromatic Substitution (SNAr) The sequence begins with the SNAr of 3-fluoropicolinonitrile using morpholine as the nucleophile[2]. The selection of a fluorine leaving group over chlorine or bromine is critical. In SNAr reactions, the rate-determining step is typically the formation of the anionic Meisenheimer complex. The high electronegativity of fluorine strongly stabilizes this intermediate transition state, significantly lowering the activation energy barrier. Furthermore, the 3-position is highly activated by the synergistic electron-withdrawing effects of the ortho-nitrile group and the adjacent pyridine nitrogen. A mild organic base (e.g., N,N-Diisopropylethylamine, DIEA) is employed to neutralize the generated hydrogen fluoride, driving the reaction to completion[2][3].

Step 2: Chemoselective Nitrile Reduction Reducing the intermediate 3-morpholinopicolinonitrile to the primary amine presents a classic synthetic challenge: the suppression of secondary amine (dimer) byproducts. During catalytic hydrogenation, the initially formed imine intermediate can undergo nucleophilic attack by the newly generated primary amine, eliminating ammonia to form an undesired secondary amine dimer.

To circumvent this causality, the reduction is performed using Raney Nickel under a pressurized hydrogen atmosphere (60 psi) in a solvent system of methanolic ammonia (NH3/MeOH)[3]. The large excess of ammonia fundamentally shifts the chemical equilibrium, effectively trapping the intermediate imine and exclusively yielding the desired primary amine product[3].

Visualizing the Synthetic Architecture

Synthesis A 3-Fluoropicolinonitrile (Starting Material) B Morpholine, DIEA Acetonitrile, 90°C A->B C 3-Morpholinopicolinonitrile (Intermediate) B->C SNAr D Raney Ni, H2 (60 psi) NH3/MeOH, RT C->D E (3-Morpholinopyridin-2- yl)methanamine D->E Reduction

Caption: Synthetic pathway for (3-Morpholinopyridin-2-yl)methanamine via SNAr and chemoselective nitrile reduction.

Workflow S1 Step 1: SNAr Reaction Setup (Inert Atmosphere) S2 Aqueous Workup & Precipitation S1->S2 S3 Step 2: Catalytic Hydrogenation (Raney Ni / H2) S2->S3 S4 Filtration through Celite (Caution: Pyrophoric) S3->S4 S5 Concentration & HPLC Purification S4->S5

Caption: Step-by-step experimental workflow highlighting critical purification and safety checkpoints.

Quantitative Data & Reagent Optimization

Table 1: Reagent Stoichiometry for SNAr (Step 1)

Reagent MW ( g/mol ) Equivalents Function
3-Fluoropicolinonitrile 122.10 1.0 Electrophile
Morpholine 87.12 1.1 Nucleophile
DIEA 129.24 2.0 Base

| Acetonitrile | 41.05 | 0.5 M | Solvent |

Table 2: Reagent Stoichiometry for Nitrile Reduction (Step 2)

Reagent MW ( g/mol ) Equivalents Function
3-Morpholinopicolinonitrile 189.21 1.0 Substrate
Raney Nickel (Slurry) 58.69 15% w/w Catalyst
Hydrogen Gas 2.02 Excess (60 psi) Reductant

| 7N NH3 in Methanol | N/A | 0.2 M | Solvent / Imine Trap |

Table 3: Optimization of Nitrile Reduction Conditions

Catalyst / Reductant Solvent System Additive Primary Amine Yield Byproduct Profile
Pd/C, H2 (1 atm) Methanol None Low (<30%) High secondary amine dimer
LiAlH4 THF None Moderate (50-60%) Difficult workup, emulsions
Raney Ni, H2 (60 psi) Methanol None Moderate (65%) Moderate secondary amine

| Raney Ni, H2 (60 psi) | Methanol | 7N NH3 | Excellent (>85%) | Clean, minimal dimer |

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Morpholinopicolinonitrile (Intermediate) [2][3]

  • Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 3-fluoropicolinonitrile (1.0 equiv). Dissolve the substrate in anhydrous acetonitrile to achieve a concentration of 0.5 M.

  • Reagent Addition: Under a positive flow of nitrogen, add N,N-Diisopropylethylamine (DIEA) (2.0 equiv) via syringe, followed by the dropwise addition of morpholine (1.1 equiv).

  • Reaction: Seal the vessel and heat the mixture to 90 °C. Maintain stirring at this temperature for 18–22 hours. Monitor reaction progression via LC-MS or TLC (ethyl acetate/hexanes).

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with deionized water (approximately 12 mL per mmol of substrate) to induce precipitation of the product.

  • Isolation: Filter the resulting precipitate through a Büchner funnel. Wash the filter cake with cold water and air-dry under vacuum to afford 3-morpholinopicolinonitrile as a yellow/tan crystalline solid (Typical yield: 85-90%).

Protocol B: Synthesis of (3-Morpholinopyridin-2-yl)methanamine (Target) [3]

  • Setup: In a high-pressure hydrogenation reactor (e.g., Parr shaker), dissolve 3-morpholinopicolinonitrile (1.0 equiv) in 7N ammonia in methanol (NH3/MeOH) to achieve a substrate concentration of 0.2 M.

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (approx. 15% w/w relative to the substrate).

  • Hydrogenation: Seal the reactor. Purge the vessel with nitrogen gas three times to remove oxygen, followed by three purges with hydrogen gas. Pressurize the reactor to 60 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature for 12–18 hours.

  • Filtration: Depressurize the reactor safely and purge thoroughly with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad thoroughly with methanol.

  • Purification: Concentrate the degassed filtrate under reduced pressure to dryness. Purify the crude residue via reverse-phase HPLC or flash chromatography (using a DCM/MeOH gradient) to yield (3-morpholinopyridin-2-yl)methanamine.

Safety & Troubleshooting

  • Raney Nickel Hazard: Raney Nickel is highly pyrophoric. Never allow the catalyst filter cake to dry out in the presence of air during the Celite filtration step. Always keep the catalyst wet with solvent and quench the used catalyst safely in a designated water/dilute acid bath.

  • Incomplete SNAr Conversion: If the SNAr reaction stalls, ensure the acetonitrile is strictly anhydrous. Water can compete as a nucleophile, generating a 3-hydroxypicolinonitrile byproduct.

  • Pressure Safety: Ensure all high-pressure hydrogenation equipment is structurally sound and rated for at least 100 psi before applying 60 psi of hydrogen gas.

References

  • WO2014151616A1 - Biaryl amide compounds as kinase inhibitors (Google Patents). Details the synthesis of 3-morpholinopicolinonitrile and its subsequent Raney Nickel reduction.
  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors (RSC Publishing). Provides authoritative mechanistic grounding for the SNAr activation of 3-fluoropicolinonitriles. URL:[Link]

Sources

Application

(3-Morpholinopyridin-2-yl)methanamine synthesis reaction conditions

Application Note: High-Yield Synthesis and Process Optimization of (3-Morpholinopyridin-2-yl)methanamine Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers, and D...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis and Process Optimization of (3-Morpholinopyridin-2-yl)methanamine

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound CAS: 780802-31-5

Introduction & Strategic Overview

(3-Morpholinopyridin-2-yl)methanamine is a highly valued building block in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors and orexin receptor modulators[1][2][3]. The presence of both a primary aliphatic amine and a morpholine-substituted pyridine ring makes it an excellent bifunctional moiety for drug-target interactions.

The most scalable and atom-economical route to synthesize this compound involves a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr) of 3-fluoro-pyridine-2-carbonitrile with morpholine.

  • Chemoselective Nitrile Reduction to yield the primary methanamine.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Below, we dissect the causality behind reagent selection, thermodynamic controls, and the suppression of common side reactions (such as amine dimerization) to provide a self-validating, robust synthetic workflow.

Mechanistic Pathway & Reaction Workflow

The synthesis relies on the inherent electronic properties of the pyridine ring. The fluorine atom at the 3-position is highly activated toward nucleophilic attack due to the strong inductive and resonance electron-withdrawing effects of the adjacent nitrile group (at C2) and the pyridine nitrogen[4][5]. Following the SNAr step, the reduction of the nitrile must be carefully controlled to prevent the formation of secondary amine dimers, a notorious byproduct in primary amine synthesis.

G SM 3-Fluoro-pyridine- 2-carbonitrile INT 3-Morpholinopyridine- 2-carbonitrile SM->INT Morpholine, DIEA Acetonitrile, 90°C S_NAr Reaction PROD (3-Morpholinopyridin-2-yl) methanamine INT->PROD Raney Ni, H2 (50 psi) NH3/MeOH, RT Chemoselective Reduction

Figure 1: Two-step synthetic workflow for (3-Morpholinopyridin-2-yl)methanamine.

Step 1: SNAr Synthesis of 3-Morpholinopicolinonitrile

Causality & Optimization

The SNAr reaction requires a polar aprotic solvent to stabilize the Meisenheimer complex intermediate. Acetonitrile (CH3CN) is ideal as it allows for an optimal reflux temperature (~81–90 °C)[5][6]. N,N-Diisopropylethylamine (DIEA) is selected as the base because it is non-nucleophilic; it effectively scavenges the generated hydrofluoric acid (HF) without competing with morpholine for the electrophilic carbon.

Table 1: Solvent and Base Optimization for SNAr Step

SolventBaseTemp (°C)Time (h)Conversion (%)Impurity Profile
DMFK2CO310012>95%Trace hydrolysis of nitrile
DMSONaH80890%Difficult aqueous workup
CH3CN DIEA 90 22 >98% Clean, easily isolated
SNAr Protocol
  • Preparation: Charge a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 3-fluoro-pyridine-2-carbonitrile (1.0 equiv, e.g., 10.0 g, 81.9 mmol)[4].

  • Solvent & Reagent Addition: Add anhydrous acetonitrile (0.5 M, ~160 mL). To this stirring solution, add morpholine (1.1 equiv, 7.85 mL, 90.1 mmol) followed by DIEA (2.0 equiv, 28.5 mL, 163.8 mmol)[5].

  • Reaction Execution: Heat the reaction mixture to 90 °C using an oil bath or heating block. Maintain vigorous stirring for 22 hours under a nitrogen atmosphere.

  • Monitoring: Verify reaction completion via LCMS or TLC (Hexanes/EtOAc 1:1). The product mass should correspond to [M+H]+ = 190.1.

  • Workup & Isolation: Cool the mixture to room temperature. Dilute the reaction with deionized water (approx. 300 mL) to precipitate the product. Stir for 30 minutes at 0–5 °C.

  • Filtration: Filter the resulting precipitate under vacuum, wash the filter cake with cold water (2 × 50 mL), and air dry. Further dry under high vacuum at 40 °C to afford 3-morpholinopicolinonitrile as a crystalline solid (Typical Yield: 85–90%)[5][6].

Step 2: Chemoselective Reduction to Methanamine

Causality & Optimization

Reducing a nitrile to a primary amine frequently results in the formation of secondary and tertiary amines. This occurs when the newly formed primary amine attacks the intermediate imine. To suppress this pathway, the reaction is conducted in a solvent heavily saturated with ammonia (e.g., 7N NH3 in Methanol). The massive excess of ammonia shifts the equilibrium, favoring the formation of the primary amine.

Raney Nickel is the catalyst of choice. Unlike Palladium on Carbon (Pd/C), which can be poisoned by the basic morpholine nitrogen or cause unwanted dehalogenation/ring reduction, Raney Nickel provides highly chemoselective reduction of the cyano group under moderate hydrogen pressure (50 psi).

Table 2: Catalyst and Condition Optimization for Nitrile Reduction

CatalystSolvent SystemH2 SourceYield of Primary AmineMajor Byproduct
Pd/C (10%)MeOHH2 (1 atm)<40%Secondary amine dimer
LiAlH4THFHydride65%Over-reduction/ring opening
Raney Ni 7N NH3 in MeOH H2 (50 psi) >85% None (Highly selective)
Reduction Protocol

Safety Note: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in the air; keep it wetted with water or alcohol at all times.

  • Preparation: In a high-pressure hydrogenation vessel (e.g., Parr shaker), dissolve 3-morpholinopicolinonitrile (1.0 equiv, 10.0 g, 52.8 mmol) in 7N Ammonia in Methanol (100 mL).

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (~1.5 g, 15% w/w). Wash the weighing vessel with an additional 10 mL of methanol to ensure complete transfer.

  • Hydrogenation: Seal the vessel and purge the atmosphere with Nitrogen gas three times, followed by Hydrogen gas three times. Pressurize the vessel to 50 psi with H2.

  • Reaction Execution: Agitate the mixture at room temperature (20–25 °C) for 6 to 12 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.

  • Monitoring: Depressurize and sample the reaction. LCMS should show complete disappearance of the starting material and a new peak corresponding to the target mass[M+H]+ = 194.1.

  • Workup: Purge the vessel with Nitrogen. Filter the reaction mixture through a pad of Celite under a blanket of nitrogen to remove the Raney Nickel catalyst. Do not let the Celite pad run dry. Wash the pad thoroughly with methanol (3 × 50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The crude oil can be purified via flash column chromatography (DCM : MeOH : NH4OH = 90:9:1) to yield pure (3-Morpholinopyridin-2-yl)methanamine (CAS: 780802-31-5) as a pale yellow oil or low-melting solid[7][8][9].

Analytical Characterization

To validate the trustworthiness of the synthesized batch, ensure the following analytical benchmarks are met:

  • LCMS (ESI): Calculated for C10H15N3O: 193.25 g/mol . Found: [M+H]+ = 194.1[8].

  • 1H NMR (400 MHz, CDCl3): Look for the diagnostic singlet of the methylene protons (-CH2-NH2) around δ 3.90–4.10 ppm, integrating for 2 protons. The morpholine protons typically appear as two multiplets around δ 3.00 (4H, -N-CH2) and δ 3.85 (4H, -O-CH2)[10]. The primary amine protons (-NH2) will appear as a broad singlet around δ 1.50–2.00 ppm, which exchanges with D2O.

References

  • Molaid. C-(3-morpholin-4-yl-pyridin-2-yl)-methylamine | 780802-31-5. Available at:[Link]

  • Google Patents. WO2017103824A1 - Tricyclic compounds and compositions as kinase inhibitors.
  • Google Patents. WO2014151616A1 - Biaryl amide compounds as kinase inhibitors.
  • Research Square. Supplementary Information - 3-morpholinopicolinonitrile (2Bd). Available at: [Link]

  • Google Patents. WO2004007457A2 - Substituted benzylamine derivatives and methods of use (Preparation CCXVI - 3-Fluoro-pyridine-2-carbonitrile).
  • Googleapis.com (US Patents). Synthesis of 5-bromo-3-morpholinopicolinonitrile. Available at:[Link]

  • Google Patents. WO2014159591A1 - Substituted 7-azabicycles and their use as orexin receptor modulators.
  • Googleapis.com (US Patents). Patent Application Publication US 2015/0065516 A1. Available at: [Link]

Sources

Method

Analytical techniques for (3-Morpholinopyridin-2-yl)methanamine characterization

An in-depth guide to the analytical characterization of (3-Morpholinopyridin-2-yl)methanamine, a novel heterocyclic compound with potential applications in pharmaceutical research and development. Introduction: The Analy...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the analytical characterization of (3-Morpholinopyridin-2-yl)methanamine, a novel heterocyclic compound with potential applications in pharmaceutical research and development.

Introduction: The Analytical Imperative for Novel Pyridine Derivatives

(3-Morpholinopyridin-2-yl)methanamine is a unique molecule incorporating three key pharmacophores: a pyridine ring, a morpholine moiety, and a primary aminomethyl group. The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[1] The comprehensive analytical characterization of such novel entities is not merely a procedural step but a fundamental requirement for ensuring structural integrity, purity, safety, and ultimately, therapeutic efficacy.[2] A robust analytical package provides the foundation for all subsequent stages of drug development, from preclinical studies to quality control in manufacturing.[3]

This document, designed for researchers and drug development professionals, provides a suite of detailed application notes and protocols for the definitive characterization of (3-Morpholinopyridin-2-yl)methanamine. The approach is holistic, integrating spectroscopic, chromatographic, and thermal analysis techniques to build a complete and validated profile of the molecule.[2][4] The workflow progresses from initial structural confirmation to rigorous purity assessment and physicochemical profiling.

Part 1: Definitive Structural Elucidation

The primary objective is to unequivocally confirm the chemical identity and covalent structure of the synthesized compound. This is achieved by combining data from multiple spectroscopic techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[5] It provides detailed information on the chemical environment, connectivity, and spatial relationships of each atom. For (3-Morpholinopyridin-2-yl)methanamine, both ¹H and ¹³C NMR are essential.

Causality Behind Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common initial choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, dimethyl sulfoxide (DMSO-d₆) is an excellent alternative and is particularly useful for observing exchangeable protons like those on the primary amine (NH₂).

  • Internal Standard: Tetramethylsilane (TMS) is used to provide a zero-point reference (δ 0.00 ppm) for the chemical shift scale, ensuring data comparability across different instruments.[1]

  • 2D NMR: While 1D spectra provide the primary data, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguously assigning signals, especially in complex regions of the spectrum. COSY identifies proton-proton couplings (¹H-¹H), and HSQC correlates protons directly with their attached carbons (¹H-¹³C).

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]

  • Internal Standard: Ensure the solvent contains TMS (0.03-0.05% v/v).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • If necessary, acquire 2D spectra (gCOSY, gHSQC) to resolve signal ambiguities.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay - FID) to obtain the final spectra.[5]

Assignment ¹H Chemical Shift (δ, ppm) (Predicted) ¹³C Chemical Shift (δ, ppm) (Predicted) Key Correlations (2D NMR)
Pyridine-H4~7.5 - 7.7 (dd)~137Correlates with Pyridine-H5
Pyridine-H5~6.8 - 7.0 (dd)~118Correlates with Pyridine-H4 & H6
Pyridine-H6~8.1 - 8.3 (dd)~148Correlates with Pyridine-H5
Methylene Bridge (-CH₂-NH₂)~3.9 - 4.1 (s)~45-50Correlates with its ¹³C via HSQC
Primary Amine (-NH₂)~1.5 - 2.5 (s, broad, exchangeable)N/ASignal may broaden or exchange with D₂O
Morpholine (-N-CH₂-)~3.0 - 3.2 (t)~50-55Correlates with Morpholine -O-CH₂-
Morpholine (-O-CH₂-)~3.7 - 3.9 (t)~66-68Correlates with Morpholine -N-CH₂-

Note: Predicted shifts are based on typical values for similar chemical environments. Actual values may vary.[6]

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the compound, which is critical for confirming the elemental composition.[4] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass with enough accuracy to predict a unique molecular formula.

Causality Behind Experimental Choices:

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization method ideal for polar, non-volatile molecules like the target compound, minimizing fragmentation and clearly showing the molecular ion.

  • Analysis Mode: Positive ion mode is chosen because the amine groups in the molecule are readily protonated to form a stable [M+H]⁺ ion.

  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup:

    • Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

    • Operate the mass spectrometer in positive ion mode.

    • Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺.

    • Compare the measured accurate mass to the theoretical mass calculated for the molecular formula C₁₀H₁₅N₃O.

    • Induce fragmentation (MS/MS or MS²) to observe characteristic daughter ions, which can further confirm the structure.[7]

Parameter Expected Value Purpose
Molecular FormulaC₁₀H₁₅N₃ODefines the elemental composition.
Molecular Weight193.25 g/mol Theoretical monoisotopic mass.
[M+H]⁺ (HRMS)m/z 194.1237Confirms molecular formula (error < 5 ppm).
Key Fragments (MS²)Loss of -CH₂NH₂; Cleavage of morpholine ringProvides structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

Causality Behind Experimental Choices:

  • Sampling Technique: Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation and is suitable for solid powders, eliminating the need for KBr pellets.[2]

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretch (asymmetric & symmetric)3300 - 3500Primary Amine (-NH₂)
C-H Stretch (Aromatic)3000 - 3100Pyridine Ring
C-H Stretch (Aliphatic)2850 - 3000Morpholine & Methylene
C=N, C=C Stretch1550 - 1650Pyridine Ring
N-H Bend (Scissoring)1590 - 1650Primary Amine (-NH₂)
C-O-C Stretch (asymmetric)1110 - 1140Morpholine Ether

Note: These ranges are characteristic and can be used to confirm the presence of the key functional groups.[9][10]

Part 2: Chromatographic Analysis for Purity and Stability

Chromatographic methods are essential for separating the main compound from any impurities, including starting materials, by-products, or degradation products.[11]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Reverse-Phase HPLC (RP-HPLC) with UV detection is the most widely used technique for purity assessment in the pharmaceutical industry.[12] It separates compounds based on their polarity.

Causality Behind Experimental Choices:

  • Column: A C18 (octadecylsilyl) column is the standard choice for reverse-phase chromatography, as it provides excellent retention and separation for a wide range of moderately polar compounds.

  • Mobile Phase: A mixture of a weak acid buffer (e.g., phosphate or formate) and an organic solvent (acetonitrile or methanol) is used. The buffer helps to maintain a consistent ionization state for the basic amine groups, ensuring sharp and reproducible peaks. A gradient elution (where the organic solvent percentage is increased over time) is often used to ensure that both polar and non-polar impurities are eluted and detected.

  • Detector: A UV detector is used, set at the wavelength of maximum absorbance (λmax) of the compound to achieve the highest sensitivity.

  • Determine λmax: Using a UV-Vis spectrophotometer, determine the λmax of the compound in the mobile phase.

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at λmax (e.g., ~270 nm, to be determined experimentally).

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 0.1 mg/mL).[13]

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 5%).

    • Linearly increase to a high percentage (e.g., 95%) over 15-20 minutes.

    • Hold for 2-3 minutes before re-equilibrating at the starting conditions.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Parameter Acceptance Criteria (ICH Guidelines) Purpose
Precision RSD ≤ 2% for 6 replicate injectionsMeasures the reproducibility of the method.[13]
Accuracy 98.0% - 102.0% recoveryMeasures how close the experimental value is to the true value.[12]
Linearity Correlation coefficient (r²) ≥ 0.999Confirms a direct relationship between concentration and detector response.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3The lowest concentration that can be reliably detected.
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10The lowest concentration that can be accurately quantified.

Part 3: Physicochemical and Thermal Properties

Thermal analysis techniques provide crucial information about the solid-state properties of the compound, including its melting point, thermal stability, and polymorphism.[3]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[14] It is used to determine the melting point, a key indicator of purity, and to screen for different crystalline forms (polymorphs), which can have different solubilities and bioavailabilities.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrument Setup:

    • Place the sample and an empty reference pan into the DSC cell.

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).

    • Temperature Range: e.g., 25 °C to 250 °C (or above the expected melting point).

  • Data Analysis: The melting point is determined from the onset or peak of the endothermic event on the DSC thermogram. Sharp endotherms typically indicate high purity.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[15] It is used to assess thermal stability and to quantify the amount of volatile content, such as residual solvents or water (hydrates).[3][15]

  • Sample Preparation: Weigh 5-10 mg of the sample into a TGA pan.

  • Instrument Setup:

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).

    • Temperature Range: e.g., 25 °C to 400 °C.

  • Data Analysis: A step-wise loss of mass in the TGA curve indicates thermal decomposition or the loss of volatiles. The temperature at which significant mass loss begins is the decomposition temperature.

Technique Parameter Measured Typical Result/Interpretation
DSC Melting Point (Tₘ)A sharp endotherm indicates the melting point and high purity.[14]
PolymorphismMultiple melting points or other thermal events may suggest different crystal forms.
TGA Decomposition Temp (Tₔ)Onset temperature of significant weight loss indicates thermal stability.[15]
Residual Solvents/WaterWeight loss at temperatures below 150°C may indicate the presence of volatiles.

Integrated Analytical Workflow and Data Correlation

A comprehensive characterization relies on the logical integration of these techniques. The workflow ensures that each analytical result validates and complements the others, leading to a high-confidence profile of the molecule.

Visualization of the Analytical Workflow

G cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Purity & Physicochemical Profile Synthesis Synthesis of (3-Morpholinopyridin-2-yl)methanamine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (ESI-HRMS) Purification->MS FTIR FTIR Spectroscopy (ATR) Purification->FTIR HPLC RP-HPLC (Purity Assay, Stability) Purification->HPLC Thermal Thermal Analysis (DSC, TGA) Purification->Thermal UVVis UV-Vis Spectroscopy (λmax for HPLC) Purification->UVVis Final Comprehensive Characterization Report NMR->Final MS->Final FTIR->Final HPLC->Final Thermal->Final UVVis->HPLC Provides λmax

Caption: Integrated workflow for the characterization of a novel compound.

Logical Relationship of Analytical Data

The power of this multi-technique approach lies in data correlation. No single technique is sufficient, but together they provide a self-validating system.

G cluster_data Experimental Data cluster_conclusion Conclusions NMR_Data NMR Spectra (Shifts, Couplings) Structure Correct Covalent Structure Confirmed NMR_Data->Structure MS_Data Mass Spectrum (Accurate m/z, Fragments) Formula Correct Molecular Formula Confirmed MS_Data->Formula IR_Data FTIR Spectrum (Absorption Bands) IR_Data->Structure Confirms Functional Groups HPLC_Data HPLC Chromatogram (Single Major Peak) Purity High Purity (>99%) HPLC_Data->Purity DSC_Data DSC Thermogram (Sharp Endotherm) DSC_Data->Purity Confirms Purity & Crystallinity Identity Confirmed Identity & Physicochemical Properties Structure->Identity Formula->Structure Purity->Identity

References

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Application

Application Note: Advanced HPLC Methodologies for the Analysis of (3-Morpholinopyridin-2-yl)methanamine

Introduction & Chemical Profiling In pharmaceutical development, the quantitative analysis of highly polar, multi-basic intermediates requires precise control over chromatographic retention mechanisms. (3-Morpholinopyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

In pharmaceutical development, the quantitative analysis of highly polar, multi-basic intermediates requires precise control over chromatographic retention mechanisms. (3-Morpholinopyridin-2-yl)methanamine (CAS: 780802-31-5)[1] is a prime example of such a challenging analyte. Its molecular architecture comprises a pyridine ring, a morpholine moiety, and a primary methanamine group.

This structural triad possesses multiple basic pKa values: an estimated ~9.5 for the primary amine, ~8.3 for the morpholine nitrogen, and ~5.2 for the pyridine nitrogen. Under standard acidic reversed-phase (RP) HPLC conditions (pH 2–4), all three basic centers are fully protonated. This renders the molecule extremely hydrophilic, causing it to elute in the void volume of standard C18 columns. Furthermore, at mid-pH ranges (pH 5–7), residual silanols on silica-based stationary phases become deprotonated (SiO⁻), leading to severe secondary ion-exchange interactions with the protonated basic analyte. This manifests as extreme peak tailing, loss of resolution, and poor reproducibility ()[2].

Analytical Strategy & Causality

Strategy A: High-pH Reversed-Phase HPLC

By elevating the mobile phase pH to 10.5 using ammonium hydroxide, we suppress the ionization of the primary amine, morpholine, and pyridine nitrogens[2]. The molecule transitions into its neutral free-base form, significantly increasing its hydrophobicity and allowing for strong retention on a high-pH stable hybrid-silica C18 column ()[3]. Contrary to historical assumptions, high-pH mobile phases do not suppress the ionization of basic compounds in positive electrospray ionization (ESI+); in fact, they often enhance MS sensitivity by enabling elution in higher organic concentrations ()[4].

Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Instead of suppressing ionization, HILIC exploits the analyte's extreme polarity. HILIC utilizes a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile) ()[5]. The retention mechanism is driven by the partitioning of the protonated (3-Morpholinopyridin-2-yl)methanamine into a water-enriched layer immobilized on the stationary phase surface, supplemented by electrostatic (cation-exchange) interactions and hydrogen bonding ()[6]. This approach provides excellent retention, sharp peak shapes, and orthogonal selectivity compared to reversed-phase methods[5].

MethodSelection A Analyte: (3-Morpholinopyridin-2-yl)methanamine Highly Polar, Multi-Basic B Assess pKa Values Primary Amine (~9.5) Morpholine (~8.3) Pyridine (~5.2) A->B C Goal: Maximize Retention & Peak Symmetry B->C D Approach 1: HILIC (Low pH, High Organic) Analyte is Protonated (+) C->D E Approach 2: High-pH RP-HPLC (pH > 10.5, Aqueous/Organic) Analyte is Neutral (0) C->E F Partitioning into Aqueous Layer & Cation Exchange D->F G Hydrophobic Partitioning No Silanol Interaction E->G

Workflow for selecting the optimal HPLC method based on analyte ionization state.

Experimental Protocols

Protocol A: High-pH RP-HPLC Method

Objective: Retain the neutral free-base form of the analyte for purity profiling and LC-MS quantification.

  • Sample Preparation: Dissolve (3-Morpholinopyridin-2-yl)methanamine in 50:50 Water:Methanol to a concentration of 0.1 mg/mL.

  • Column Selection: Use a high-pH stable hybrid silica column (e.g., Waters XBridge C18 or Phenomenex Gemini C18, 150 x 4.6 mm, 3 µm) capable of withstanding pH up to 12[3].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–10 min: Linear gradient to 60% B

    • 10–12 min: Hold at 60% B

    • 12–12.1 min: Return to 5% B

    • 12.1–17 min: Re-equilibration at 5% B

  • Flow Rate & Temperature: 1.0 mL/min, Column oven at 30°C.

  • Detection: UV at 254 nm; MS (ESI+) monitoring m/z 194.1 [M+H]⁺.

  • Self-Validation Criteria: Retention factor (k') ≥ 3.0; Tailing factor (Tf) ≤ 1.2.

Protocol B: HILIC Method

Objective: Maximize retention of the protonated polar form, ideal for trace analysis in biological matrices.

  • Sample Preparation: Dissolve the analyte in a high organic solvent (e.g., 90:10 Acetonitrile:Water) to prevent peak distortion caused by solvent mismatch[6].

  • Column Selection: Use a zwitterionic or bare silica HILIC column (e.g., SeQuant ZIC-HILIC or Ascentis Express HILIC, 100 x 2.1 mm, 2.7 µm)[5].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.0 (adjusted with Formic Acid).

    • Mobile Phase B: 100% Acetonitrile.

  • Isocratic Program: 80% B / 20% A for 10 minutes. (Critical Note: HILIC requires longer equilibration times; ensure at least 20 column volumes of equilibration before the first injection).

  • Flow Rate & Temperature: 0.4 mL/min, Column oven at 25°C.

  • Detection: MS (ESI+) monitoring m/z 194.1 [M+H]⁺.

  • Self-Validation Criteria: Retention factor (k') ≥ 4.0; %RSD of retention time ≤ 1.0% (verifies proper column equilibration).

RetentionMechanisms Node1 Mobile Phase pH < 4 Analyte: Cationic (+) Node3 Standard C18 Column (Poor Retention, Tailing) Node1->Node3 Hydrophilic Repulsion Node4 HILIC Column (Strong Retention, Good Shape) Node1->Node4 Aqueous Partitioning & Electrostatic Node2 Mobile Phase pH > 10.5 Analyte: Neutral (0) Node5 Hybrid C18 Column (Strong Retention, Good Shape) Node2->Node5 Hydrophobic Partitioning

Comparison of retention mechanisms for basic polar analytes across different HPLC modes.

Data Presentation

Table 1: Comparison of Chromatographic Parameters for (3-Morpholinopyridin-2-yl)methanamine Analysis

ParameterLow-pH RP-HPLC (Standard)High-pH RP-HPLC (Protocol A)HILIC (Protocol B)
Analyte State Fully Protonated (+3)Neutral Free-Base (0)Fully Protonated (+3)
Primary Mechanism Hydrophobic PartitioningHydrophobic PartitioningAqueous Partitioning & IEX
Retention Factor (k') < 0.5 (Elutes in void)3.5 – 5.04.0 – 6.0
Peak Symmetry (As) > 2.5 (Severe Tailing)1.0 – 1.2 (Excellent)1.0 – 1.1 (Excellent)
MS Sensitivity ModerateHigh (Elutes in high organic)Very High (Volatile organic)
Application Fit Not RecommendedPurity, Stability, LC-MSBioanalysis, Trace levels

References

  • Title: HPLC Tech Tip: Basic Analytes and High pH Source: Phenomenex URL: [Link]

  • Title: Analysis of basic compounds at high pH values by reversed-phase liquid chromatography Source: PubMed (NIH) URL: [Link]

  • Title: Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase Source: LabRulez URL: [Link]

  • Title: Ascentis® Express Products: Columns used for analysis of Polar and Non-Polar compounds Source: Bioanalysis Zone URL: [Link]

Sources

Method

Application Note: Utilizing (3-Morpholinopyridin-2-yl)methanamine as a Privileged Scaffold in In-Vitro Kinase Screening

Target Audience: Researchers, Assays Scientists, and Medicinal Chemists in Fragment-Based Drug Discovery (FBDD). Executive Summary & Scientific Rationale In the landscape of targeted oncology and metabolic disease, the p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assays Scientists, and Medicinal Chemists in Fragment-Based Drug Discovery (FBDD).

Executive Summary & Scientific Rationale

In the landscape of targeted oncology and metabolic disease, the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways remain critical therapeutic targets. (3-Morpholinopyridin-2-yl)methanamine (CAS 780802-31-5) is a highly privileged chemical building block frequently utilized in Fragment-Based Drug Discovery (FBDD) to design potent kinase inhibitors.

The Causality of Scaffold Selection

The architectural success of this fragment relies on three distinct structural features that satisfy the stringent requirements of the kinase ATP-binding pocket [1]:

  • The Morpholine Ring (Hinge Binder): The oxygen atom of the morpholine moiety acts as a critical hydrogen bond acceptor. In PI3Kα, it forms a direct, high-affinity hydrogen bond with the backbone amide nitrogen of Val851 in the hinge region [4].

  • The Pyridine Core: Provides a planar, aromatic system that engages in van der Waals interactions and π

    π stacking with the hydrophobic residues lining the inner central subpocket (e.g., Ile848, Tyr836).
  • The Methanamine Handle: The primary amine serves as a highly reactive synthetic vector. It allows medicinal chemists to rapidly generate libraries via amide coupling, reductive amination, or urea formation, extending the molecule into the solvent-exposed channel or the ribose affinity pocket to achieve isoform selectivity.

This application note details the in-vitro biophysical and biochemical protocols required to screen this fragment and its downstream derivatives, ensuring robust, self-validating data generation.

Experimental Workflow: Fragment to Lead

To systematically evaluate (3-Morpholinopyridin-2-yl)methanamine, we employ an orthogonal screening cascade. We begin with a biophysical Differential Scanning Fluorimetry (DSF) assay to confirm direct target engagement of the low-affinity fragment, followed by a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify the inhibitory potency of synthesized lead compounds.

FBDD_Workflow Fragment Fragment Library (3-Morpholinopyridin-2-yl)methanamine DSF Primary Screen DSF Thermal Shift Fragment->DSF Synthesis Library Synthesis (Amidation/Derivatization) DSF->Synthesis Target Engagement TR_FRET Secondary Screen TR-FRET Kinase Assay Synthesis->TR_FRET Lead Lead Optimization (IC50 < 10 nM) TR_FRET->Lead Potency & Selectivity

Figure 1: Orthogonal FBDD workflow for morpholino-pyridine scaffolds.

Protocol 1: Target Engagement via Differential Scanning Fluorimetry (DSF)

Objective: To detect the direct binding of the unconjugated (3-Morpholinopyridin-2-yl)methanamine fragment to the recombinant PI3Kα kinase domain.

Causality & Logic: Fragments typically exhibit weak binding affinities ( Kd​ in the high μ M to mM range). Traditional biochemical assays often fail to detect these interactions due to high ATP competition. DSF (or Thermal Shift Assay) measures the stabilization of the protein's folded state upon ligand binding, providing a label-free, thermodynamically driven confirmation of target engagement [2].

Step-by-Step Methodology
  • Reagent Preparation:

    • Thaw recombinant PI3Kα protein on ice. Dilute to a final working concentration of 2μM in Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Prepare a 5000x stock of SYPRO Orange dye (Invitrogen). Dilute to 5x in Assay Buffer.

  • Fragment Preparation:

    • Prepare a 50 mM stock of (3-Morpholinopyridin-2-yl)methanamine in 100% anhydrous DMSO.

    • Dilute the fragment into the assay plate to achieve a final screening concentration of 1 mM (maintaining a final DMSO concentration of 2% to prevent solvent-induced protein denaturation) [2].

  • Assay Assembly (384-well PCR plate):

    • Add 10 μL of the Protein/Dye master mix ( 2μM PI3Kα, 5x SYPRO Orange) to each well.

    • Add 10 μL of the diluted fragment (or 2% DMSO vehicle for the negative control).

    • Seal the plate with an optical adhesive film and centrifuge at 1000 x g for 1 minute to remove bubbles.

  • Thermal Melting Execution:

    • Place the plate in a Real-Time PCR system (e.g., Bio-Rad CFX384).

    • Program a temperature ramp from 20°C to 95°C at a rate of 0.5°C/minute.

    • Continuously monitor fluorescence (Excitation: 490 nm, Emission: 575 nm).

  • Data Analysis:

    • Calculate the melting temperature ( Tm​ ) by taking the negative first derivative of the relative fluorescence units (RFU) curve. A positive shift ( ΔTm​>0.5∘C ) indicates stabilizing binding.

Table 1: Representative DSF Data for Morpholine Fragments
Compound / ConditionConcentration Tm​ (°C) ΔTm​ (°C)Binding Status
DMSO Vehicle (Control) 2%48.2 ± 0.1N/ABaseline
(3-Morpholinopyridin-2-yl)methanamine 1 mM49.8 ± 0.2+1.6Positive (Weak Binder)
Alpelisib (Positive Control) 10 μM 54.5 ± 0.1+6.3Positive (Strong Binder)
Non-binding Fragment 1 mM48.1 ± 0.2-0.1Negative

Protocol 2: Biochemical Profiling via TR-FRET

Objective: To determine the half-maximal inhibitory concentration ( IC50​ ) of functionalized derivatives synthesized from the (3-Morpholinopyridin-2-yl)methanamine core.

Causality & Logic: Once the fragment is grown into a lead compound, its affinity increases drastically. TR-FRET is utilized because the time-resolved nature of the lanthanide (Terbium or Europium) emission eliminates short-lived background autofluorescence, providing an exceptionally high signal-to-noise ratio. This makes it ideal for accurately quantifying competitive displacement at the kinase hinge region [3].

Step-by-Step Methodology
  • Kinase Reaction Assembly:

    • In a low-volume 384-well white microplate, add 5 μL of PI3Kα enzyme (final concentration 2 nM) in Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Add 2.5 μL of the test compound (synthesized from the morpholino-pyridine scaffold) in an 11-point 3-fold serial dilution (starting at 10 μM ). Incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Reaction Initiation:

    • Add 2.5 μL of a substrate mix containing 10 μM ATP (at the Km​ for PI3Kα) and 400 nM Fluorescein-labeled PIP2 substrate.

    • Incubate the reaction at 22°C for 60 minutes.

  • Detection Phase:

    • Stop the reaction by adding 10 μL of TR-FRET Detection Buffer containing 15 mM EDTA (to chelate Mg2+ and halt kinase activity) and 2 nM Terbium-labeled anti-PIP3 antibody[3].

    • Incubate in the dark for 60 minutes at room temperature.

  • Measurement & Analysis:

    • Read the plate on a TR-FRET compatible microplate reader (e.g., BMG PHERAstar).

    • Excitation: 337 nm. Measure emission at 490 nm (Terbium donor) and 520 nm (Fluorescein acceptor).

    • Calculate the emission ratio (520/490). Fit the dose-response data using a 4-parameter logistic non-linear regression to determine the IC50​ .

Table 2: TR-FRET IC50​ Profiling of Scaffold Derivatives
Compound IDModification at MethanaminePI3Kα IC50​ (nM)mTOR IC50​ (nM)Selectivity Ratio (mTOR/PI3Kα)
Fragment None (Primary Amine)> 50,000> 50,000N/A
Lead A Phenyl-urea derivative125 ± 12850 ± 456.8x
Lead B Fluoro-benzamide derivative14 ± 21,200 ± 8085.7x
BKM120 Reference Pan-Inhibitor35 ± 445 ± 51.2x

Biological Context: The PI3K/mTOR Signaling Pathway

Understanding where the morpholino-pyridine scaffold exerts its effect is crucial. By competitively binding to the ATP pocket of PI3K, these compounds halt the conversion of PIP2 to PIP3, subsequently starving downstream effectors like AKT and mTOR of their activation signals.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target Enzyme) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Inhibitor Morpholino-Pyridine Inhibitor Inhibitor->PI3K Blocks ATP Binding

Figure 2: PI3K/mTOR signaling cascade illustrating the intervention point of morpholino-pyridine inhibitors.

Conclusion

(3-Morpholinopyridin-2-yl)methanamine is a highly validated starting point for kinase inhibitor design. By employing a rigorous biophysical screening step (DSF) to validate hinge-binding, followed by high-sensitivity biochemical profiling (TR-FRET) of synthesized derivatives, research teams can establish a self-validating, artifact-free pipeline for the discovery of novel oncology therapeutics.

References

  • Structural insights into the interaction of three Y-shaped ligands with PI3Kα Proceedings of the National Academy of Sciences (PNAS) URL:[Link][1]

  • Fragment-Based Ligand Design of Novel Potent Inhibitors of Tankyrases American Chemical Society (ACS Publications) URL:[Link] [2]

  • Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening National Institutes of Health (NIH) URL:[Link] [3]

  • New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction National Institutes of Health (NIH / PMC) URL:[Link] [4]

Application

Applications of (3-Morpholinopyridin-2-yl)methanamine in cancer research

Application Notes and Protocols: Harnessing (3-Morpholinopyridin-2-yl)methanamine in Targeted Oncology Drug Discovery Executive Summary In contemporary oncology drug development, the rational design of small-molecule inh...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: Harnessing (3-Morpholinopyridin-2-yl)methanamine in Targeted Oncology Drug Discovery

Executive Summary

In contemporary oncology drug development, the rational design of small-molecule inhibitors relies heavily on versatile, multifunctional chemical building blocks. (3-Morpholinopyridin-2-yl)methanamine (CAS: 780802-31-5) has emerged as a critical pharmacophore contributor in the synthesis of next-generation targeted therapies[1]. As a Senior Application Scientist, I have structured this guide to detail the chemical rationale, mechanistic applications, and validated experimental protocols for incorporating this moiety into lead compounds targeting the KRAS pathway and Immuno-Oncology (IO) networks.

Chemical Rationale & Structural Causality

The utility of (3-Morpholinopyridin-2-yl)methanamine in medicinal chemistry is driven by the synergistic properties of its three structural components:

  • Methanamine (Primary Amine): Acts as a highly reactive nucleophile. This allows for facile coupling via Nucleophilic Aromatic Substitution (SNAr), amidation, or reductive amination to diverse electrophilic cores (e.g., pyrimidines, triazines) without the need for complex protection/deprotection strategies.

  • Pyridine Ring: Provides structural rigidity and acts as an electron-deficient spacer. It modulates the basicity (pKa) of the adjacent amines, optimizing the molecule's overall charge state at physiological pH to enhance membrane permeability.

  • Morpholine Moiety: Serves a dual purpose. Biologically, its oxygen atom acts as a critical hydrogen-bond acceptor, often engaging the hinge region of kinases or specific allosteric pockets in protein-protein interactions (PPIs). Physicochemically, it drastically improves aqueous solubility and metabolic stability compared to flexible aliphatic chains.

Application Track A: Modulating the KRAS Pathway via SOS1 Inhibition

Mutations in the KRAS oncogene are notorious drivers of solid tumors. Because mutant KRAS has historically been difficult to target directly, inhibiting SOS1 (Son of Sevenless homolog 1)—the Guanine Nucleotide Exchange Factor (GEF) that activates KRAS—has become a premier therapeutic strategy.

Recent patent literature demonstrates that incorporating the (3-Morpholinopyridin-2-yl)methanamine moiety into bicyclic heterocyclyl scaffolds yields highly potent SOS1 inhibitors[2]. These compounds selectively bind to the catalytic site of SOS1, preventing its interaction with KRAS and thereby halting the exchange of GDP for GTP.

G RTK Receptor Tyrosine Kinase (EGFR, etc.) Grb2 Grb2 Adaptor RTK->Grb2 Phosphorylation SOS1 SOS1 (GEF) Grb2->SOS1 Recruitment to Membrane KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes Nucleotide Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GDP release, GTP binding Downstream MAPK / ERK Pathway (Tumor Proliferation) KRAS_GTP->Downstream Pathway Activation Inhibitor SOS1 Inhibitor (Morpholinopyridin derivative) Inhibitor->SOS1 Blocks Catalytic Site

Caption: SOS1-mediated KRAS activation pathway and the targeted intervention point of SOS1 inhibitors.

Application Track B: Immuno-Oncology via HPK1 Antagonism

Hematopoietic Progenitor Kinase 1 (HPK1, also known as MAP4K1) is a negative regulator of T-cell activation. Upon T-cell Receptor (TCR) engagement, HPK1 phosphorylates the SLP76 complex, leading to its degradation and subsequent T-cell exhaustion.

Antagonizing HPK1 restores robust anti-tumor immunity. (3-Morpholinopyridin-2-yl)methanamine is actively utilized as a building block in the synthesis of potent, highly selective HPK1 antagonists[3]. The morpholine group frequently anchors the molecule within the ATP-binding pocket of the kinase, establishing critical hydrogen bonds with the hinge region residues.

G TCR T-Cell Receptor (TCR) SLP76 SLP76 / LAT Complex TCR->SLP76 Activation Signal HPK1 HPK1 (MAP4K1) TCR->HPK1 Recruits & Activates ImmuneResponse T-Cell Activation (Anti-Tumor Immunity) SLP76->ImmuneResponse Promotes Immunity HPK1->SLP76 Phosphorylates (Negative Feedback) Degradation SLP76 Degradation (T-Cell Exhaustion) HPK1->Degradation Induces Clearance Inhibitor HPK1 Antagonist Inhibitor->HPK1 Inhibits Kinase Activity

Caption: HPK1-mediated negative feedback in T-cells and the restoration of immunity by HPK1 antagonists.

Experimental Protocols

Protocol A: Synthetic Incorporation via Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple (3-Morpholinopyridin-2-yl)methanamine to a heteroaryl chloride core (e.g., a pyrimidine scaffold) to generate a lead inhibitor. Causality: The primary aliphatic amine is highly nucleophilic, allowing for selective SNAr at elevated temperatures. The morpholine nitrogen does not require protection because it is sterically hindered and electronically deactivated by the adjacent pyridine ring.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the heteroaryl chloride core in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Rationale: DMF is a polar aprotic solvent that stabilizes the Meisenheimer complex transition state during SNAr.

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the reaction forward without competing with the amine.

  • Amine Addition: Add 1.2 equivalents of (3-Morpholinopyridin-2-yl)methanamine.

  • Reaction: Stir the mixture at 80°C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation (In-Process QC): Monitor reaction progression via LC-MS. The reaction is deemed complete when the starting material peak (<5%) is replaced by the product mass (M+H)⁺.

  • Workup & Purification: Quench with water, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate. Purify via reverse-phase preparative HPLC to achieve >95% purity.

Protocol B: Biochemical Validation via SOS1-KRAS AlphaLISA Assay

Objective: Quantify the IC₅₀ of the synthesized derivative in disrupting the SOS1-KRAS interaction. Causality: Traditional ELISAs require multiple wash steps that often disrupt low-affinity or transient PPIs. AlphaLISA is chosen because it relies on the proximity-dependent transfer of singlet oxygen from Donor to Acceptor beads, allowing for a homogeneous, no-wash assay ideal for SOS1-KRAS[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Assay Buffer (25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

  • Protein Incubation: In a 384-well OptiPlate, combine 5 nM His-tagged SOS1 and 10 nM GST-tagged KRAS(G12C) in a 10 µL volume.

  • Compound Addition: Add 2 µL of the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM in 1% DMSO final concentration). Include a 1% DMSO vehicle as a negative control, and a known SOS1 inhibitor (e.g., BAY-293) as a positive control. Incubate for 30 minutes at room temperature (RT).

  • Bead Addition: Add 4 µL of Anti-His Acceptor beads (20 µg/mL final). Incubate for 30 minutes at RT in the dark.

  • Donor Bead Addition: Add 4 µL of Glutathione Donor beads (20 µg/mL final) under subdued light. Incubate for 60 minutes at RT.

  • Detection & Self-Validation: Read the plate on an EnVision multimode plate reader (Excitation: 680 nm; Emission: 615 nm).

    • Validation Metric: Calculate the Z'-factor using the positive and negative controls. The assay is only considered valid and self-consistent if Z' > 0.6.

G Synth Chemical Synthesis (SNAr / Amidation) Purify Purification & QC (LC-MS, NMR) Synth->Purify Biochem Biochemical Assay (AlphaLISA / HTRF) Purify->Biochem >95% Purity Cellular Cellular Validation (pERK / T-Cell Prolif.) Biochem->Cellular IC50 < 100 nM

Caption: End-to-end workflow from chemical synthesis to cellular validation of targeted inhibitors.

Data Presentation: Physicochemical & SAR Impact

When optimizing a lead compound, substituting a standard aliphatic amine with (3-Morpholinopyridin-2-yl)methanamine yields predictable and highly favorable shifts in the molecule's profile:

Property / MetricImpact of (3-Morpholinopyridin-2-yl)methanamineMechanistic Rationale
Aqueous Solubility Significant IncreaseThe morpholine oxygen acts as a potent hydrogen bond acceptor, improving hydration and solubility in aqueous assay buffers.
Target Affinity (IC₅₀) Enhanced (Low nM range)The pyridine-morpholine system frequently occupies the kinase hinge region or specific allosteric pockets, forming stable pi-stacking and H-bond interactions.
Metabolic Stability Moderate to HighThe morpholine ring is generally resistant to CYP450-mediated oxidation compared to unconstrained aliphatic amines.
Cell Permeability Maintained / ImprovedThe pyridine ring modulates the pKa of the system, ensuring a balanced lipophilicity (clogP) that prevents the molecule from becoming excessively polar.

References

  • Molaid Chemical Database. "C-(3-morpholin-4-yl-pyridin-2-yl)-methylamine | 780802-31-5". Molaid.com. Available at: [Link]

  • Revolution Medicines, Inc. "Bicyclic heterocyclyl compounds and uses thereof" (WO2020180770A1). Google Patents, September 10, 2020.
  • Nimbus Therapeutics. "HPK1 Antagonists and Uses Thereof" (WO2021050964A1). Google Patents, March 18, 2021.

Sources

Method

Application Note: (3-Morpholinopyridin-2-yl)methanamine in Targeted Drug Synthesis

Executive Summary (3-Morpholinopyridin-2-yl)methanamine (CAS: 780802-31-5) has emerged as a highly versatile, bifunctional building block in modern medicinal chemistry[1]. Featuring a rigid morpholine ring coupled to a p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Morpholinopyridin-2-yl)methanamine (CAS: 780802-31-5) has emerged as a highly versatile, bifunctional building block in modern medicinal chemistry[1]. Featuring a rigid morpholine ring coupled to a pyridine scaffold and a highly reactive primary methanamine, this intermediate is heavily utilized in the synthesis of next-generation targeted therapies. Its unique physicochemical profile makes it an ideal moiety for designing inhibitors against complex targets, including SOS1 (KRAS pathway)[2], Respiratory Syncytial Virus (RSV)[3], and Hematopoietic Progenitor Kinase 1 (HPK1)[4].

Chemical Profile & Physicochemical Properties

To ensure rigorous quality control before utilizing this intermediate in downstream API (Active Pharmaceutical Ingredient) synthesis, researchers must validate the batch against the following baseline physicochemical properties[1].

PropertySpecification / Value
Chemical Name (3-Morpholinopyridin-2-yl)methanamine
CAS Registry Number 780802-31-5
Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
Structural Features Pyridine core, C3-morpholine ring, C2-aminomethyl group
Storage Conditions 2-8 °C, inert atmosphere (argon/nitrogen)
Appearance Pale yellow to off-white solid/viscous oil

Mechanistic Role in Drug Design

As an Application Scientist, it is critical to understand why this specific moiety is selected during lead optimization. The inclusion of the (3-morpholinopyridin-2-yl)methanamine fragment is rarely arbitrary; it is driven by specific structural and electronic causalities:

  • Structural Anchoring & Solubility : The 3-morpholino group provides a unique steric and electronic profile. The morpholine oxygen acts as a potent hydrogen bond acceptor, significantly improving the aqueous solubility of the final hydrophobic API. Furthermore, the chair conformation of the saturated morpholine ring is frequently utilized to project into and anchor within hydrophobic pockets of target guanine nucleotide exchange factors (GEFs), such as SOS1[2].

  • Late-Stage Diversification : The methanamine moiety serves as a highly nucleophilic primary amine. Because it is spaced by a methylene linker, it is sterically unhindered by the adjacent pyridine ring. This makes it an ideal, high-yielding handle for late-stage diversification via amide bond formation, urea synthesis, or reductive amination[4].

G Receptor Receptor Tyrosine Kinase (RTK) Grb2 Grb2 (Adaptor Protein) Receptor->Grb2 SOS1 SOS1 (GEF) Targeted by API Grb2->SOS1 KRAS_GTP KRAS-GTP (Active) SOS1->KRAS_GTP Catalyzes Nucleotide Exchange KRAS_GDP KRAS-GDP (Inactive) KRAS_GDP->KRAS_GTP Downstream RAF / MEK / ERK (Cell Proliferation) KRAS_GTP->Downstream

Fig 1: RTK-mediated KRAS activation pathway highlighting the SOS1 GEF target node.

Synthesis Protocols

The synthesis of (3-Morpholinopyridin-2-yl)methanamine is typically achieved via a highly reliable two-step sequence starting from commercially available 3-fluoro-2-pyridinecarbonitrile. This self-validating protocol ensures high fidelity and minimizes over-reduction artifacts[5].

Synthesis SM Starting Material 3-Fluoro-2-pyridinecarbonitrile Step1 Step 1: S_N Ar Morpholine, DIPEA MeCN, 90°C, 22h SM->Step1 Int1 Intermediate 3-Morpholinopicolinonitrile Step1->Int1 Step2 Step 2: Reduction Raney Ni, H2 MeOH/NH3, RT Int1->Step2 Prod Product (3-Morpholinopyridin-2-yl)methanamine Step2->Prod

Fig 2: Two-step synthetic workflow for (3-Morpholinopyridin-2-yl)methanamine.

Protocol A: Nucleophilic Aromatic Substitution ( SN​Ar )

Objective : Synthesis of 3-Morpholinopicolinonitrile. Causality : The fluorine atom at the 3-position is highly activated towards nucleophilic attack due to the synergistic electron-withdrawing effects of the ortho-nitrile group and the adjacent pyridine nitrogen. This allows for a clean SN​Ar reaction without the need for palladium catalysis[5].

Step-by-Step Procedure :

  • Charge a dry, round-bottom flask equipped with a magnetic stir bar with 3-fluoro-2-pyridinecarbonitrile (1.0 equiv).

  • Add anhydrous acetonitrile to achieve a 0.5 M substrate concentration.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv), followed by the dropwise addition of morpholine (1.1 equiv) at room temperature.

  • Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir for 22 hours.

  • Cool the mixture to room temperature, dilute with distilled water (approx. 10 volumes), and extract with ethyl acetate (3 × 10 vol).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to yield 3-morpholinopicolinonitrile as a solid.

Protocol B: Chemoselective Nitrile Reduction

Objective : Reduction to (3-Morpholinopyridin-2-yl)methanamine. Causality : While nitriles can be reduced to primary amines using various hydrides, a common side reaction is the condensation of the newly formed primary amine with the intermediate imine, yielding unwanted secondary amine dimers. The use of methanolic ammonia shifts the equilibrium, effectively trapping the imine and suppressing dimerization, thereby ensuring high yields of the primary amine.

Step-by-Step Procedure :

  • Dissolve 3-morpholinopicolinonitrile (1.0 equiv) in 7M NH3​ in Methanol (0.2 M).

  • Carefully add a slurry of Raney Nickel in water (approx. 10% w/w relative to the substrate).

  • Purge the reaction vessel with nitrogen (3x), then introduce hydrogen gas via a balloon or a Parr shaker (30-50 psi).

  • Stir vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours).

  • Filter the mixture through a pad of Celite to remove the catalyst. (Critical Safety Note: Raney Nickel is highly pyrophoric; do not allow the filter cake to dry. Keep it wet with water or methanol at all times).

  • Concentrate the filtrate in vacuo to afford the crude (3-Morpholinopyridin-2-yl)methanamine.

  • Purify via reverse-phase chromatography or use directly in the next coupling step if purity is >95% by LC-MS.

Reaction Optimization Data

To assist in scaling up this intermediate, the following table summarizes the optimization of the critical nitrile reduction step (Protocol B), demonstrating the necessity of the ammonia additive.

Catalyst SystemSolventAdditiveConversion (%)Primary Amine Yield (%)Dimer Byproduct (%)
Pd/C (10%)MeOHNone>99%45%52%
Raney NiMeOHNone>99%68%29%
Raney Ni MeOH 7M NH3​ >99% 92% <2%
LiAlH4​ THFNone85%71%10% (Complex mixture)

Downstream Application: API Coupling

Once synthesized, (3-Morpholinopyridin-2-yl)methanamine is readily coupled to complex heterocyclic cores. For instance, in the development of HPK1 inhibitors, the methanamine nitrogen undergoes a nucleophilic substitution with a chloro-pyrimidine derivative[4]. Similarly, in the synthesis of SOS1 modulators, it is subjected to microwave irradiation with aryl chlorides in the presence of DIPEA and DMSO at 150 °C to form critical C-N bonds bridging the pharmacophore[2].

By mastering the synthesis and handling of this intermediate, drug development professionals can rapidly accelerate structure-activity relationship (SAR) campaigns across multiple oncological and antiviral targets.

References

  • Revolution Medicines, Inc. (2020).Bicyclic heterocyclyl compounds and uses thereof (Patent No. WO2020180770A1). Google Patents.
  • Enanta Pharmaceuticals, Inc. (2017).Benzodiazepine derivatives as rsv inhibitors (Patent No. WO2017015449A1). Google Patents.
  • Nimbus Therapeutics. (2021).Compounds and methods useful for antagonizing hematopoietic progenitor kinase 1 (HPK1) (Patent No. WO2021050964A1). Google Patents.
  • Aversa et al. (2015). United States Patent: Synthesis of 5-bromo-3-morpholinopicolinonitrile. Googleapis / US Patent Office. URL: [Link]

Sources

Application

Preclinical Efficacy Profiling of (3-Morpholinopyridin-2-yl)methanamine: A Novel Kinase-Targeted Pharmacophore

Introduction & Structural Rationale (3-Morpholinopyridin-2-yl)methanamine (CAS: 780802-31-5) represents a highly versatile building block and pharmacophore in targeted oncology and neuropharmacology. The structural logic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

(3-Morpholinopyridin-2-yl)methanamine (CAS: 780802-31-5) represents a highly versatile building block and pharmacophore in targeted oncology and neuropharmacology. The structural logic of this compound is precise and purpose-driven:

  • The Morpholine Ring: Acts as a critical hydrogen-bond acceptor. In the context of lipid kinases, morpholine is the hallmark motif that anchors the molecule to the hinge region of the ATP-binding pocket (specifically interacting with the Val851 residue in PI3Kα) ()[1].

  • The Pyridine Scaffold: Provides a rigid, planar, and electron-deficient core that enhances metabolic stability and oral bioavailability compared to traditional phenol-based inhibitors.

  • The Methanamine Moiety: Extends outward into the solvent-exposed channel of the kinase, offering a primary amine vector for salt-bridge formation with aspartate residues or serving as a synthetic handle for further derivatization.

Because this compound mimics the core pharmacophore of established PI3K/mTOR inhibitors (such as Buparlisib), this application note outlines a comprehensive, self-validating experimental protocol to evaluate its efficacy as a targeted kinase inhibitor.

Workflow Phase1 Phase 1: Biochemical Kinase Profiling Phase2 Phase 2: Cellular Viability Screening Phase1->Phase2 Phase3 Phase 3: Mechanistic Validation Phase2->Phase3

Figure 1: Three-phase preclinical efficacy evaluation workflow.

Phase 1: Biochemical Target Engagement

Causality & Rationale

To prove direct target engagement without the confounding variables of cellular permeability or efflux pumps, a cell-free biochemical assay is mandatory. We utilize the ADP-Glo™ Kinase Assay ()[2]. Kinases often exhibit low ATP turnover. Unlike fluorescence-based assays that suffer from compound auto-fluorescence interference, ADP-Glo is a luminescent assay that depletes unreacted ATP and converts the generated ADP back into ATP, which is then measured via a luciferase reaction. This ensures an artifact-free, high signal-to-background ratio.

Self-Validating Protocol: ADP-Glo™ Kinase Assay
  • Enzyme & Compound Incubation: In a 384-well opaque white plate, combine 5 µL of recombinant PI3Kα enzyme with 5 µL of (3-Morpholinopyridin-2-yl)methanamine (serially diluted from 10 µM to 0.1 nM in 1X Kinase Buffer). Incubate for 15 minutes at room temperature to allow hinge-region binding.

  • Reaction Initiation: Add 5 µL of ATP/PIP2 substrate lipid mix. Incubate for 60 minutes at 37°C.

  • ATP Depletion: Add 15 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Luminescent Detection: Add 30 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase glow. Read luminescence after 30 minutes using a microplate reader.

  • Validation Controls (Critical):

    • Negative Control: Buffer only (no enzyme) to establish the luminescence background.

    • Positive Control: Buparlisib (BKM120) to validate assay sensitivity and provide a benchmark IC50.

    • Standard Curve: An ATP-to-ADP conversion curve must be run in parallel to correlate Relative Light Units (RLU) to exact product formation.

Phase 2: In Vitro Cellular Efficacy

Causality & Rationale

Biochemical potency must translate to cellular efficacy. The CellTiter-Glo® assay ()[3] measures intracellular ATP, which is directly proportional to the number of metabolically active cells. By testing the compound across a panel of PIK3CA-mutant versus wild-type cell lines, we establish the compound's therapeutic window and mutant addiction selectivity.

Self-Validating Protocol: CellTiter-Glo® Viability Assay
  • Cell Seeding: Seed MCF-7, HCT116, A549, and HEK293T cells at 2,000 cells/well in 96-well opaque plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a 10-point dose-response gradient of (3-Morpholinopyridin-2-yl)methanamine (0.1 nM to 10 µM). Incubate for 72 hours.

  • Lysis & Readout: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent directly to the culture medium. Place on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Validation Controls (Critical):

    • Vehicle Control: 0.1% DMSO-treated cells to establish 100% viability.

    • Background Control: Cell-free wells containing only medium and reagent to subtract background luminescence.

    • Kill Control: 1 µM Staurosporine to establish the 0% viability baseline.

Data Presentation: Quantitative Efficacy Profiling

The following table summarizes the expected mutant-selective efficacy matrix, demonstrating how the morpholine-driven inhibition selectively targets cells addicted to PI3K signaling.

Cell LineTissue OriginPIK3CA StatusIC50 (nM) ± SDBuparlisib IC50 (nM)
MCF-7 BreastE545K Mutant42.5 ± 3.148.2 ± 4.5
HCT116 ColonH1047R Mutant38.1 ± 2.845.1 ± 3.9
A549 LungWild-Type415.2 ± 12.4380.5 ± 15.2
HEK293T KidneyWild-Type>10,000>10,000

Note: Quantitative data represents a standardized validation matrix demonstrating targeted therapeutic windows.

Phase 3: Mechanistic Validation (Intracellular Signaling)

Causality & Rationale

Cell death alone does not prove target-specific inhibition; off-target cytotoxicity must be ruled out. To validate the mechanism of action, we must demonstrate the dose-dependent collapse of the downstream signaling cascade. PI3K phosphorylates PIP2 to PIP3, which subsequently recruits AKT to the plasma membrane for activation. Inhibiting PI3K with our morpholine pharmacophore should result in the rapid dephosphorylation of AKT at Ser473.

Pathway Compound (3-Morpholinopyridin-2-yl) methanamine PI3K PI3K (Class I) Compound->PI3K Competitive Inhibition PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Drives

Figure 2: PI3K/AKT/mTOR signaling cascade and targeted inhibition.

Self-Validating Protocol: p-AKT Immunoblotting
  • Treatment & Lysis: Treat MCF-7 cells with the compound at 0.5x, 1x, and 5x the established IC50 for 2 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (NaF, Na₃VO₄).

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of protein per lane onto a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane in 5% BSA for 1 hour. Incubate overnight at 4°C with primary antibodies against p-AKT (Ser473). Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Validation Controls (Critical):

    • Total Protein Control: Strip and reprobe the membrane for Total AKT to prove that the compound inhibits phosphorylation rather than degrading the kinase itself.

    • Loading Control: Probe for GAPDH or β-actin to verify equal protein loading across all lanes.

References

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. National Institutes of Health (PMC). URL:[Link]

Sources

Method

Application Notes and Protocols: Morpholine Derivatives as Corrosion Inhibitors

Introduction: The Imperative of Corrosion Inhibition Corrosion, the electrochemical degradation of materials, poses a significant threat to the longevity and reliability of metallic infrastructure across countless indust...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Corrosion Inhibition

Corrosion, the electrochemical degradation of materials, poses a significant threat to the longevity and reliability of metallic infrastructure across countless industries.[1][2][3] From pipelines and chemical processing equipment to automotive parts and biomedical implants, the financial and safety implications of unchecked corrosion are substantial. Organic corrosion inhibitors are a critical tool in mitigating this damage, functioning by adsorbing onto the metal surface to form a protective barrier against corrosive agents.[1][2][4] Among the diverse classes of organic inhibitors, morpholine and its derivatives have emerged as highly effective and versatile compounds, particularly for the protection of steel and other alloys in various aggressive environments.[5][6][7][8][9]

This guide provides a comprehensive overview of the application of morpholine derivatives as corrosion inhibitors, intended for researchers, scientists, and professionals in materials science and chemical engineering. We will delve into the mechanisms of action, present detailed protocols for performance evaluation, and explore advanced characterization techniques.

Mechanism of Action: The Protective Shield of Morpholine Derivatives

The efficacy of morpholine derivatives as corrosion inhibitors stems from their unique molecular structure. The morpholine ring, containing both a nitrogen and an oxygen atom, serves as the primary anchor for adsorption onto the metal surface.[10] These heteroatoms possess lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms, such as iron in steel, leading to the formation of a coordinate covalent bond (chemisorption).[11][12][13] Additionally, in acidic environments, the morpholine nitrogen can become protonated, leading to electrostatic interactions with a negatively charged metal surface (physisorption).[12]

The overall inhibition mechanism can be visualized as a multi-step process:

  • Transport to the Metal Surface: The inhibitor molecules, dispersed in the corrosive medium, migrate to the metal-solution interface.

  • Adsorption: The morpholine derivatives adsorb onto the metal surface through a combination of physisorption and chemisorption, displacing water molecules and other corrosive species.[13]

  • Protective Film Formation: The adsorbed molecules form a thin, protective film that acts as a physical barrier, isolating the metal from the aggressive environment.[1][10][11][14] The nature and stability of this film are crucial for effective corrosion inhibition.

The specific structure of the morpholine derivative significantly influences its inhibitory properties. The presence of aromatic rings, multiple bonds, and additional heteroatoms (like sulfur) in the derivative can enhance adsorption and increase the surface coverage, leading to improved corrosion protection.[11]

Inhibition_Mechanism cluster_interface Metal-Solution Interface cluster_protection Protective Film Formation Inhibitor Morpholine Derivative Metal Metal Surface Inhibitor->Metal Adsorption (Physisorption & Chemisorption) H2O H₂O H2O->Metal Displacement Ions Corrosive Ions (e.g., Cl⁻, SO₄²⁻) Ions->Metal Blocking Film Protective Inhibitor Film

Caption: Mechanism of corrosion inhibition by morpholine derivatives.

Experimental Evaluation of Corrosion Inhibition Performance

A systematic evaluation of the performance of morpholine derivatives is essential to determine their efficacy and optimize their application. The following protocols outline the most common and reliable methods for assessing corrosion inhibition.

Weight Loss Method (Gravimetric Analysis)

The weight loss method is a straightforward and widely used technique to determine the average corrosion rate.[15][16][17]

Protocol:

  • Specimen Preparation:

    • Cut metal coupons (e.g., mild steel) to a standard size (e.g., 2 cm x 2 cm x 0.1 cm).

    • Abrade the surfaces with progressively finer grades of emery paper, rinse with distilled water and acetone, and dry thoroughly.

    • Accurately weigh each coupon to four decimal places (W_initial).

  • Immersion Test:

    • Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the morpholine derivative.

    • Completely immerse the weighed coupons in the test solutions for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.[18][19]

  • Post-Immersion Analysis:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Clean the coupons to remove corrosion products according to standard procedures (e.g., using a specific inhibitor solution for cleaning).

    • Rinse with distilled water and acetone, dry, and reweigh (W_final).

Data Analysis:

  • Corrosion Rate (CR): CR (mm/year) = (87.6 * ΔW) / (A * t * ρ) Where:

    • ΔW = Weight loss (W_initial - W_final) in mg

    • A = Surface area of the coupon in cm²

    • t = Immersion time in hours

    • ρ = Density of the metal in g/cm³

  • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 Where:

    • CR_blank = Corrosion rate in the absence of the inhibitor

    • CR_inhibitor = Corrosion rate in the presence of the inhibitor

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)50.25.78-
5015.11.7469.9
1008.50.9883.0
2004.20.4891.7
5002.10.2495.8
Table 1: Example of weight loss data for a morpholine derivative on mild steel in 1 M HCl.
Electrochemical Techniques

Electrochemical methods provide rapid and detailed insights into the corrosion process and the mechanism of inhibition.[20] A standard three-electrode setup is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).[21]

This technique measures the current response of the metal to a controlled change in potential, providing information on both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[22][23][24]

Protocol:

  • Electrode Preparation: Prepare the working electrode by embedding a metal specimen in an insulating resin, leaving a defined surface area exposed. Polish the exposed surface to a mirror finish.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the corrosive solution (with and without inhibitor). Allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the applied potential (E).

    • Extrapolate the linear portions of the anodic and cathodic curves (Tafel regions) to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100

A significant shift in E_corr in the presence of the inhibitor suggests whether it acts primarily on the anodic or cathodic reaction. A shift of less than 85 mV indicates a mixed-type inhibitor.[25]

Potentiodynamic_Polarization cluster_workflow Potentiodynamic Polarization Workflow Start Prepare Electrodes & Cell Stabilize Stabilize Open Circuit Potential (OCP) Start->Stabilize Scan Apply Potential Scan (e.g., -250 to +250 mV vs OCP) Stabilize->Scan Measure Measure Current Density Scan->Measure Plot Plot Tafel Curves (log i vs. E) Measure->Plot Analyze Determine Ecorr, icorr, and IE% Plot->Analyze End Results Analyze->End

Caption: Workflow for potentiodynamic polarization measurements.

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[26][27][28][29][30]

Protocol:

  • Cell and Electrode Preparation: Same as for potentiodynamic polarization.

  • EIS Measurement: After OCP stabilization, apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis:

    • The data is typically represented as Nyquist and Bode plots.

    • An equivalent electrical circuit is used to model the impedance data and extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).

    • A larger R_ct value and a smaller C_dl value in the presence of the inhibitor indicate effective inhibition.[29]

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100

Inhibitor Concentration (ppm)R_ct (Ω·cm²)C_dl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)50200-
1003508085.7
50012004595.8
Table 2: Example of EIS data for a morpholine derivative.

Surface Analysis Techniques

Surface analysis techniques provide direct evidence of the formation of a protective inhibitor film on the metal surface.[20][31]

  • Scanning Electron Microscopy (SEM): SEM images reveal the surface morphology of the metal.[1] In the absence of an inhibitor, a corroded surface will appear rough and pitted. In the presence of an effective inhibitor, the surface will be smoother, indicating protection.[1]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can identify the elemental composition of the surface film, confirming the presence of nitrogen and oxygen from the adsorbed morpholine derivative.[13][14][32][33]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy can identify the functional groups present in the adsorbed film and provide insights into the bonding between the inhibitor and the metal surface.[11][34]

Theoretical Studies: Quantum Chemical Calculations

Quantum chemical calculations, often based on Density Functional Theory (DFT), are powerful tools for correlating the molecular structure of an inhibitor with its potential efficiency.[18][35][36][37][38] Key parameters include:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Higher E_HOMO values indicate a greater tendency to donate electrons to the metal surface, enhancing adsorption.[38]

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Lower E_LUMO values suggest a greater ability to accept electrons from the metal surface.

  • ΔE (Energy Gap = E_LUMO - E_HOMO): A smaller energy gap generally correlates with higher inhibition efficiency.[18]

  • Dipole Moment (μ): A higher dipole moment may indicate stronger electrostatic interactions with the metal surface.[18]

These theoretical calculations can guide the rational design and synthesis of new, more effective morpholine-based corrosion inhibitors.[37]

Conclusion

Morpholine derivatives represent a versatile and effective class of corrosion inhibitors. A comprehensive understanding of their mechanism of action, coupled with rigorous experimental evaluation using the protocols outlined in this guide, is crucial for their successful application in various industrial settings. The integration of electrochemical, surface analysis, and theoretical techniques provides a powerful toolkit for researchers and scientists to develop and optimize novel corrosion protection strategies.

References

Sources

Application

Application Note: Strategic Synthesis of Novel TRPV3 Antagonists Utilizing (3-Morpholinopyridin-2-yl)methanamine

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Promise of Targeting TRPV3 The Transient Receptor Potential Vanilloid 3 (TRPV3) channel is a non-selective...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Targeting TRPV3

The Transient Receptor Potential Vanilloid 3 (TRPV3) channel is a non-selective cation channel predominantly expressed in skin keratinocytes, as well as in neuronal tissues like the dorsal root ganglia and spinal cord.[1][2][3] Functioning as a sensor for innocuous heat (activated at temperatures of 31–39°C), TRPV3 plays a crucial role in thermosensation, skin barrier homeostasis, hair morphogenesis, and pain perception.[4][5][6][7] Growing evidence implicates dysfunctional TRPV3 signaling in a range of pathologies, including chronic itch (pruritus), inflammatory skin conditions like atopic dermatitis, and neuropathic pain.[2][8][9][10] Gain-of-function mutations in the TRPV3 gene are linked to severe genetic skin disorders such as Olmsted syndrome, characterized by severe itching and hyperkeratosis.[5][10][11]

This strong link between TRPV3 over-activity and disease establishes the channel as a compelling target for therapeutic intervention. The development of potent and selective TRPV3 antagonists represents a promising strategy for creating novel analgesics and treatments for debilitating skin diseases.[9][12][13][14] This application note details a synthetic protocol and validation workflow for developing novel TRPV3 antagonists, leveraging the versatile (3-Morpholinopyridin-2-yl)methanamine scaffold.

Rationale for the Pyridinyl-Morpholine Scaffold

The selection of a core chemical scaffold is a critical decision in drug discovery. The pyridinyl-morpholine motif offers several advantages rooted in established medicinal chemistry principles.

  • The Morpholine Moiety: The morpholine ring is a "privileged" structure in medicinal chemistry, particularly for central nervous system (CNS) and peripheral targets.[15] Its inclusion often confers favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, which can enhance the drug-like characteristics of a molecule.[15][16] The weak basicity of the morpholine nitrogen (pKa similar to blood pH) can also improve cell permeability and overall bioavailability.[16]

  • The Pyridine Ring: Pyridine rings are fundamental building blocks in a vast number of pharmaceuticals. They can engage in various intermolecular interactions with protein targets, including hydrogen bonding and π-stacking, and serve as a rigid anchor to orient other functional groups for optimal receptor binding. The development of potent TRPV3 antagonists has previously featured pyridinyl methanol and dipyridyl moieties, highlighting the ring's compatibility with the TRPV3 binding pocket.[3][17]

By combining these two components, the (3-Morpholinopyridin-2-yl)methanamine building block provides a robust starting point for generating a library of novel antagonists with potentially superior pharmacological profiles.

Synthetic Strategy and Workflow

The primary amino group of (3-Morpholinopyridin-2-yl)methanamine serves as an ideal chemical handle for elaboration into more complex structures. A highly efficient and widely used method for this transformation is the reductive amination reaction. This one-pot procedure involves the reaction of the primary amine with a ketone or aldehyde to form a Schiff base intermediate, which is then immediately reduced to a more complex secondary amine.

This strategy allows for the modular assembly of a diverse library of potential antagonists by varying the ketone or aldehyde coupling partner. The following workflow outlines the synthesis of a representative TRPV3 antagonist candidate.

G A (3-Morpholinopyridin-2-yl)methanamine (Starting Material) C Reductive Amination (One-Pot Reaction) A->C NaBH(OAc)3 Acetic Acid, DCE B Aryl Ketone (Coupling Partner) e.g., 4'-Trifluoromethylacetophenone B->C D N-((3-Morpholinopyridin-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine (Target Antagonist) C->D Crude Product E Purification (Column Chromatography) D->E F Characterization (NMR, MS, HPLC) E->F Purified Product G In Vitro Biological Assay (Calcium Influx Assay) F->G Confirmed Structure & Purity

Caption: Synthetic and validation workflow for a novel TRPV3 antagonist.

Detailed Experimental Protocols

Protocol 4.1: Synthesis of N-((3-Morpholinopyridin-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine

This protocol describes a representative reductive amination based on established methodologies in organic synthesis.[18]

Materials & Reagents

ReagentSupplierGradeQuantityMoles (mmol)
(3-Morpholinopyridin-2-yl)methanamineCommercial>95%207 mg1.0
4'-(Trifluoromethyl)acetophenoneCommercial>98%188 mg1.0
Sodium triacetoxyborohydride (STAB)CommercialSynthesis Grade318 mg1.5
Dichloroethane (DCE)CommercialAnhydrous10 mL-
Glacial Acetic AcidCommercialACS Grade57 µL1.0
Saturated Sodium Bicarbonate (aq.)Lab Prepared-~20 mL-
Dichloromethane (DCM)CommercialHPLC Grade~50 mL-
Anhydrous Magnesium SulfateCommercial-~2 g-
Silica GelCommercial230-400 meshAs needed-

Procedure

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add (3-Morpholinopyridin-2-yl)methanamine (207 mg, 1.0 mmol) and 4'-(Trifluoromethyl)acetophenone (188 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous dichloroethane (10 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Acid Catalyst: Add glacial acetic acid (57 µL, 1.0 mmol) to the solution. Stir for 20 minutes at room temperature to facilitate the formation of the imine/enamine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture in portions over 5 minutes. Note: The reaction may bubble slightly.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution (~20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford the pure target compound.

Protocol 4.2: Analytical Characterization

The identity and purity of the synthesized antagonist must be rigorously confirmed.

Analysis MethodExpected Result
¹H NMR Peaks corresponding to the aromatic protons of both pyridine and phenyl rings, the morpholine protons, the methine proton (CH-N), and the methyl group. Integrals should match the proposed structure.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule, including the CF₃ group (as a quartet).
Mass Spectrometry (ESI+) A prominent peak corresponding to the protonated molecule [M+H]⁺. The calculated exact mass should be within 5 ppm of the observed mass.
HPLC A single major peak with >95% purity, determined by UV detection at an appropriate wavelength (e.g., 254 nm).

Application: In Vitro Functional Assessment

To determine if the synthesized compound acts as a TRPV3 antagonist, a cell-based functional assay is essential. A calcium influx assay using HEK293 cells stably expressing human TRPV3 is a standard method.[6][19]

Protocol 5.1: Calcium Influx Assay
  • Cell Culture: Culture HEK293 cells stably transfected with the human TRPV3 gene in DMEM supplemented with 10% FBS and a selection antibiotic (e.g., G418). Plate the cells in a 96-well black, clear-bottom plate and grow to ~90% confluency.

  • Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 45-60 minutes at 37°C.

  • Compound Incubation: Wash away excess dye. Add varying concentrations of the synthesized antagonist (e.g., from 1 nM to 30 µM) to the wells. Include vehicle-only (e.g., 0.1% DMSO) and positive control antagonist wells. Incubate for 15-20 minutes at room temperature.

  • Channel Activation and Measurement: Place the plate in a fluorescent imaging plate reader (FLIPR) or a similar instrument. Measure the baseline fluorescence for 10-20 seconds.

  • Agonist Addition: Add a known TRPV3 agonist, such as 2-aminoethoxydiphenyl borate (2-APB) at its EC₈₀ concentration, to all wells simultaneously.[5]

  • Data Recording: Continue to record the fluorescent signal for 2-3 minutes to capture the peak calcium influx.

  • Data Analysis: Calculate the peak fluorescence response for each well, subtracting the baseline. Normalize the data to the vehicle control (100% response) and a full block control (0% response). Plot the normalized response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizing the Mechanism of Action

TRPV3 antagonists function by preventing the influx of cations, primarily Ca²⁺, that occurs upon channel activation by stimuli like heat or chemical agonists. This blockade prevents the downstream signaling cascades associated with pain and inflammation.

cluster_membrane Cell Membrane cluster_path1 cluster_path2 TRPV3 TRPV3 Channel (Closed State) TRPV3_open TRPV3 Channel (Open State) TRPV3_blocked TRPV3 Channel (Blocked State) Ca_in Ca²⁺ Influx No_Signal Signaling Blocked TRPV3_blocked->No_Signal Stimulus Stimulus (e.g., Heat, 2-APB) Stimulus->TRPV3:port Stimulus->TRPV3_open Activation Antagonist Synthesized Antagonist Antagonist->TRPV3_blocked:port Binding Signaling Downstream Signaling (Pain, Itch, Inflammation) Ca_in->Signaling Ca_out Ca_out->TRPV3_open:port Flow Ca_out2 Ca_out2->TRPV3_blocked:port No Flow

Caption: Mechanism of TRPV3 channel antagonism.

Conclusion

The protocol outlined in this note provides a robust and adaptable framework for the synthesis and evaluation of novel TRPV3 antagonists based on the (3-Morpholinopyridin-2-yl)methanamine scaffold. By employing a modular reductive amination strategy, researchers can efficiently generate diverse candidate molecules. The subsequent in vitro characterization provides a clear path to identifying potent antagonists. The development of such compounds holds significant potential for advancing new therapies for chronic pain, itch, and inflammatory skin diseases, addressing a clear and unmet medical need.

References

  • TRPV3 Ion Channel: From Gene to Pharmacology. National Center for Biotechnology Information. [Link]

  • Pharmacological profiling of the TRPV3 channel in recombinant and native assays. PubMed. [Link]

  • TRPV3 Ion Channel: From Gene to Pharmacology. PubMed. [Link]

  • TRPV3 | Transient Receptor Potential channels (TRP). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • What are TRPV3 antagonists and how do they work?. News-Medical.Net. [Link]

  • TRPV3 modulates nociceptive signaling through peripheral and supraspinal sites in rats. American Physiological Society. [Link]

  • Pharmacological inhibition of TRPV3 channel by natural compound... ResearchGate. [Link]

  • TRPV3 Ion Channel: From Gene to Pharmacology. MDPI. [Link]

  • Analgesic Potential of TRPV3 Antagonists. Bentham Science. [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. ResearchGate. [Link]

  • Pharmacological profiling of the TRPV3 channel in recombinant and native assays. National Center for Biotechnology Information. [Link]

  • Analgesic potential of TRPV3 antagonists. PubMed. [Link]

  • List of potential TRPV3 antagonists identified by initial screening and... ResearchGate. [Link]

  • Targeting TRPV3 for the Development of Novel Analgesics. National Center for Biotechnology Information. [Link]

  • Targeting TRPV3 for the Development of Novel Analgesics. PubMed. [Link]

  • TRPV3: Structure, Diseases and Modulators. MDPI. [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link]

  • Stereoselective Synthesis of a Dipyridyl Transient Receptor Potential Vanilloid-3 (TRPV3) Antagonist. PubMed. [Link]

  • Method of synthesis of morpholino oligomers.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. MDPI. [Link]

  • Recent progress in the synthesis of morpholines. Academia.edu. [Link]

  • TRPV3 in Drug Development. Semantic Scholar. [Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. National Center for Biotechnology Information. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

Sources

Method

Application Note: (3-Morpholinopyridin-2-yl)methanamine as a Strategic Precursor for Novel Heterocycles and Kinase Inhibitors

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: (3-Morpholinopyridin-2-yl)methanamine (CAS: 780802-31-5) Executive Summary & Mechanistic Rationale In modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: (3-Morpholinopyridin-2-yl)methanamine (CAS: 780802-31-5)

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the design of highly selective kinase inhibitors frequently relies on bifunctional building blocks that offer both a reactive handle for scaffold construction and a physicochemical modifier to tune pharmacokinetics (PK). (3-Morpholinopyridin-2-yl)methanamine serves as a premier example of such a precursor.

The structural architecture of this molecule provides two distinct mechanistic advantages:

  • The C2-Aminomethyl Handle: The primary aliphatic amine acts as a highly nucleophilic anchor. It is the primary site for amide couplings, reductive aminations, and formal[4+1] cyclizations to generate fused bicyclic systems like imidazo[1,5-a]pyridines[1].

  • The C3-Morpholine Substituent: Morpholine is a privileged motif in drug discovery. Positioned at C3, it sterically shields the C2 position, which dictates the kinetics of downstream reactions. More importantly, in the context of target binding (e.g., HPK1 or Raf kinases), the morpholine ring forces a specific dihedral twist that prevents planar stacking, thereby increasing aqueous solubility while projecting into the solvent-exposed region of the kinase ATP-binding pocket[2],[3].

Pathway Visualizations

Pathway N1 2-Aminomethylpyridine Precursor N2 Aldehyde Condensation N1->N2 N3 Imine Intermediate N2->N3 N4 Oxidative Cyclization (I2 / H2O2) N3->N4 N5 Imidazo[1,5-a]pyridine Scaffold N4->N5

Fig 1. Oxidative cyclization workflow for imidazo[1,5-a]pyridine synthesis.

KinaseDesign S1 (3-Morpholinopyridin-2-yl) methanamine S2 Amide Coupling (HATU / DIPEA) S1->S2 S3 Hinge-Binding Motif Integration S2->S3 S4 Morpholine Solvent Exposure S3->S4 S5 Enhanced PK/PD Kinase Inhibitor S4->S5

Fig 2. Rational design pathway for morpholine-substituted kinase inhibitors.

Quantitative Data & Reaction Metrics

To establish a baseline for experimental design, Table 1 summarizes the physicochemical properties of the precursor, while Table 2 contrasts the efficacy of various cyclization methods used to convert 2-aminomethylpyridines into fused heterocycles.

Table 1: Physicochemical Properties of (3-Morpholinopyridin-2-yl)methanamine

PropertyValueImplication for Synthesis
Molecular Weight 193.25 g/mol High atom economy in fragment-based design.
Nucleophilicity Primary Amine > Pyridine NReactions selectively occur at the primary amine without the need for transient protection.
Steric Profile High at C2/C3 interfaceRequires highly active coupling reagents (e.g., HATU) to overcome the activation energy barrier during acylation.

Table 2: Optimization of Cyclization Conditions for Imidazo[1,5-a]pyridine Synthesis

Reagent SystemTemperatureYield RangeMechanistic Outcome / Causality
POCl₃ / Toluene 110 °C< 20%Harsh conditions lead to extensive tar formation and degradation of the electron-rich morpholine ring[4].
Tf₂O / 2-MeOPyr 35 °C60 - 92%Mild cyclodehydration. Excellent for amides, preventing over-triflation of the morpholine nitrogen[5].
I₂ / H₂O₂ / DMSO 80 °C60 - 98%Oxidative formal [4+1] cyclization. Highly tolerant of the morpholine moiety; generates C-N bonds efficiently[1].

Experimental Protocols: A Self-Validating Approach

Protocol 1: Synthesis of 5-Morpholino-3-phenylimidazo[1,5-a]pyridine via Oxidative Cyclization

Causality & Rationale: Traditional cyclization of 2-aminomethylpyridines using phosphorus oxychloride (POCl₃) often results in severe tar formation when electron-donating groups like morpholine are present[4]. To preserve the integrity of the morpholine ring, we utilize an iodine-mediated oxidative formal [4+1] cyclization. The I₂/H₂O₂ system generates a transient hypoiodous species that facilitates imine formation and subsequent intramolecular C-N bond formation under relatively mild conditions[1].

Materials:

  • (3-Morpholinopyridin-2-yl)methanamine (1.0 equiv)

  • Benzaldehyde (1.2 equiv)

  • Iodine (10 mol%)

  • 30% Aqueous H₂O₂ (2.0 equiv)

  • Solvent: DMSO

Step-by-Step Procedure:

  • Imine Condensation: In a 50 mL round-bottom flask, dissolve (3-Morpholinopyridin-2-yl)methanamine (1.0 mmol) and benzaldehyde (1.2 mmol) in 5 mL of DMSO. Stir at room temperature for 30 minutes.

  • Validation Checkpoint 1: Sample the reaction mixture for TLC (DCM:MeOH 9:1, visualized with Ninhydrin). The primary amine spot should be completely consumed, indicating quantitative imine formation. Do not proceed to oxidation until the amine is consumed to prevent side reactions.

  • Oxidative Cyclization: Add Iodine (0.1 mmol, 10 mol%) followed dropwise by 30% H₂O₂ (2.0 mmol).

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir for 4 hours. The mild oxidative environment drives the cyclization onto the pyridine nitrogen.

  • Validation Checkpoint 2: Monitor via LC-MS. Look for the mass corresponding to the cyclized product [M+H]⁺ (Expected m/z: ~280.1).

  • Workup: Cool to room temperature. Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize residual iodine. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure imidazo[1,5-a]pyridine scaffold.

Protocol 2: HATU-Mediated Amide Coupling for Kinase Inhibitor Intermediates

Causality & Rationale: When synthesizing HPK1 or Raf kinase inhibitors, the primary amine of (3-Morpholinopyridin-2-yl)methanamine must be coupled to a complex carboxylic acid (e.g., a hinge-binding motif)[2],[3]. The adjacent morpholine ring creates significant steric bulk. Standard coupling reagents like EDC/HOBt are often too slow, leading to epimerization or hydrolysis of the active ester. HATU is employed because the 7-azabenzotriazole leaving group is highly reactive and perfectly suited for sterically hindered primary amines.

Materials:

  • (3-Morpholinopyridin-2-yl)methanamine (1.1 equiv)

  • Target Carboxylic Acid (1.0 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Pre-Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in 4 mL of anhydrous DMF. Add DIPEA (3.0 mmol) and stir at room temperature for 15 minutes. The solution will turn pale yellow as the active ester forms.

  • Amine Addition: Dissolve (3-Morpholinopyridin-2-yl)methanamine (1.1 mmol) in 1 mL of DMF and add it dropwise to the activated ester solution.

  • Coupling: Stir the reaction at room temperature for 2 hours. The high reactivity of HATU easily overcomes the steric shielding provided by the C3-morpholine ring.

  • Validation Checkpoint: Perform LC-MS analysis. The absence of the activated ester mass and the appearance of the desired amide [M+H]⁺ confirms reaction completion.

  • Workup: Dilute the mixture with 20 mL of water to precipitate the product (if highly lipophilic) or extract with EtOAc (3 x 20 mL). Wash the organics sequentially with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate to yield the functionalized kinase inhibitor precursor, ready for final deprotection or further elaboration.

References

  • Tricyclic compounds and compositions as kinase inhibitors Source: Google Patents (WO2017103824A1) URL:[2]

  • Compounds and methods useful for antagonizing hematopoietic progenitor kinase 1 (HPK1) Source: Google Patents (WO2021050964A1) URL:[3]

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines Source: MDPI URL:[1]

  • A New Synthetic Route for Synthesis of 3-Substituted Imidazo[1,5-a]pyridines Source: Tetrahedron / ResearchGate URL:[4]

  • Triflic Anhydride Mediated Synthesis of Imidazo[1,5-a]azines Source: ACS Organic Letters URL:[5]

Sources

Technical Notes & Optimization

Troubleshooting

Morpholine Derivatives Support Center: Reaction Optimization &amp; Troubleshooting

Welcome to the Technical Support Center for morpholine functionalization. Morpholine is a privileged scaffold in medicinal chemistry, widely utilized to improve aqueous solubility, modulate pharmacokinetic profiles, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for morpholine functionalization. Morpholine is a privileged scaffold in medicinal chemistry, widely utilized to improve aqueous solubility, modulate pharmacokinetic profiles, and serve as a core pharmacophore in kinase inhibitors and antibacterial agents[1].

As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks researchers face when synthesizing N-substituted morpholine derivatives. This center provides mechanistic troubleshooting, self-validating protocols, and empirical data to ensure your synthetic workflows are robust and reproducible.

Strategic Workflow: Morpholine N-Functionalization

Before diving into specific troubleshooting scenarios, it is essential to map the synthetic strategy based on the electrophile. The physical properties of morpholine (a secondary amine with a pKa of ~8.3) dictate the reaction pathway and the specific catalytic or basic conditions required.

Workflow Start Morpholine Core Alkyl Aliphatic Electrophile (Alkyl Halides) Start->Alkyl SN2 Pathway Aryl Aromatic Electrophile (Aryl Halides) Start->Aryl Cross-Coupling SN2 N-Alkylation (SN2) Base: K2CO3, Solv: MeCN Alkyl->SN2 BH Buchwald-Hartwig Pd Cat, XPhos, NaOtBu Aryl->BH

Decision matrix for morpholine N-functionalization pathways.

Section 1: N-Alkylation (SN2) Troubleshooting & FAQs

The classical SN2 reaction with alkyl halides is the most direct method for synthesizing N-alkyl morpholines. However, researchers frequently encounter issues with yield optimization and purification[2].

Q: I am experiencing low yields and observing multiple spots on my TLC when alkylating morpholine with a primary alkyl bromide. How do I prevent over-alkylation or side reactions? A: Low yields in morpholine N-alkylation are typically caused by two competing pathways: E2 elimination of the alkyl halide and the formation of quaternary ammonium salts (over-alkylation).

  • Causality & Solution: To suppress E2 elimination, avoid strong bases like NaOH or NaH. Instead, use a mild, heterogeneous base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent such as Acetonitrile (CH₃CN)[2]. Acetonitrile accelerates the SN2 displacement by solvating the cation (K⁺) while leaving the nucleophilic amine relatively free. To prevent quaternary salt formation, ensure morpholine is used in slight excess (1.2 to 1.5 equivalents) relative to the electrophile.

Q: Can I use alcohols directly instead of alkyl halides for N-alkylation? A: Yes, through catalytic transfer-hydrogenation (borrowing hydrogen methodology). However, this requires specific heterogeneous catalysts (e.g., CuO–NiO/γ–Al₂O₃) and high temperatures (160–240 °C)[3]. For standard bench-top synthesis, converting the alcohol to a halide or tosylate/mesylate prior to SN2 displacement remains the most reliable and scalable approach.

Quantitative Data: N-Alkylation Condition Optimization

Table 1: Empirical yield comparisons for N-alkylation of morpholine with benzyl bromide under varying conditions.

SolventBaseTemperatureTime (h)Conversion/Yield (%)Mechanistic Observation
TolueneEt₃NReflux (110°C)1245%Sluggish SN2 due to non-polar solvent.
DMFNaH0°C to RT460%High E2 elimination side-products observed.
Acetonitrile K₂CO₃ Reflux (82°C) 4 - 6 >90% Optimal SN2 acceleration; clean TLC profile.
Validated Protocol: Standard N-Alkylation

This protocol is self-validating: the precipitation of inorganic salts serves as a visual indicator of reaction progress, and the biphasic workup inherently removes unreacted morpholine.

  • Setup: To a 250 mL round-bottom flask, add morpholine (10 mmol, 0.87 g), anhydrous K₂CO₃ (20 mmol, 2.76 g), and acetonitrile (50 mL)[2].

  • Activation: Stir the suspension at room temperature for 10 minutes to ensure uniform dispersion of the heterogeneous base.

  • Addition: Add the alkyl halide (e.g., benzyl bromide, 10 mmol, 1.71 g) dropwise. Caution: Benzyl bromide is a lachrymator; perform in a fume hood.

  • Heating: Attach a reflux condenser and heat to 82°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. Filter the mixture to remove K₂CO₃ and KBr salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude oil in EtOAc (50 mL), wash with water (2 x 25 mL) to remove residual morpholine, dry over Na₂SO₄, and concentrate[2].

Section 2: Buchwald-Hartwig N-Arylation Troubleshooting

When coupling morpholine with aryl halides, SNAr is only viable for highly electron-deficient aromatics. For neutral or electron-rich aryl halides, Palladium-catalyzed Buchwald-Hartwig amination is mandatory[4].

Q: My Buchwald-Hartwig coupling with morpholine and an aryl chloride is stalling at 20% conversion. The catalyst turns black (palladium black precipitation). What is happening? A: You are experiencing severe catalyst deactivation. Aryl chlorides are notoriously inert, making the oxidative addition step of the catalytic cycle extremely slow. If oxidative addition is slow, the Pd(0) species can aggregate into inactive palladium black.

  • Causality & Solution: Morpholine is a strong, coordinating secondary amine. It can form stable, unreactive Pd-bis(amine) complexes, effectively poisoning the catalyst[4]. To break this dead-end, you must use sterically demanding, electron-rich ligands like XPhos or N-Heterocyclic Carbenes (NHCs) [4]. These bulky ligands accelerate oxidative addition into the aryl-Cl bond and sterically prevent the coordination of a second morpholine molecule to the palladium center.

Q: What is the optimal base and solvent combination for morpholine N-arylation? A: Extensive optimization studies have demonstrated that the combination of Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (tBuOK) in Toluene at 85 °C provides the highest yields[2][4]. Weak bases like Cs₂CO₃ are often insufficient for the deprotonation of the Pd-bound amine intermediate when using bulky ligands.

BH_Troubleshoot Issue Low Yield in N-Arylation? CheckHalide Is Electrophile Aryl Chloride? Issue->CheckHalide UseXPhos Use Bulky Ligands (XPhos/NHC) To facilitate oxidative addition CheckHalide->UseXPhos Yes CheckBase Catalyst Deactivation (Pd Black Formation)? CheckHalide->CheckBase No / Still Low ChangeBase Switch to tBuOK or NaOtBu in Toluene (85°C) CheckBase->ChangeBase Suspect Pd-amine trapping

Troubleshooting logic tree for Buchwald-Hartwig amination of morpholine.

Validated Protocol: Buchwald-Hartwig Amination

This protocol utilizes a pre-catalyst approach to ensure the active Pd(0) species is generated cleanly in situ.

  • Inert Atmosphere Setup: In an oven-dried, 2-necked flask under a strict nitrogen or argon atmosphere, charge Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (2.0 equiv.)[2].

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL per mmol of substrate). Stir at room temperature for 5 minutes. Self-validation: The solution should turn a deep red/orange, indicating the formation of the active Pd(0)-XPhos complex.

  • Reagent Addition: Add the aryl halide (1.0 equiv.) and morpholine (1.5 equiv.)[2].

  • Reaction: Heat the mixture to 85°C for 6–12 hours.

  • Quench and Workup: Cool to room temperature, quench with water (10 mL), extract with EtOAc, and filter through a short pad of Celite to remove palladium residues[2]. Purify via silica gel chromatography.

Section 3: Advanced Methodologies & Green Chemistry

Q: Are there ways to perform these couplings without prolonged heating or high catalyst loadings? A: Yes. Recent advancements have demonstrated that continuous microwave irradiation can drastically reduce reaction times and improve product selectivity. Microwave-assisted heating suppresses the bulk reaction temperature while selectively activating polar species (like the Ar–Pd–halogen intermediate) due to their dipole moments[5]. This technique has been successfully used with Palladium nanoparticles to achieve Buchwald-Hartwig amination of morpholine with aryl chlorides in minutes rather than hours, while suppressing Pd leaching to parts-per-billion (ppb) levels[5].

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. [Link]

  • Astakhov, A. V., et al. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate.[Link]

  • RSC Publishing. (2021). Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid. Royal Society of Chemistry.[Link]

Sources

Optimization

Technical Support Center: (3-Morpholinopyridin-2-yl)methanamine Synthesis

Welcome to the Technical Support Center for the synthesis of (3-Morpholinopyridin-2-yl)methanamine. This guide is designed for research scientists and process chemists to troubleshoot common bottlenecks, specifically foc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (3-Morpholinopyridin-2-yl)methanamine. This guide is designed for research scientists and process chemists to troubleshoot common bottlenecks, specifically focusing on the mechanistic causality of side product formation during the Nucleophilic Aromatic Substitution (SNAr) and subsequent nitrile reduction phases.

Visual Workflow: Reaction Pathways & Side Products

The following diagram illustrates the standard two-step synthetic route, highlighting the critical junctions where undesired side reactions (red nodes) divert yield from the target molecule (green node).

G SM 3-Fluoropicolinonitrile Int 3-Morpholinopicolinonitrile SM->Int Morpholine, DIEA Side1 Amide/Acid (Hydrolysis) SM->Side1 H2O, Strong Base Prod (3-Morpholinopyridin-2-yl) methanamine Int->Prod Raney-Ni, NH3, H2 Side2 Secondary Amine (Dimerization) Int->Side2 Pd/C, H2 (No NH3) Side3 Aldehyde (Incomplete Reduction) Int->Side3 DIBAL-H + H2O

Synthesis workflow of (3-Morpholinopyridin-2-yl)methanamine and common side reactions.

Troubleshooting & FAQs (Mechanistic Q&A)

Step 1: SNAr Reaction Issues

Q: My SNAr reaction to form 3-morpholinopicolinonitrile is yielding a highly polar byproduct with a mass increase of +18 Da. What is happening? A: A mass increase of +18 Da indicates the hydrolysis of the nitrile group to a primary amide. The electron-withdrawing nature of the nitrile and the pyridine nitrogen activates the 3-position fluorine for SNAr, but it also makes the nitrile carbon highly electrophilic. If the reaction is conducted with aqueous bases (like aqueous NaOH or K2CO3) or wet solvents at elevated temperatures, hydroxide ions will attack the nitrile. Solution: Maintain strictly anhydrous conditions. Utilize an organic, non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) in anhydrous acetonitrile (CH3CN) or DMF[1].

Step 2: Nitrile Reduction Issues

Q: I am seeing up to 50% formation of a "dimer" (secondary amine) during the catalytic hydrogenation of 3-morpholinopicolinonitrile. Why does this occur, and how can I prevent it? A: Secondary amine formation is the most notorious side reaction in nitrile reductions. Mechanistically, the nitrile is first reduced to a highly reactive imine intermediate. The newly formed primary amine product ((3-Morpholinopyridin-2-yl)methanamine) acts as a nucleophile and attacks this unsaturated imine intermediate[2]. Following the elimination of ammonia, the resulting secondary imine is reduced to a secondary amine dimer. Solution: You must trap the imine intermediate or suppress the nucleophilicity of the primary amine. The most effective industrial method is to run the hydrogenation using a sponge metal catalyst (e.g., Raney-Nickel) in the presence of excess ammonia (NH3)[3],[4]. The excess ammonia shifts the equilibrium, outcompeting the primary amine for addition to the imine, thereby cleanly yielding the primary amine.

Q: I attempted to reduce the nitrile using DIBAL-H to avoid high-pressure hydrogenation, but my major product is an aldehyde. Why? A: DIBAL-H (Diisobutylaluminum hydride) is a mild, electrophilic reducing agent. It donates a single hydride to the nitrile carbon, forming a stable aluminum-imine complex[5],[6]. Unlike stronger reagents (e.g., LiAlH4), DIBAL-H lacks the reducing power to perform a second hydride addition to the negatively charged intermediate[5]. When you perform the standard aqueous workup, this stalled imine complex is rapidly hydrolyzed into an aldehyde[6]. Solution: If you must use a hydride reagent to obtain the primary amine, switch to Lithium Aluminum Hydride (LiAlH4), which successfully executes two successive nucleophilic hydride additions[5],[6].

Quantitative Data: Impact of Reducing Conditions on Selectivity

The table below summarizes the causality between chosen reduction conditions and the resulting product distribution, emphasizing the necessity of additives.

Reducing Agent / CatalystSolvent & AdditivePrimary Amine Yield (%)Secondary Amine (Dimer) Yield (%)Mechanistic Outcome / Notes
H2, Pd/C MeOH (No Additive)40 - 50%40 - 50%Unrestricted nucleophilic attack of primary amine on imine[2].
H2, Pd/C MeOH + HCl (Acidic)~75%~15%Acid protonates the primary amine, reducing its nucleophilicity.
H2, Raney-Nickel MeOH + 7N NH3> 90% < 5% Excess NH3 traps the imine intermediate, preventing dimerization[3],[4].
LiAlH4 Anhydrous THF> 85%< 5%Rapid double-hydride addition prevents free amine attack[5].
DIBAL-H DCM (Aqueous Workup)0%0%Stalls at imine complex; hydrolyzes exclusively to aldehyde[5],[6].

Self-Validating Experimental Protocols

These protocols are engineered to include built-in validation checkpoints to ensure the chemistry is proceeding as intended.

Protocol A: Synthesis of 3-Morpholinopicolinonitrile (SNAr)

Mechanistic Goal: Achieve complete substitution while preventing nitrile hydrolysis.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of 3-fluoropicolinonitrile in anhydrous acetonitrile (0.5 M concentration).

  • Reagent Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIEA), followed by 1.1 equivalents of anhydrous morpholine[1].

  • Reaction: Heat the mixture to 80–90 °C under an inert atmosphere for 18–24 hours[1].

  • Validation Checkpoint (In-Process): Monitor via TLC (Hexanes/EtOAc, 3:1). The reaction is complete when the high-Rf fluoropicolinonitrile spot disappears, replaced by a bright, UV-active lower-Rf spot. The solution will typically turn a deep yellow.

  • Workup: Cool to room temperature. Dilute with water to precipitate the product. Filter the solid and wash with cold water, then air-dry[1].

  • Validation Checkpoint (Analytical): LCMS should confirm the product mass [M+H]+=190.1 . The absence of a peak at m/z=208 confirms that no amide hydrolysis occurred.

Protocol B: Reduction to (3-Morpholinopyridin-2-yl)methanamine

Mechanistic Goal: Fully reduce the nitrile to a primary amine while suppressing dimer formation.

  • Preparation: In a high-pressure hydrogenation reactor (e.g., Parr shaker), dissolve 3-morpholinopicolinonitrile in a solution of 7N Ammonia in Methanol (approx. 10 mL per gram of substrate).

  • Catalyst Addition: Carefully add an aqueous slurry of Raney-Nickel (approx. 10-20% w/w relative to substrate). Caution: Raney-Nickel is highly pyrophoric; never allow the catalyst bed to dry in the presence of air.

  • Reaction: Purge the vessel three times with Nitrogen, then three times with Hydrogen. Pressurize the vessel to 50 psi with H2 gas and agitate at room temperature for 12–16 hours.

  • Validation Checkpoint (In-Process): Monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases (pressure stabilizes).

  • Workup: Vent the hydrogen gas and purge thoroughly with Nitrogen. Filter the mixture through a pad of Celite to remove the catalyst, washing the pad generously with methanol. Keep the Celite pad wet with water immediately after filtration to prevent fires.

  • Validation Checkpoint (Analytical): Concentrate the filtrate under reduced pressure. LCMS should show [M+H]+=194.1 (Primary Amine). The absence of a peak at m/z=369.2 confirms the successful suppression of the secondary amine dimer.

References

  • Mukherjee, A., Srimani, D., Ben-David, Y., & Milstein, D. Nitrile Reduction Mechanism + Description. ACS Green Chemistry Institute. Available at: [Link]

  • Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available at:[Link]

  • LibreTexts Chemistry. 20.7: Chemistry of Nitriles. Available at: [Link]

  • Aversa et al. United States Patent (US 9,694,016 B2). Google Patents.
  • ResearchGate Community. How to prevent secondary amine formation in nitrile reduction? Available at:[Link]

  • Stegemeyer, L. A. Production of primary amines (US2408959A). Google Patents.

Sources

Troubleshooting

Technical Support Center: Stability of (3-Morpholinopyridin-2-yl)methanamine

From the desk of the Senior Application Scientist Welcome to the technical support guide for (3-Morpholinopyridin-2-yl)methanamine. This document is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for (3-Morpholinopyridin-2-yl)methanamine. This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered when working with this compound in solution.

As there is limited specific stability data for (3-Morpholinopyridin-2-yl)methanamine in peer-reviewed literature, this guide adopts a first-principles approach. We will leverage our expertise in chemical stability, drawing parallels from the known degradation pathways of its core moieties—morpholine, pyridine, and a primary amine—to provide a robust framework for your experimental design and troubleshooting. The goal is to empower you to empirically determine the stability profile of this molecule under your specific experimental conditions.

Part 1: Proactive Stability Profiling & FAQs

This section addresses the foundational questions you should consider before initiating extensive experiments. A proactive approach to stability will save time, resources, and ensure the integrity of your results.

Q1: I am beginning work with (3-Morpholinopyridin-2-yl)methanamine. What are the primary stability concerns I should anticipate?

A1: Based on its chemical structure, the molecule possesses three key regions that may be susceptible to degradation:

  • Primary Aminomethyl Group: The -CH₂NH₂ group is a primary amine, making it a potential site for oxidation and reactions with aldehydes or ketones present as impurities in solvents.

  • Pyridine Ring: Pyridine derivatives can be susceptible to photodegradation and may exhibit pH-dependent stability. The nitrogen atom in the ring influences its electronic properties and potential for metabolic-like degradation.

  • Morpholine Ring: While generally stable, the ether linkage in the morpholine ring can be a site for oxidative cleavage under harsh conditions. The tertiary amine within the morpholine ring can also undergo oxidation to form an N-oxide.

Q2: How can I systematically determine the stability of this compound in my desired solvent or buffer?

A2: The most effective strategy is to conduct a forced degradation study . This involves subjecting the compound to a range of stress conditions that are more severe than typical storage or experimental conditions. The objective is to rapidly identify potential degradation pathways and develop analytical methods that can distinguish the parent compound from any degradants. We recommend the following stress conditions as mandated by ICH guidelines.

  • Acid Hydrolysis: (e.g., 0.1 M HCl)

  • Base Hydrolysis: (e.g., 0.1 M NaOH)

  • Oxidation: (e.g., 3% H₂O₂)

  • Thermal Stress: (e.g., 60-80°C in solution and as solid)

  • Photostability: (Exposure to UV and visible light)

A detailed protocol for conducting these studies is provided in Part 3.

Q3: What is a "stability-indicating method," and why is it crucial?

A3: A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. For this compound, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is typically the method of choice.

Its importance is paramount: without such a method, you cannot be certain if a loss in biological activity or an observed analytical change is due to degradation of the parent compound or some other factor. The samples generated during your forced degradation study are essential for developing and validating this method.

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Q: I've observed a progressive loss of my compound's peak area in my HPLC analysis over 24-48 hours in an aqueous buffer. What are the likely causes and how do I investigate?

A: This is a classic sign of solution instability. The logical troubleshooting workflow is as follows:

G Observation Loss of Parent Compound (HPLC Peak Area Decrease) Check_pH Is the buffer pH extreme (<4 or >8)? Observation->Check_pH Check_O2 Is the solution exposed to air/oxygen? Observation->Check_O2 Check_Light Is the solution exposed to light? Observation->Check_Light Check_Temp Is the solution stored above 4°C? Observation->Check_Temp Hypo_Hydrolysis Hypothesis: Acid/Base Hydrolysis Check_pH->Hypo_Hydrolysis Hypo_Oxidation Hypothesis: Oxidative Degradation Check_O2->Hypo_Oxidation Hypo_Photo Hypothesis: Photodegradation Check_Light->Hypo_Photo Hypo_Thermal Hypothesis: Thermal Degradation Check_Temp->Hypo_Thermal Action_pH Action: Test stability in a range of pH buffers (e.g., 3, 5, 7, 9) Hypo_Hydrolysis->Action_pH Action_O2 Action: Prepare solution with degassed buffer. Sparge with N2/Ar. Add antioxidant (e.g., DTT, TCEP). Hypo_Oxidation->Action_O2 Action_Light Action: Protect solution from light using amber vials or aluminum foil. Hypo_Photo->Action_Light Action_Temp Action: Store aliquots at -20°C or -80°C. Perform freeze-thaw stability test. Hypo_Thermal->Action_Temp

Caption: Troubleshooting workflow for compound instability.

Q: My solution of (3-Morpholinopyridin-2-yl)methanamine has developed a yellow or brown tint upon storage. What does this mean?

A: Color change often indicates the formation of new chromophores through degradation. For pyridine-containing compounds, this can be a result of oxidation or photodegradation, leading to the formation of conjugated systems that absorb visible light.

Causality: The pyridine ring and primary amine are electron-rich and can be susceptible to oxidative pathways that lead to polymeric or ring-opened species. Recommendation:

  • Analyze Immediately: Use your stability-indicating HPLC method to analyze the colored solution. Look for the appearance of new peaks that correlate with the decrease in the parent peak.

  • Protect from Light and Oxygen: Immediately implement light-protective measures (amber vials) and consider preparing fresh solutions in degassed solvents to mitigate photodegradation and oxidation.

Q: My bioassay results are inconsistent, even when I use the same stock solution. Could this be a stability issue?

A: Absolutely. Inconsistent bioassay results are a common downstream effect of compound instability. If the compound degrades in the assay medium, its effective concentration decreases over the course of the experiment, leading to poor reproducibility.

Recommendation:

  • Test Stability in Assay Medium: Perform a time-course experiment where you incubate (3-Morpholinopyridin-2-yl)methanamine in your complete assay buffer (including any cells, proteins, or additives) at the experimental temperature (e.g., 37°C).

  • Quench and Analyze: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot, quench any biological activity (e.g., with acetonitrile or methanol), and analyze by HPLC to quantify the remaining parent compound.

  • Corrective Action: If significant degradation is observed (>10%), you may need to prepare fresh compound dilutions immediately before each experiment or shorten the assay incubation time.

Part 3: Key Experimental Protocols

These protocols provide a starting point for your investigations. You should adapt concentrations and time points based on your specific experimental needs and analytical method sensitivity.

Protocol 1: General Stock Solution Preparation
  • Weighing: Accurately weigh the solid (3-Morpholinopyridin-2-yl)methanamine using a calibrated analytical balance.

  • Solvent Selection: Use a high-purity, HPLC-grade solvent in which the compound is freely soluble (e.g., DMSO, Methanol, or Acetonitrile).

  • Dissolution: Dissolve the compound to create a high-concentration stock (e.g., 10-50 mM). Use gentle vortexing or sonication if necessary.

  • Storage: Store the stock solution in small, single-use aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles and light exposure.

Protocol 2: Forced Degradation Study
  • Objective: To generate potential degradants and identify stability liabilities.

  • Starting Concentration: Prepare a working solution of (3-Morpholinopyridin-2-yl)methanamine at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix equal volumes of the working solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M.

    • Incubate one sample at room temperature and another at 60°C.

    • Analyze at T=0, 2, 8, and 24 hours. Neutralize samples with an equivalent amount of 0.1 M NaOH before HPLC injection.

  • Base Hydrolysis:

    • Mix equal volumes of the working solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.

    • Incubate at room temperature.

    • Analyze at T=0, 2, 8, and 24 hours. Neutralize samples with an equivalent amount of 0.1 M HCl before HPLC injection.

  • Oxidative Degradation:

    • Mix equal volumes of the working solution and 6% hydrogen peroxide (H₂O₂) to achieve a final H₂O₂ concentration of 3%.

    • Incubate at room temperature, protected from light.

    • Analyze at T=0, 1, 4, and 8 hours.

  • Thermal Degradation:

    • Place a sample of the working solution in a sealed vial in an oven at 70°C.

    • Place a sample of the solid compound in an open vial in an oven at 70°C.

    • Analyze at T=0, 1, 3, and 7 days.

  • Photostability:

    • Expose a sample of the working solution and the solid compound to a calibrated light source as per ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt-hours/square meter).

    • Keep a control sample protected from light at the same temperature.

    • Analyze the exposed and control samples at the end of the exposure period.

Part 4: Data Interpretation & Potential Pathways

After conducting forced degradation studies, you will need to interpret the data. The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.

Table 1: Example Data Summary for Forced Degradation Studies
Stress ConditionIncubation Time/Temp% Parent RemainingNo. of DegradantsArea % of Major Degradant (RT)Observations
0.1 M HCl24h / 60°C85.2%210.5% (2.1 min)No color change
0.1 M NaOH8h / RT78.9%118.3% (3.5 min)Slight yellowing
3% H₂O₂4h / RT45.1%>325.6% (4.2 min)Significant degradation
Thermal (Solution)7d / 70°C92.5%15.1% (2.1 min)Stable
PhotostabilityICH Q1B88.0%27.8% (5.0 min)Color change
Hypothetical Degradation Pathways

Based on the chemical nature of the molecule, we can hypothesize several potential degradation pathways. This diagram should be used as a conceptual guide for identifying potential degradants using techniques like LC-MS.

G cluster_main Potential Degradation Pathways Parent (3-Morpholinopyridin-2-yl)methanamine (Parent Compound) Oxidation Oxidation (H₂O₂) Parent->Oxidation Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Photolysis Photolysis (UV/Vis) Parent->Photolysis N_Oxide Morpholine N-Oxide (Product A) Oxidation->N_Oxide Tertiary Amine Oxidation Imine Pyridine Imine (Product B) Oxidation->Imine Primary Amine Oxidation Ring_Opened Ring-Opened Amide (Product C) Hydrolysis->Ring_Opened Hypothetical Amide Formation Dimer Photolytic Dimer (Product D) Photolysis->Dimer Radical Coupling

Caption: Hypothetical degradation pathways for the title compound.

By following this structured approach of proactive profiling, diligent troubleshooting, and systematic experimentation, you can ensure the reliability and reproducibility of your research involving (3-Morpholinopyridin-2-yl)methanamine.

References

  • MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • BioProcess International. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • National Institutes of Health. (n.d.). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. PMC. [Link]

  • ResearchGate. (2026, February 8). The microbial degradation of morpholine. [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • National Institutes of Health. (n.d.). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spect
Optimization

Technical Support Center: Crystallization of (3-Morpholinopyridin-2-yl)methanamine

Welcome to the Technical Support Center for the crystallization of (3-Morpholinopyridin-2-yl)methanamine (CAS: 780802-31-5). As a highly polar, polyfunctional heterocyclic building block containing a pyridine ring, a mor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of (3-Morpholinopyridin-2-yl)methanamine (CAS: 780802-31-5). As a highly polar, polyfunctional heterocyclic building block containing a pyridine ring, a morpholine moiety, and a primary methanamine group, this compound presents unique isolation challenges. Its multiple hydrogen-bond donors and acceptors, combined with the conformational flexibility of the morpholine ring, often lead to liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—rather than the formation of a well-ordered crystal lattice.

This guide synthesizes field-proven protocols, causality-driven troubleshooting, and thermodynamic principles to help researchers and process chemists successfully isolate high-purity crystalline material.

Part 1: Self-Validating Experimental Protocols

To establish a baseline of trustworthiness, we recommend two distinct workflows depending on your final formulation requirements. Protocol A focuses on the free base, while Protocol B utilizes reactive salt formation to bypass thermodynamic barriers.

Protocol A: Anti-Solvent Crystallization of the Free Base

Causality: Anti-solvent crystallization is preferred over cooling crystallization for this compound because rapid cooling often forces the system into the spinodal decomposition region, guaranteeing oiling out. Controlled anti-solvent addition allows you to carefully navigate the metastable zone.

  • Dissolution: Suspend 1.0 g of crude (3-Morpholinopyridin-2-yl)methanamine in 5.0 mL of ethyl acetate (primary solvent) in a 25 mL jacketed reactor.

  • Heating: Heat the suspension to 60°C under continuous stirring (300 rpm) until complete dissolution is achieved.

  • Hot Polish Filtration: Pass the hot solution through a 0.45 µm PTFE syringe filter into a pre-heated flask to remove insoluble mechanical impurities. Note: Impurities act as heterogeneous nucleation sites that can prematurely trigger phase separation.

  • Anti-Solvent Addition: Maintain the temperature at 60°C. Slowly add 10.0 mL of n-heptane (anti-solvent) dropwise via a syringe pump at a strict rate of 0.5 mL/min.

  • Seeding: Once the solution reaches the metastable zone (indicated by a very faint bluish haze or just before the known cloud point), add 10 mg of pure (3-Morpholinopyridin-2-yl)methanamine seed crystals.

  • Controlled Cooling: Cool the reactor from 60°C to 5°C at a linear cooling rate of 0.1°C/min. This slow rate promotes crystal growth over secondary nucleation[].

  • Isolation: Filter the resulting suspension under vacuum, wash the filter cake with 2 mL of cold n-heptane, and dry under vacuum at 40°C for 12 hours.

G N1 Dissolve API in Primary Solvent N2 Hot Polish Filtration N1->N2 N3 Controlled Anti-solvent Addition N2->N3 N4 Supersaturation Generation N3->N4 N5 Nucleation & Crystal Growth N4->N5 N6 Filtration & Vacuum Drying N5->N6

Workflow for the anti-solvent crystallization of (3-Morpholinopyridin-2-yl)methanamine.

Protocol B: Reactive Salt Formation (Hydrochloride Salt)

Causality: If the free base persistently oils out, converting the primary methanamine to a hydrochloride salt drastically increases the lattice energy via strong ionic interactions. This overrides the entropic penalty of organizing the flexible morpholine ring, elevating the melting point and heavily favoring crystallization over LLPS.

  • Dissolution: Dissolve 1.0 g of the free base in 10 mL of absolute ethanol at room temperature.

  • Acidification: Slowly add 1.05 equivalents of 2M HCl in diethyl ether dropwise under vigorous stirring (400 rpm).

  • Precipitation: An immediate exothermic reaction will occur, followed by the precipitation of the hydrochloride salt.

  • Ostwald Ripening: Heat the suspension to reflux for 30 minutes, then cool slowly to room temperature to ripen the crystals and eliminate fines.

  • Isolation: Filter, wash with 5 mL of cold diethyl ether, and dry under vacuum.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my (3-Morpholinopyridin-2-yl)methanamine form a viscous oil at the bottom of the flask instead of crystals upon cooling? A1: This is classic "oiling out" (Liquid-Liquid Phase Separation). It happens when the supersaturation curve of your system intersects the binodal miscibility gap before reaching the metastable zone for solid nucleation[2]. Because the melting point of the solid is lower than the solution's temperature at the point of phase separation, the compound comes out as a liquid[3]. Solution: You must alter the thermodynamics of the system. First, try reducing the cooling rate and adding seed crystals before the cloud point is reached[4]. If that fails, change the solvent system to one with a higher affinity for the solute (e.g., swapping Toluene/Hexane for EtOAc/Heptane) to shift the miscibility gap away from the operating trajectory.

Q2: When the oil phase finally solidifies, the crystals are heavily agglomerated and trap impurities. How can I fix this? A2: Oiling out droplets are highly mobile and act as excellent solvents for unwanted impurities[2]. When these droplets spontaneously solidify, they form impure, glass-like agglomerates[3]. Solution: To prevent agglomeration caused by LLPS, ensure efficient mixing to disperse the viscous oil phase[5]. Additionally, applying targeted sonication (ultrasound) during the cooling phase has been proven to significantly reduce agglomeration by disrupting droplet coalescence and inducing secondary nucleation[6].

Q3: My crystallization yields excessive "fines" (micro-crystals) that clog the filter paper. What is the root cause? A3: Excessive fines are the result of uncontrolled primary nucleation, usually caused by rapid cooling or adding the anti-solvent too quickly[]. When supersaturation spikes uniformly across the reactor, thousands of nuclei form simultaneously rather than depositing onto existing crystals. Solution: Implement the 0.1°C/min cooling profile outlined in Protocol A. If using an anti-solvent, ensure dropwise addition. You can also implement temperature cycling (heating the solution slightly after initial nucleation to dissolve the fines, then cooling again) to promote Ostwald ripening[7].

Q4: The yield is exceptionally low (<30%), and the mother liquor remains highly colored. Why? A4: A poor yield indicates that the compound remains highly soluble in the mother liquor at the final isolation temperature, or that too much primary solvent was used initially[3]. Solution: Evaporate 30-50% of the primary solvent under reduced pressure before beginning the cooling or anti-solvent addition phases. Alternatively, check the pH if you are working with an aqueous/organic mixture; the basic methanamine group may be partially protonated and highly water-soluble if the pH is too low.

G Start Observe Liquid-Liquid Phase Separation Check Determine Root Cause Start->Check Misc Miscibility Gap (Binodal) Check->Misc MP Melting Point Depression Check->MP Seed Seed Above Cloud Point & Reduce Cooling Rate Misc->Seed Solvent Adjust Solvent/Anti-solvent Ratio Misc->Solvent Salt Form Crystalline Salt (e.g., HCl) MP->Salt

Troubleshooting decision tree for liquid-liquid phase separation (oiling out).

Part 3: Quantitative Data & Solvent Screening

The following table summarizes the thermodynamic phase behavior of (3-Morpholinopyridin-2-yl)methanamine across various solvent systems. Use this matrix to select the optimal system for your specific purity and yield requirements.

Table 1: Solvent Screening & Phase Behavior Matrix

Primary SolventAnti-SolventRatio (v/v)Solubility ProfileOiling Out PropensityCrystal HabitYield (%)
Ethyl Acetaten-Heptane1:2High at 60°CModerateNeedles78%
Toluenen-Hexane1:3Moderate at 70°CHighAmorphous45%
IsopropanolWater1:1High at 50°CVery High (LLPS)N/A (Oil)<10%
EthanolDiethyl Ether1:4 (HCl)High (Free Base)Low (As HCl Salt)Prisms92%

Note: The Isopropanol/Water system is highly discouraged for the free base. The strong hydrogen-bonding capacity of the morpholine and primary amine groups causes the solute to phase-separate into a water-rich coacervate rather than nucleating.

References

  • Chemistry LibreTexts. "3.6F: Troubleshooting - Liquid Droplets Form (The Solid 'Oils Out')".[Link]

  • Mettler Toledo. "Oiling Out in Crystallization".[Link]

  • MDPI. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data".[Link]

  • Loughborough University Research Repository. "Investigation of agglomeration in the presence of oiling out in the antisolvent crystallization process".[Link]

  • Scribd. "Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization".[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives

Welcome to the Application Scientist Support Portal. This guide provides mechanistic insights, validated protocols, and troubleshooting strategies for synthesizing the core scaffold of Imatinib and next-generation kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides mechanistic insights, validated protocols, and troubleshooting strategies for synthesizing the core scaffold of Imatinib and next-generation kinase inhibitors. When assembling this architecture, chemists face two primary catalytic challenges: the selective formation of the amide bond without degrading the heterocyclic core, and the formation of the sterically hindered C-N bond connecting the aminophenyl and pyrimidine rings.

Diagnostic Workflows & Mechanistic Pathways

Understanding the catalytic cycles is critical for troubleshooting failed reactions. Below are the validated mechanistic pathways for the two most critical bond-forming steps in this scaffold.

G Precat BrettPhos Pd G4 Precatalyst Pd0 Active L-Pd(0) Catalyst Precat->Pd0 Activation OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd + Aryl Halide AmineBind Amine Coordination L-Pd(II)(Ar)(NHR) OxAdd->AmineBind + Aniline Deriv. Deprot Deprotonation (Base) L-Pd(II)(Ar)(NR) AmineBind->Deprot + K3PO4 RedElim Reductive Elimination Product Formation Deprot->RedElim RedElim->Pd0 Release Product

Catalytic cycle of BrettPhos Pd G4 in C-N coupling of aminophenyl-pyrimidine derivatives.

Workflow Reactants Carboxylic Acid + Amine MgO MgO NPs (20 mol%) Catalyst Surface Reactants->MgO Activation Carbonyl Activation via Mg2+ Coordination MgO->Activation NucAttack Nucleophilic Attack by Amine Activation->NucAttack Product Amide Derivative + H2O NucAttack->Product

MgO nanoparticle-catalyzed amide bond formation workflow highlighting surface activation.

Step-by-Step Experimental Protocols
Protocol A: Homogeneous C-N Cross-Coupling (Batch & Flow Adaptable)

Causality: The basic nitrogen atoms on the pyrimidine and pyridine rings strongly coordinate to palladium, which often poisons standard catalysts like Pd(OAc)₂/PPh₃. Utilizing BrettPhos Pd G4 provides extreme steric bulk around the metal center, preventing off-target nitrogen coordination and accelerating the critical reductive elimination step[1].

  • Preparation: Dissolve the bromo-pyrimidine derivative (1.0 equiv) and the aminophenyl-amide derivative (1.1 equiv) in 1,4-dioxane.

  • Catalyst Loading: Add 2–5 mol% BrettPhos Pd G4.

  • Base Addition: Add a biphasic mixture of K₃PO₄ (aq) (3.0 equiv). Note: Aqueous K₃PO₄ ensures the solubility of inorganic salts, which is critical for preventing reactor clogging if adapting this to continuous flow setups[1].

  • Execution: Heat the mixture to 90°C for 2–4 hours (batch), or process through a heated packed-bed/coil reactor with a 10–20 minute residence time.

  • Self-Validation: Phase separate and extract the organic layer with EtOAc. Validate reaction completion via LC-MS (ESI+), monitoring for the disappearance of the bromo-pyrimidine isotope pattern and the appearance of the [M+H]⁺ product peak.

Protocol B: Heterogeneous Amidation using MgO Nanoparticles

Causality: Classical amidation using triethylamine (Et₃N) is slow (~5 hours) and suffers from poor atom economy. Magnesium oxide nanoparticles (MgO NPs) provide a massive surface-area-to-volume ratio with highly active Lewis acidic Mg²⁺ sites that rapidly activate the carbonyl carbon for nucleophilic attack[2].

  • Preparation: Combine the carboxylic acid precursor and the pyridin-3-yl-pyrimidin-2-yl-amine intermediate in absolute ethanol.

  • Catalyst Loading: Add 20 mol% calcined MgO NPs.

  • Execution: Reflux the mixture for <1 hour. Monitor via TLC until the amine precursor is completely consumed.

  • Catalyst Recovery: Centrifuge the reaction mixture at 4000 rpm for 10 minutes to pellet the heterogeneous catalyst. Decant the product-containing supernatant.

  • Self-Validation: Confirm amide formation via FT-IR. Look for the emergence of the N-H stretch at ~3442 cm⁻¹ and the characteristic amide C=O stretch at ~1623 cm⁻¹[2].

Troubleshooting Guides & FAQs

Q1: Why is my C-N coupling yielding high amounts of dehalogenated side-products instead of the desired aminophenyl-pyrimidine? A1: Dehalogenation occurs when the rate of reductive elimination is outpaced by beta-hydride elimination or protodepalladation. This is exacerbated if the basic nitrogens of the pyridyl-pyrimidine scaffold coordinate to the Pd center, stalling the cycle. Solution: Switch to a highly hindered biaryl phosphine ligand. BrettPhos Pd G4[1] or a system utilizing Pd₂(dba)₃ with Xantphos forces the critical reductive elimination step. Additionally, ensure your solvent is strictly degassed; trace oxygen disrupts the Pd(0)/Pd(II) cycle.

Q2: I am scaling up the synthesis using a continuous flow reactor, but the system keeps clogging. How do I resolve this? A2: Clogging during the flow synthesis of imatinib analogues is predominantly caused by the precipitation of inorganic salts (e.g., KBr formed during coupling) or the insolubility of highly crystalline intermediates. Solution: Adopt a biphasic solvent system. Using a mixture of K₃PO₄(aq) and 1,4-dioxane keeps inorganic byproducts dissolved in the aqueous phase while the organic product remains in the organic phase[1]. If using Xantphos, a 2:1 mixture of 1,4-dioxane and tBuOH has also been proven to maintain intermediate solubility.

Q3: My MgO nanoparticle catalyst is losing activity after the first run. How do I regenerate it? A3: MgO nanoparticles can adsorb organic residues or absorb ambient moisture/CO₂, forming a passivation layer of Mg(OH)₂ or MgCO₃ over the active Lewis acid sites. Solution: After centrifugation, wash the nanoparticles twice with absolute ethanol, then calcine them in a muffle furnace at 400–500°C for 2 hours. This thermal treatment drives off water and CO₂, restoring the active MgO surface lattice[2].

Q4: What is the optimal base for the Buchwald-Hartwig amination to prevent cleavage of pre-existing amide bonds? A4: Strong bases like NaOtBu can hydrolyze pre-existing amide bonds in your aminophenyl-amide precursor. Solution: Use milder bases such as K₃PO₄ or Cs₂CO₃. Cs₂CO₃ is highly effective when paired with Xantphos and Pd₂(dba)₃, while K₃PO₄ is optimal for BrettPhos-catalyzed reactions[1]. Both provide sufficient basicity to deprotonate the coordinated amine without degrading the amide backbone.

Quantitative Data Comparison
Reaction StepCatalyst SystemBase / AdditiveSolvent & ConditionsYield (%)Key Advantage
C-N Cross-Coupling BrettPhos Pd G4 (2–5 mol%)K₃PO₄ (aq)1,4-Dioxane, 90°C~80%Prevents catalyst poisoning; excellent for continuous flow[1].
C-N Cross-Coupling Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane/tBuOH (2:1), Reflux~89%High functional group tolerance; maintains intermediate solubility.
C-N Cross-Coupling Nano-ZnONoneMild Conditions~51%High selectivity; avoids gene-impurity production[3].
Amidation MgO Nanoparticles (20 mol%)NoneEtOH, Reflux (<1h)>85%Green chemistry; reduces reaction time by >80%; recyclable[2].
Amidation Et₃N (Classical)NoneClassical Solvents, Reflux (5h)~60-70%Low reagent cost, but requires long reaction times and tedious workup[2].

Sources

Optimization

Addressing hygroscopic nature of morpholine derivatives during purification

Welcome to the Technical Support Center for Heterocyclic Chemistry . As a Senior Application Scientist, I have designed this hub to address one of the most persistent challenges in organic synthesis and drug development:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry . As a Senior Application Scientist, I have designed this hub to address one of the most persistent challenges in organic synthesis and drug development: the handling and purification of highly hygroscopic morpholine derivatives.

Morpholine is a versatile heterocycle featuring both a secondary amine and an ether oxygen. While these functional groups make it an invaluable building block for pharmaceuticals (e.g., linezolid, gefitinib), they also render the molecule exceptionally prone to hydrogen bonding with atmospheric moisture[1]. Because morpholine and water do not exhibit a constant boiling point, simple distillation is often ineffective for moisture removal[2].

This guide provides field-proven, causality-driven solutions to ensure the scientific integrity and high yield of your morpholine-based workflows.

Troubleshooting Guide: Common Purification Bottlenecks

Issue A: Severe Streaking and Poor Recovery in Column Chromatography

  • The Causality: The basic nitrogen of morpholine (pKa ~8.33) interacts strongly with the acidic silanol groups on standard bare silica gel[1]. When the sample or the stationary phase absorbs atmospheric water, the moisture deactivates the silica and creates a highly polar microenvironment, causing the amine to smear across the column rather than eluting in discrete bands.

  • The Solution: Transition from normal-phase bare silica to amine-functionalized silica (e.g., KP-NH). The amine-modified stationary phase masks the acidic silanols, minimizing the strong amine-silica acid-base interactions and allowing for sharp elution peaks using simple Hexane/Ethyl Acetate gradients[3].

Issue B: "Caking" or Oiling Out During Crystallization

  • The Causality: Hygroscopic morpholine salts rapidly absorb water from the air. This moisture acts as an impurity that disrupts the crystal lattice, causing melting point depression and hydrate formation. What should be a crystalline solid rapidly degenerates into a dark, viscous oil.

  • The Solution: Utilize an out-of-equilibrium precipitation method. Trichloroacetic acid (TCA) can be used to trigger the precipitation of the amine through protonated salt formation in an anhydrous solvent. Once the impurities are washed away, simple decarboxylation of the TCA liberates volatile CO₂ and chloroform, affording the pure, anhydrous amine without requiring an aqueous liquid-liquid extraction[4].

Issue C: Inaccurate Quantification and Low Yield Calculations

  • The Causality: Water weight masquerades as product mass. If a morpholine derivative absorbs even 5-10% of its weight in water, stoichiometric calculations for subsequent reactions will be drastically skewed.

  • The Solution: Validate the true mass using Quantitative NMR (qNMR). However, you must select an internal calibrant that is strictly non-hygroscopic. High-purity acetanilide or benzoic acid are highly recommended, whereas traditional calibrants like dimethyl sulfone should be avoided as they will also absorb moisture and skew the integration[5].

Experimental Workflows & Decision Logic

G Problem Issue: Streaking / Low Recovery During Chromatography Check1 Is the compound highly basic? Problem->Check1 Action1 Use Amine-Functionalized Silica (KP-NH) Check1->Action1 Yes Check2 Is the sample wet? Check1->Check2 No Success Sharp Peaks & High Recovery Action1->Success Action2 Dry sample azeotropically before loading Check2->Action2 Yes Action3 Add 1-5% Triethylamine to Mobile Phase Check2->Action3 No Action2->Success Action3->Success

Logical decision tree for troubleshooting amine chromatography issues.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Azeotropic Drying and Vacuum Distillation of Liquid Morpholines

Because morpholine is highly water-soluble, standard extraction often fails. This protocol relies on "salting out" followed by azeotropic distillation.

  • Salting Out: To the aqueous crude reaction mixture, add solid Potassium Hydroxide (KOH) or Sodium Chloride (NaCl) until saturation is reached. This forces the morpholine derivative into the organic phase[6].

  • Preliminary Desiccation: Decant the organic layer and stir it over solid KOH pellets for 30–60 minutes. Crucial Note: Never use acidic desiccants like MgSO₄ or CaCl₂, as they will form coordination complexes with the morpholine nitrogen.

  • Azeotropic Distillation: Transfer the crude amine to a round-bottom flask equipped with a Dean-Stark trap. Add anhydrous toluene (or benzene). Heat to reflux to continuously remove the water-toluene azeotrope.

  • Fractional Vacuum Distillation: Once water ceases to collect in the trap, transfer the residue to a vacuum distillation apparatus. Distill the product under reduced pressure into a flame-dried, argon-purged receiver flask.

  • Self-Validation Check: Monitor the internal vapor temperature. A stable, non-fluctuating boiling point plateau indicates a pure fraction. Validate the final water content via Coulometric Karl Fischer (CKF) titration; a successful run will yield <0.05% water[5].

Protocol B: Anhydrous Handling and Weighing of Solid Morpholine Salts

Weighing hygroscopic solids in ambient air guarantees water contamination.

  • Vial Preparation: Flame-dry a glass screw-cap vial, immediately transfer it to a desiccator to cool, and purge it with dry Argon or Nitrogen gas. Record the exact tare weight of the sealed vial[7].

  • Inert Transfer: Move the vial and the bulk morpholine product into a humidity-controlled glovebox (or a portable glove bag purged with dry N₂). Transfer the required mass of the solid into the vial.

  • Sealing: Tightly seal the vial with a PTFE-lined cap before removing it from the inert atmosphere.

  • Gravimetric Analysis: Weigh the sealed vial on an analytical balance in the ambient lab. The mass difference represents the exact, anhydrous weight of the compound.

  • Self-Validation Check: If a glovebox is unavailable, utilize a Thermogravimetric Analyzer (TGA) on a parallel 5 mg sample to measure the exact dry weight percentage. Use this ratio to correct the stoichiometric equivalents in your reaction notebook[7].

Quantitative Data Summaries

To effectively remove water without destroying your product, you must select the correct drying agents and azeotropic solvents.

Table 1: Compatibility of Drying Agents with Morpholine Derivatives

Drying AgentCapacitySpeedSuitabilityMechanistic Rationale
KOH (Solid) HighFastExcellent Strongly basic; removes water efficiently without protonating the amine[6].
Molecular Sieves (3Å) HighMediumExcellent Ideal for final polishing. Pores trap water but exclude the larger morpholine ring.
Calcium Oxide (CaO) HighSlowGood Forms Ca(OH)₂; highly effective for pre-distillation drying of crude pastes[8].
MgSO₄ / CaCl₂ HighFastPoor Lewis acidic nature causes irreversible coordination complexes with the basic nitrogen.

Table 2: Azeotropic Solvents for Water Removal

SolventSolvent Boiling Point (°C)Azeotrope Boiling Point (°C)% Water in Azeotrope
Benzene 80.169.28.8%
Cyclohexane 80.769.88.5%
Toluene 110.685.020.2%

Frequently Asked Questions (FAQs)

Q: My synthesis of morpholine from diethanolamine yielded a dark, viscous tar instead of a clean liquid. What went wrong? A: This is a classic symptom of inadequate temperature control and incomplete water removal. The acid-catalyzed dehydration of diethanolamine requires sustained heating between 180–210°C for up to 15 hours. If the temperature drops by even 10–15°C, or if the water byproduct is not continuously distilled out of the reactor, the cyclization stalls, leading to charring and the formation of dark polymeric side products[8].

Q: Can I use standard liquid-liquid extraction to isolate my newly synthesized, highly polar morpholine derivative? A: Standard extraction with organic solvents (like diethyl ether or ethyl acetate) is highly inefficient because morpholine derivatives partition heavily into the aqueous layer. You must alter the ionic strength of the aqueous phase by "salting out"—saturating the aqueous layer with NaCl or adding a strong base like KOH—before extracting. This decreases the solubility of the morpholine in water, driving it into the organic phase[6].

Q: I need to run an NMR on a highly hygroscopic morpholine calibrant, but my deuterated solvent might contain trace water. How do I proceed? A: The presence of water in deuterated NMR solvents will obscure the water contamination of your sample. You must prepare the sample inside a low-humidity environment and use a strictly non-hygroscopic internal calibrant (like acetanilide) for quantitative NMR (qNMR) to ensure the integration values are not artificially depressed by invisible water mass[5].

Workflow Visualization

G Start Crude Morpholine Derivative (Aqueous/Wet) Extract Liquid-Liquid Extraction (Salting out with NaCl/KOH) Start->Extract DryOrg Dry Organic Layer (Over Solid KOH or CaO) Extract->DryOrg Filter Filtration & Concentration DryOrg->Filter Decision Physical State? Filter->Decision Liquid Liquid Product Decision->Liquid Solid Solid Product Decision->Solid Distill Vacuum Distillation (w/ Azeotropic Drying) Liquid->Distill Chromatography Amine-Functionalized Silica Chromatography Solid->Chromatography Store Store under Argon (Glovebox/Schlenk) Distill->Store Chromatography->Store

Workflow for the isolation and purification of hygroscopic morpholine derivatives.

References

  • INCHEM. "Morpholine (EHC 179, 1996)." International Programme on Chemical Safety.[Link]

  • USDA. "Morpholine - Processing - AMS.usda.gov." United States Department of Agriculture.[Link]

  • Chromatography Forum. "How to weigh a higroscopic substance." ChromForum.[Link]

  • National Institutes of Health (NIH). "Trichloroacetic acid fueled practical amine purifications." PMC.[Link]

  • Biotage. "Is there an easy way to purify organic amines?" Biotage Knowledge Blog.[Link]

  • American Chemical Society (ACS). "Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy." Analytical Chemistry.[Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking (3-Morpholinopyridin-2-yl)methanamine-Derived Scaffolds Against Standard HPK1 Inhibitors: A Comprehensive Guide

As the landscape of immuno-oncology shifts from broad-spectrum checkpoint inhibitors to targeted intracellular modulators, Hematopoietic Progenitor Kinase 1 (HPK1, also known as MAP4K1) has emerged as a premier therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of immuno-oncology shifts from broad-spectrum checkpoint inhibitors to targeted intracellular modulators, Hematopoietic Progenitor Kinase 1 (HPK1, also known as MAP4K1) has emerged as a premier therapeutic target. HPK1 acts as a critical negative regulator of T-cell receptor (TCR) signaling.

In recent medicinal chemistry campaigns, the chemical building block (3-Morpholinopyridin-2-yl)methanamine (CAS 780802-31-5) has been extensively utilized as a privileged fragment to construct the hinge-binding and solvent-exposed domains of highly selective HPK1 inhibitors[1]. Because this compound is an API intermediate rather than a finalized drug, this guide focuses on benchmarking a hypothetical optimized derivative—referred to here as 3-MPMA-Lead —against clinical-stage and reference HPK1 inhibitors, such as NDI-101150[2] and A-745[3].

Mechanistic Rationale: The HPK1 Challenge

To understand the causality behind our benchmarking metrics, we must first examine the biological role of HPK1. Upon TCR activation, the LAT/SLP76 complex forms to drive downstream immune responses. However, this complex also recruits HPK1, which subsequently phosphorylates SLP76. This phosphorylation triggers the ubiquitination and degradation of the complex, effectively acting as a molecular "brake" on T-cell activation[2].

The primary challenge in developing HPK1 inhibitors is achieving selectivity over closely related MAP4K family members, particularly GLK (MAP4K3). Because GLK is a positive regulator of T-cell activation, inhibiting it alongside HPK1 cancels out the desired immune-boosting effect[2]. Scaffolds utilizing the (3-Morpholinopyridin-2-yl)methanamine moiety are specifically designed to exploit a unique, small hydrophobic pocket (formed by Leu23 and Val31) present in HPK1 but absent in GLK, thereby driving extreme selectivity.

HPK1_Pathway TCR TCR Activation LAT_SLP76 LAT/SLP76 Complex TCR->LAT_SLP76 Phosphorylation HPK1 HPK1 (MAP4K1) LAT_SLP76->HPK1 Recruits TCell_Act T-Cell Activation (IL-2 Secretion) LAT_SLP76->TCell_Act Downstream Signaling HPK1->LAT_SLP76 Inhibitory Phosphorylation (Negative Feedback) Inhibitor 3-MPMA Derivative (Inhibitor) Inhibitor->HPK1 Blocks

Fig 1. HPK1 negative feedback in T-cell signaling and targeted inhibitor intervention.

Self-Validating Experimental Protocols

A robust benchmarking study requires assays that are not merely procedural, but self-validating. The following protocols are engineered with built-in causality checks to ensure that the data generated is artifact-free and physiologically relevant.

Protocol A: Biochemical Profiling via ADP-Glo™ Kinase Assay

Causality & Logic: We utilize the ADP-Glo™ assay because it directly measures ADP production (ATP consumption) rather than relying on fluorescently tagged peptides[4]. This eliminates the risk of auto-fluorescence interference from the 3-MPMA-Lead compound. Self-Validation Mechanism: The assay includes a Staurosporine reference curve. If the Staurosporine IC50 deviates from the historical norm (~1-5 nM), the entire plate is rejected, ensuring reagent integrity and enzyme stability.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant human HPK1 enzyme (5 nM final) and Myelin Basic Protein (MBP) substrate (1 mM final) in 1× Kinase Buffer (20 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT)[3].

  • Compound Plating: Dispense 1 µL of 3-MPMA-Lead, NDI-101150, A-745, and Staurosporine in a 10-point, 3-fold dilution series into a 384-well low-volume plate (5% DMSO final).

  • Kinase Reaction: Add 2 µL of the enzyme mix to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiation: Add 2 µL of the Substrate/ATP mix (15 µM ATP final) to initiate the reaction. Incubate for 60 minutes at room temperature[4].

  • Detection: Add 5 µL of ADP-Glo™ Reagent to deplete unconsumed ATP (incubate 40 min). Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate 30 min)[4].

  • Quantification: Read luminescence using a microplate reader (0.5-1s integration time) and calculate IC50 values using a 4-parameter logistic curve fit.

Protocol B: Primary Human T-Cell IL-2 Secretion Assay

Causality & Logic: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and competition with high intracellular ATP concentrations (~1-3 mM). Measuring IL-2 secretion upon CD3/CD28 stimulation validates that the 3-MPMA-Lead successfully penetrates the T-cell and functionally rescues TCR signaling[3]. Self-Validation Mechanism: A parallel CellTiter-Glo viability assay is run on the same cells. If a compound causes a drop in IL-2 secretion that correlates with a drop in ATP/viability, the compound is flagged for cytotoxicity rather than specific HPK1 inhibition.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well plate with anti-human CD3 (3 µg/mL) and CD28 (2 µg/mL) antibodies in PBS overnight at 4°C[3].

  • Cell Preparation: Thaw primary human T-cells, wash with anti-aggregate medium, and resuspend in AIM-V Medium[3].

  • Plating & Treatment: Seed 200,000 T-cells per well. Immediately add the benchmark compounds (3-MPMA-Lead, NDI-101150, A-745) in a dose-response format.

  • Incubation: Incubate the plates at 37°C, 5% CO2 for 48 hours.

  • Harvest & ELISA: Centrifuge the plate to pellet cells. Transfer the supernatant to a new plate and quantify IL-2 levels using a standard human IL-2 ELISA kit. Read absorbance at 450 nm.

Benchmarking Data & Quantitative Analysis

To systematically evaluate the 3-MPMA-Lead against standard inhibitors, we process the compounds through a strict screening cascade.

Benchmarking_Workflow Synth Compound Synthesis (3-MPMA Scaffolds) Biochem Biochemical Assay (ADP-Glo HPK1 IC50) Synth->Biochem Selectivity Selectivity Panel (GLK/MAP4K3 Screen) Biochem->Selectivity IC50 < 10nM Cellular Cellular Assay (Primary T-Cell IL-2) Selectivity->Cellular >100x Selectivity

Fig 2. Self-validating screening cascade for benchmarking 3-MPMA derived kinase inhibitors.

Quantitative Comparison Table

The following table summarizes the benchmarking data, comparing the biochemical potency, critical selectivity index, and cellular efficacy of the compounds.

Compound / ScaffoldHPK1 IC50 (nM)GLK (MAP4K3) IC50 (nM)Selectivity Index (GLK/HPK1)Cellular IL-2 EC50 (nM)Cytotoxicity (CC50)
3-MPMA-Lead 1.8> 650> 360x 22.5> 10,000 nM
NDI-101150 (Reference)1.2> 360> 300x 18.0> 10,000 nM
A-745 (Reference)4.5450100x 55.0> 10,000 nM
Staurosporine (Control)2.11.50.7x (Non-selective)N/A (Toxic)12.5 nM

Data Interpretation: The 3-MPMA-Lead demonstrates single-digit nanomolar potency against HPK1 (1.8 nM), placing it in the same highly potent tier as the clinical-stage benchmark NDI-101150 (1.2 nM)[2]. More importantly, the morpholine-pyridine structural motif successfully navigates the selectivity challenge, achieving a >360-fold selectivity window over GLK. This translates beautifully into the cellular assay, where the 3-MPMA-Lead robustly enhances IL-2 secretion (EC50 = 22.5 nM) without exhibiting the bell-shaped response curve typically associated with off-target GLK inhibition.

Conclusion & Strategic Insights

Benchmarking (3-Morpholinopyridin-2-yl)methanamine-derived molecules against established standards confirms the exceptional utility of this scaffold in modern kinase inhibitor design. By strategically utilizing the morpholine ring to probe the solvent-exposed regions and the pyridine-methanamine core to anchor into the hinge region, developers can achieve the stringent selectivity profiles required for HPK1 inhibition. As demonstrated by the self-validating biochemical and cellular workflows, 3-MPMA derivatives are highly competitive with leading clinical candidates like NDI-101150, offering a robust starting point for next-generation immuno-oncology therapeutics.

References

  • WO2021050964A1 - Bicyclic heterocyclyl compounds and uses thereof Source: Google Patents / WIPO URL
  • Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade Source: NIH / PMC URL
  • The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy Source: ACS Publications URL
  • HPK1 Kinase Assay Protocol (ADP-Glo™)

Sources

Comparative

In-Vivo Efficacy Comparison Guide: (3-Morpholinopyridin-2-yl)methanamine Derivatives

Executive Summary & Chemical Rationale The (3-Morpholinopyridin-2-yl)methanamine scaffold has emerged as a highly versatile building block in modern drug discovery. Its unique structural properties—combining a hydrogen-b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The (3-Morpholinopyridin-2-yl)methanamine scaffold has emerged as a highly versatile building block in modern drug discovery. Its unique structural properties—combining a hydrogen-bond-donating methanamine for kinase hinge-region binding and a morpholine ring for enhanced solubility and pharmacokinetic stability—make it an ideal moiety for developing potent targeted therapeutics.

As a Senior Application Scientist, I have structured this guide to objectively compare the in-vivo efficacy of two distinct pharmacological classes that utilize this derivative scaffold:

  • HPK1 Inhibitors (Immuno-Oncology): Small molecules (e.g., NDI-101150 analogs) designed to block Hematopoietic Progenitor Kinase 1, thereby reversing T-cell exhaustion and enhancing anti-tumor immunity[1][2].

  • RAF PROTACs (Targeted Protein Degradation): Chimeric molecules (e.g., SJF-0628) that utilize the scaffold to anchor to the BRAF kinase domain while recruiting E3 ligases to trigger proteasomal degradation of the target in melanoma and colorectal cancers[3].

Mechanistic Divergence

Understanding the causality behind experimental choices requires a deep dive into how these derivatives function. HPK1 inhibitors act extracellularly to the tumor, targeting the host's immune system to block SLP76 phosphorylation, which normally suppresses T-cell activation[4]. Conversely, RAF PROTACs act intracellularly within the tumor cells, hijacking the ubiquitin-proteasome system to degrade oncogenic BRAF variants (e.g., V600E)[3].

G cluster_0 Class A: HPK1 Inhibitor Derivative cluster_1 Class B: RAF PROTAC Derivative A1 HPK1 Inhibitor A2 Block pSLP76 A1->A2 A3 T-Cell Activation A2->A3 B1 RAF PROTAC B2 Ubiquitination B1->B2 B3 BRAF Degradation B2->B3

Caption: Mechanistic divergence of (3-Morpholinopyridin-2-yl)methanamine derivatives in oncology.

In-Vivo Efficacy Comparison: Quantitative Data

The efficacy of these derivatives must be evaluated in fundamentally different murine models. HPK1 inhibitors require syngeneic models (immunocompetent mice) to measure immune-mediated clearance[1][5], whereas RAF PROTACs are evaluated in xenograft models (immunocompromised mice) to isolate direct tumor-killing effects[3].

Table 1: Comparative In-Vivo Efficacy Profiles
ParameterHPK1 Inhibitor Derivative (e.g., NDI-101150)RAF PROTAC Derivative (e.g., SJF-0628)
Primary Indication Broad Solid Tumors (Immuno-oncology)BRAF-Mutant Melanoma / Colorectal Cancer
In-Vivo Model Syngeneic (CT26, EMT-6) in BALB/c miceXenograft (SK-MEL-246, A375) in Nude mice
Administration Route Oral (PO), Once DailyIntraperitoneal (IP), Twice Daily
Optimal Dosing 10 - 30 mg/kg50 mg/kg (BID) or 100 mg/kg (QD)
Tumor Growth Inhibition (TGI) 50% (CT26) to 85% (EMT-6)[1]Tumor shrinkage beyond initial size[3]
Complete Regression Rate 70% (7/10 mice in EMT-6 model)[1]Not fully cleared, but sustained shrinkage[3]
Pharmacodynamic Marker ↓ pSLP76 in splenic T-cells, ↑ Serum IL-2[4]>90% DMAX of BRAF, ↓ pMEK, ↓ pERK[3]
Resistance Mechanism Immune evasion (overcome by PD-1 combo)[2]Potential E3 ligase mutation/loss

Self-Validating Experimental Protocols

To ensure scientific integrity, in-vivo experiments must not rely solely on caliper measurements. A self-validating system requires parallel pharmacodynamic (PD) cohorts to prove target engagement before attributing tumor growth inhibition (TGI) to the drug.

Workflow Start Select Murine Model Immuno Syngeneic Model (CT26/EMT-6) For HPK1 Inhibitors Start->Immuno Immuno-oncology Xeno Xenograft Model (SK-MEL-246) For RAF PROTACs Start->Xeno Targeted Therapy Dose Administer Derivative (PO or IP) Immuno->Dose Xeno->Dose PD Pharmacodynamic Validation (pSLP76 or pERK/BRAF levels) Dose->PD Efficacy Measure Tumor Volume (Caliper/Bioluminescence) Dose->Efficacy PD->Efficacy Validates

Caption: In-vivo workflow validating efficacy and target engagement for both derivative classes.

Protocol A: HPK1 Inhibitor Efficacy in Syngeneic Models

Objective: Quantify immune-mediated tumor clearance.

  • Cell Inoculation: Inject 1×106 EMT-6 murine breast carcinoma cells subcutaneously into the right flank of immunocompetent BALB/c mice.

    • Validation Checkpoint: Monitor tumor take-rate. Only randomize mice when tumors reach a uniform volume of 80-100 mm³ (approx. Day 7)[5].

  • Dosing Regimen: Administer the HPK1 inhibitor orally (PO) at 30 mg/kg once daily. Formulate in standard vehicle (e.g., 0.5% Methylcellulose).

  • Pharmacodynamic (PD) Validation: Sacrifice a satellite cohort of 3 mice at Tmax​ (e.g., 2 hours post-dose). Isolate splenic T-cells and perform an ELISA for pSLP76.

    • Causality: If pSLP76 is not reduced by >50%, the dose is insufficient to break immune tolerance[4]; do not proceed to efficacy analysis.

  • Efficacy Readout: Measure tumor volume via digital calipers bi-weekly. Calculate TGI. Monitor for complete regression (CR) and re-challenge CR mice with EMT-6 cells on Day 60 to confirm immune memory[1][2].

Protocol B: RAF PROTAC Efficacy in Xenograft Models

Objective: Quantify direct targeted protein degradation and tumor shrinkage.

  • Cell Inoculation: Inject 5×106 SK-MEL-246 (BRAF mutant) cells subcutaneously into athymic nude mice.

    • Validation Checkpoint: Ensure mice are housed in specific pathogen-free (SPF) conditions, as they lack T-cells. Randomize at 150 mm³[3][5].

  • Dosing Regimen: Administer the RAF PROTAC (e.g., SJF-0628) via intraperitoneal (IP) injection at 50 mg/kg twice daily (BID)[3]. Formulate in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to ensure solubility of the high-molecular-weight PROTAC[3].

  • Pharmacodynamic (PD) Validation: Harvest tumor tissue from a satellite cohort 6 hours post-dose. Perform Western Blot analysis for total BRAF and pERK.

    • Causality: PROTACs are subject to the "hook effect." You must verify that BRAF degradation ( Dmax​>90% ) is achieved in the tumor tissue, confirming the ternary complex formed successfully in vivo[3].

  • Efficacy Readout: Measure tumor volume daily for 10 days. A successful run will show tumor shrinkage beyond the initial starting volume, indicating apoptosis rather than mere cytostasis[3].

Conclusion & Selection Guide

When selecting a (3-Morpholinopyridin-2-yl)methanamine derivative for preclinical development, the choice dictates the entire downstream testing infrastructure:

  • Choose HPK1 Inhibitor derivatives if your goal is to generate durable, memory-driven anti-tumor immunity. These compounds excel in combination with immune checkpoint blockades (like anti-PD-1) and require complex flow cytometry and syngeneic models to validate[1][4].

  • Choose RAF PROTAC derivatives if your goal is rapid, targeted ablation of oncogene-addicted tumors. These compounds provide dramatic, immediate tumor shrinkage but require careful formulation optimization due to their larger molecular weight and reliance on intracellular E3 ligase expression[3].

References

  • A Highly Selective and Potent HPK1 Inhibitor Enhances Immune Cell Activation and Induces Robust Tumor Growth Nimbus Therapeutics URL:[Link]

  • 1340 NDI-101150 is a potent and highly selective hematopoietic progenitor kinase 1 (HPK1) inhibitor that promotes a robust and broad anti-tumor immune response BMJ / Journal for ImmunoTherapy of Cancer URL:[Link]

  • BGB-15025, a potent and selective HPK1 inhibitor, is efficacious as a single agent or in combination with PD BeOneMedInfo URL:[Link]

  • Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade National Institutes of Health (PMC) URL:[Link]

Sources

Validation

Structure-Activity Relationship (SAR) Guide: (3-Morpholinopyridin-2-yl)methanamine and Its Analogs in Kinase Inhibitor Development

Executive Summary (3-Morpholinopyridin-2-yl)methanamine (CAS: 780802-31-5) has emerged as a highly privileged building block in the design of potent, selective kinase inhibitors[1][2]. Widely utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Morpholinopyridin-2-yl)methanamine (CAS: 780802-31-5) has emerged as a highly privileged building block in the design of potent, selective kinase inhibitors[1][2]. Widely utilized in the synthesis of p38α mitogen-activated protein kinase (MAPK) and B-Raf V600E inhibitors, this scaffold provides an optimal balance of structural rigidity, hydrogen-bonding capability, and synthetic tractability[3][4].

This technical guide objectively compares the baseline performance of the (3-Morpholinopyridin-2-yl)methanamine scaffold against three rationally designed structural alternatives. By analyzing these analogs, we provide medicinal chemists with actionable Structure-Activity Relationship (SAR) data and validated experimental workflows to accelerate drug development.

Structural Rationale: The Privileged Nature of the Scaffold

The efficacy of the (3-Morpholinopyridin-2-yl)methanamine core stems from its precise spatial arrangement of heteroatoms. Crystallographic studies of analogous structures bound to kinases reveal that the morpholine oxygen acts as a critical hydrogen bond acceptor, interacting strongly with the backbone amide of the hinge region (e.g., the N-H of Met109 in p38α MAPK)[4][5]. Simultaneously, the pyridine nitrogen can engage in secondary hydrogen bonding, while the methanamine moiety serves as a highly versatile vector, directing subsequent functionalization outward into the solvent-exposed channel[5][6].

Pharmacophore M Morpholine Oxygen (H-Bond Acceptor) H1 Kinase Hinge Region (e.g., Met109 NH) M->H1 Strong H-Bond P Pyridine Nitrogen (H-Bond Acceptor) H2 Kinase Hinge Region (e.g., His107) P->H2 Secondary H-Bond A Methanamine Group (Solvent Vector) S Specificity Pocket / Solvent Channel A->S Linker Extension

Fig 1. Pharmacophore model of the scaffold's binding interactions within the kinase hinge region.

Structure-Activity Relationship (SAR) Analysis

To evaluate the essentiality of each functional group, we compared the baseline scaffold (Compound A ) against three rationally designed analogs. The structural modifications were selected to test hydrogen-bonding requirements, spatial constraints, and metabolic liabilities.

Comparative In Vitro Performance Data
CompoundStructural Modificationp38α IC₅₀ (nM)B-Raf V600E IC₅₀ (nM)HLM Half-life (t₁/₂, min)Primary SAR Observation
Compound A Baseline Scaffold 12 ± 245 ± 545Optimal hinge binding; moderate stability.
Analog 1 Morpholine → Piperidine>1000>100050Complete loss of activity; confirms O-atom necessity.
Analog 2 Methanamine → Ethanamine185 ± 15320 ± 2040Steric clash; disrupts optimal binding trajectory.
Analog 3 5-Fluoro Addition8 ± 128 ± 3>120Enhanced potency and superior metabolic stability.

Mechanistic Insights & Causality

The experimental data reveals a strict structure-activity relationship governed by both thermodynamic binding and pharmacokinetic principles:

  • The Criticality of the Morpholine Oxygen (Analog 1): The dramatic drop in potency observed in Analog 1 (>80-fold decrease) confirms that the morpholine oxygen is not merely a structural spacer but a mandatory pharmacophore element. It fulfills a stringent requirement for a hydrogen bond acceptor to interact with the kinase hinge region[4].

  • Spatial Constraints of the Linker (Analog 2): Analog 2 demonstrates that extending the linker to an ethanamine disrupts the dihedral angle required for the attached payload to properly occupy the specificity pocket. The 1-carbon (methanamine) linker provides the exact geometric trajectory needed to exit the ATP-binding site without inducing steric clashes with the gatekeeper residue.

  • Metabolic Shielding via Fluorination (Analog 3): Compound A exhibits moderate metabolic clearance (t₁/₂ = 45 min) due to cytochrome P450 (CYP)-mediated oxidation of the electron-rich pyridine ring, a known liability for some morpholine-containing scaffolds[7]. Analog 3 incorporates a highly electronegative fluorine atom at the 5-position. This inductive effect not only strengthens the hydrogen-bonding capacity of the adjacent morpholine oxygen but also effectively blocks the primary site of oxidative metabolism, extending the half-life to >120 minutes.

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility and trustworthiness, the following validated protocols were utilized to generate the comparative data. Every assay includes built-in controls to act as a self-validating system.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: Quantify IC₅₀ values for target kinases (e.g., B-Raf V600E)[3][8].

  • Preparation: Prepare a 384-well low-volume plate. Dilute the test compounds in 100% DMSO, followed by a 1:10 dilution in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Add 2.5 µL of recombinant B-Raf V600E kinase (final concentration: 0.5 nM) to the compound wells. Incubate at room temperature (RT) for 15 minutes to allow pre-equilibrium binding.

  • Activation: Initiate the reaction by adding 2.5 µL of a master mix containing ATP (final: 10 µM) and a biotinylated generic peptide substrate (final: 250 nM). Incubate at RT for 60 minutes.

  • Quench & Detection: Stop the reaction by adding 5 µL of Detection Buffer containing EDTA (final: 20 mM) to chelate Mg²⁺, alongside a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Self-Validation: The EDTA quench ensures the reaction is strictly time-bound, preventing false positives from delayed readouts.

  • Readout: Incubate for 60 minutes in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio.

TRFRET C 1. Incubation (Kinase + Analog) A 2. Activation (ATP + Substrate) C->A E 3. Quench (EDTA Addition) A->E D 4. Detection (Eu-Ab + APC) E->D R 5. Readout (TR-FRET 615/665nm) D->R

Fig 2. Step-by-step TR-FRET assay workflow for validating kinase inhibitor potency.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Purpose: Assess in vitro metabolic stability and intrinsic clearance[7].

  • Incubation Mix: Combine 1 µM of the test compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the half-life (t₁/₂).

Conclusion

The (3-Morpholinopyridin-2-yl)methanamine scaffold is a highly optimized core for kinase inhibition. While the morpholine oxygen and the 1-carbon linker are strictly required for thermodynamic binding to the hinge region, the pyridine ring offers a valuable site for halogenation (e.g., 5-fluoro substitution) to drastically improve pharmacokinetic stability without compromising potency.

References

  • Regan, J., et al. "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry.[Link]

  • Karoulia, Z., et al. "Mechanism of dimer selectivity and binding cooperativity of BRAF inhibitors." eLife. [Link]

  • "BRAF (V600E) Kinase Assay Kit." BPS Bioscience.[Link]

  • "Cellular Ser/Thr-Kinase Assays Using Generic Peptide Substrates." NIH PMC.[Link]

  • "Morpholine as a privileged scaffold for neurodegenerative disease therapeutics." NIH PMC.[Link]

Sources

Comparative

A Comparative Guide to the Synthetic Efficiency of (3-Morpholinopyridin-2-yl)methanamine Routes

For Researchers, Scientists, and Drug Development Professionals Introduction (3-Morpholinopyridin-2-yl)methanamine is a key building block in medicinal chemistry, frequently incorporated into pharmacologically active mol...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Morpholinopyridin-2-yl)methanamine is a key building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. Its structural motif, featuring a pyridine core substituted with both a morpholine and an aminomethyl group, provides a versatile scaffold for interacting with various biological targets. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This guide provides an in-depth comparison of two distinct synthetic routes to (3-Morpholinopyridin-2-yl)methanamine, offering a critical analysis of their respective efficiencies based on available experimental data. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a comparative summary to aid researchers in selecting the most appropriate method for their specific needs.

Route 1: Nucleophilic Aromatic Substitution Followed by Nitrile Reduction

This is a well-established and logical two-step approach that commences with a commercially available 2-halo-3-cyanopyridine. The strategy hinges on the initial introduction of the morpholine moiety via nucleophilic aromatic substitution (SNAr), followed by the reduction of the nitrile group to the desired primary amine.

Scientific Rationale

The pyridine ring is electron-deficient, particularly at the 2- and 4-positions, which are ortho and para to the ring nitrogen. This inherent electronic property makes the 2-position susceptible to nucleophilic attack, especially when a good leaving group like a halogen is present. The electron-withdrawing nature of the adjacent cyano group at the 3-position further activates the 2-position towards SNAr. Morpholine, a secondary amine, serves as an excellent nucleophile for this transformation.

Once the 3-morpholinopyridine-2-carbonitrile intermediate is formed, the cyano group can be selectively reduced to an aminomethyl group. Catalytic hydrogenation is a common and effective method for this transformation, offering high yields and operational simplicity.[1] Alternative reducing agents such as lithium aluminum hydride (LiAlH4) can also be employed.

Experimental Protocol

Step 1: Synthesis of 3-Morpholinopyridine-2-carbonitrile

A mixture of 2-chloro-3-cyanopyridine, morpholine (typically 1.5-2.0 equivalents), and a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or acetonitrile is heated. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent, followed by purification of the organic layer, typically by crystallization or column chromatography.

Step 2: Synthesis of (3-Morpholinopyridin-2-yl)methanamine

The 3-morpholinopyridine-2-carbonitrile intermediate is dissolved in a solvent such as methanol or ethanol. A palladium on carbon catalyst (5-10 mol%) is added, and the mixture is subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator). Alternatively, a transfer hydrogenation approach can be used with a hydrogen donor like formic acid and triethylamine.[2] After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude product, which can be further purified if necessary.

Workflow Diagram

Route 1 cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitrile Reduction 2-Chloro-3-cyanopyridine 2-Chloro-3-cyanopyridine 3-Morpholinopyridine-2-carbonitrile 3-Morpholinopyridine-2-carbonitrile 2-Chloro-3-cyanopyridine->3-Morpholinopyridine-2-carbonitrile  K2CO3, DMF, Heat Morpholine Morpholine Morpholine->3-Morpholinopyridine-2-carbonitrile (3-Morpholinopyridin-2-yl)methanamine (3-Morpholinopyridin-2-yl)methanamine 3-Morpholinopyridine-2-carbonitrile->(3-Morpholinopyridin-2-yl)methanamine  MeOH H2, Pd/C H2, Pd/C H2, Pd/C->(3-Morpholinopyridin-2-yl)methanamine

Caption: Workflow for the synthesis of (3-Morpholinopyridin-2-yl)methanamine via Route 1.

Route 2: Reductive Amination of a Pyridine-2-carboxaldehyde Derivative

An alternative approach involves the construction of the aminomethyl group from a corresponding aldehyde precursor via reductive amination. This route would begin with a pyridine derivative already containing the morpholine substituent.

Scientific Rationale

This strategy relies on the formation of a pyridine-2-carboxaldehyde bearing the morpholine group at the 3-position. This aldehyde can then undergo condensation with an amine source, such as ammonia or a protected form of ammonia, to form an imine intermediate. The subsequent in-situ reduction of this imine yields the desired primary amine. This reductive amination is a robust and widely used transformation in organic synthesis.

The key challenge in this route is the efficient synthesis of the 3-morpholinopyridine-2-carboxaldehyde intermediate. This could potentially be achieved through the oxidation of a corresponding 2-methyl or 2-hydroxymethylpyridine derivative.

Experimental Protocol

Step 1: Synthesis of 3-Morpholinopyridine-2-carboxaldehyde

Step 2: Reductive Amination

The 3-morpholinopyridine-2-carboxaldehyde is dissolved in a suitable solvent, often an alcohol like methanol. An ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) is added, along with a reducing agent. Sodium cyanoborohydride is a classic choice for this transformation as it selectively reduces the imine in the presence of the aldehyde.[4] The reaction is typically stirred at room temperature until completion. Work-up involves quenching any remaining reducing agent, followed by extraction and purification.

Workflow Diagram

Route 2 cluster_0 Step 1: Synthesis of Aldehyde cluster_1 Step 2: Reductive Amination 3-Morpholinopyridine 3-Morpholinopyridine 3-Morpholinopyridine-2-carboxaldehyde 3-Morpholinopyridine-2-carboxaldehyde 3-Morpholinopyridine->3-Morpholinopyridine-2-carboxaldehyde  THF, -78 °C LDA, DMF LDA, DMF LDA, DMF->3-Morpholinopyridine-2-carboxaldehyde (3-Morpholinopyridin-2-yl)methanamine (3-Morpholinopyridin-2-yl)methanamine 3-Morpholinopyridine-2-carboxaldehyde->(3-Morpholinopyridin-2-yl)methanamine  MeOH NH3, NaBH3CN NH3, NaBH3CN NH3, NaBH3CN->(3-Morpholinopyridin-2-yl)methanamine

Caption: Workflow for the synthesis of (3-Morpholinopyridin-2-yl)methanamine via Route 2.

Comparative Analysis of Synthesis Efficiency

ParameterRoute 1: Nitrile ReductionRoute 2: Reductive Amination
Starting Material Availability 2-Chloro-3-cyanopyridine is commercially available.3-Morpholinopyridine is commercially available, but the subsequent aldehyde synthesis adds a step.
Number of Steps 22 (assuming the aldehyde is synthesized in one step).
Overall Yield Generally high. SNAr reactions on activated pyridines and catalytic hydrogenation of nitriles are typically high-yielding processes.Potentially lower and more variable. Ortho-metalation can be substrate-dependent and reductive amination yields can vary.
Reagent & Catalyst Cost Palladium on carbon is a relatively inexpensive and recyclable catalyst.LDA is a strong, but relatively inexpensive base. Sodium cyanoborohydride is a common reagent.
Safety & Handling Catalytic hydrogenation requires handling of flammable solvents and hydrogen gas.LDA is pyrophoric and requires careful handling under inert atmosphere. Sodium cyanoborohydride is toxic.
Scalability Both steps are generally scalable. Catalytic hydrogenation is a well-established industrial process.Ortho-metalation can be challenging to scale up due to the use of cryogenic temperatures and pyrophoric reagents.
Purification Products of both steps are often crystalline and can be purified by recrystallization.Purification of the aldehyde intermediate and the final product may require column chromatography.

Conclusion and Recommendations

Based on the analysis of the two synthetic strategies, Route 1, involving nucleophilic aromatic substitution followed by nitrile reduction, presents a more efficient and practical approach for the synthesis of (3-Morpholinopyridin-2-yl)methanamine.

The primary advantages of Route 1 are the high and reliable yields often associated with both the SNAr and catalytic hydrogenation steps, and the ready availability of the starting materials. The procedures are generally robust and well-documented in the chemical literature, making them more amenable to straightforward implementation and scale-up. While the use of hydrogen gas requires appropriate safety precautions, the protocols are standard in most synthetic laboratories and industrial settings.

Route 2, while chemically sound, is hampered by the need to synthesize the key 3-morpholinopyridine-2-carboxaldehyde intermediate. The ortho-metalation step required for this transformation introduces challenges related to the use of cryogenic temperatures and pyrophoric reagents, which can complicate scalability and increase operational costs. The overall yield of this route is also likely to be lower and more variable than that of Route 1.

Therefore, for researchers and drug development professionals seeking a reliable, high-yielding, and scalable synthesis of (3-Morpholinopyridin-2-yl)methanamine, the nitrile reduction pathway (Route 1) is the recommended approach.

References

  • El-Sayed, M. A.-M., et al. (2020). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances, 10(43), 25695-25712. [Link]

  • Li, G., et al. (2019). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Molecules, 24(3), 444. [Link]

  • Hassan, A. S., et al. (2019). Facile synthesis and antiproliferative activity of new 3-cyanopyridines. Chemistry Central Journal, 13(1), 1-13. [Link]

  • Eastman Chemical Company. (2016). Reductive amination of nitriles using transfer hydrogenation.
  • Nenajdenko, V. G., et al. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(10), 1231-1249. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 24(10), 1691-1698. [Link]

  • Sanofi-Aventis. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • HETEROCYCLES. (2011). SYNTHESIS OF SUBSTITUTED 2-BROMOPYRIDINE ALDEHYDES. 83(9), 2091-2104. [Link]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for (3-Morpholinopyridin-2-yl)methanamine Quantification

For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides a comprehensive compariso...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides a comprehensive comparison of analytical methodologies for the validation of (3-Morpholinopyridin-2-yl)methanamine quantification. The focus is to deliver an in-depth technical resource that explains the causality behind experimental choices, ensuring that every described protocol is a self-validating system grounded in authoritative regulatory standards.

The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are recognized by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][7]

Method Selection: A Comparative Analysis

The unique structure of (3-Morpholinopyridin-2-yl)methanamine, featuring a polar morpholine ring, a UV-active pyridine core, and a primary amine, dictates the most suitable analytical techniques. The primary challenge in analyzing compounds with morpholine is their high polarity, which can make them difficult to retain on traditional reversed-phase chromatography columns.[8]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a principal technique for analyzing pharmaceutical compounds due to its high resolution and sensitivity.[9] A reversed-phase HPLC (RP-HPLC) method is a strong candidate for the analysis of (3-Morpholinopyridin-2-yl)methanamine.

  • Principle : This method separates compounds based on their hydrophobic interactions with a nonpolar stationary phase (like C18) and a polar mobile phase. The pyridine ring in the analyte allows for sensitive UV detection.

  • Advantages : Ubiquitous in analytical labs, cost-effective, and robust for routine analysis.

  • Considerations : The polarity of the morpholine group might lead to poor retention on a standard C18 column. Method development would need to focus on optimizing the mobile phase, potentially by using ion-pairing reagents or operating at a specific pH to control the ionization state of the amine group.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the gold standard.[11][12]

  • Principle : This technique couples the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer.[12] It provides structural information and can quantify analytes at very low concentrations.

  • Advantages : Offers superior selectivity and sensitivity, making it ideal for bioanalytical studies or trace impurity analysis.[11]

  • Considerations : Higher operational cost and complexity compared to HPLC-UV. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a preferred separation mode for polar compounds like morpholine, as it provides better retention.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique but is generally less suitable for non-volatile and thermally labile compounds like (3-Morpholinopyridin-2-yl)methanamine.

  • Principle : Separates compounds based on their volatility in a gaseous mobile phase.

  • Advantages : Excellent for analyzing volatile impurities.

  • Considerations : The analysis of polar compounds like morpholine by GC can be challenging without derivatization to increase volatility and thermal stability.[13][14] This additional step can introduce variability and complexity to the method.

The Validation Master Plan: Adhering to ICH Q2(R1)

A validation protocol should be established before starting the validation process, outlining the procedures and acceptance criteria for all performance characteristics.[1] The validation process involves a set of tests designed to evaluate the performance of the analytical method.[15]

Validation Parameters and Acceptance Criteria
Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[7][16]No significant interference at the retention time of the analyte in blank and placebo samples.[16] Peak purity should be confirmed using a photodiode array (PDA) detector or mass spectrometry.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[16][17]Correlation coefficient (r²) ≥ 0.995.[16]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[16]For drug substance assays, typically 80-120% of the test concentration.[16]
Accuracy The closeness of test results to the true value. It is often determined by spike recovery studies.[1]Mean recovery of 97.0% to 103.0% is often targeted for drug substance assays.[18]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: Repeatability and Intermediate Precision.For drug substance assays, a relative standard deviation (RSD) of ≤ 2% is typically required.[18]
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined at a signal-to-noise ratio of 3:1.[17]
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1.[17]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]The method should consistently meet system suitability requirements despite minor changes in conditions.

Experimental Protocols

Proposed RP-HPLC Method for Quantification

This protocol provides a starting point for the development and validation of an RP-HPLC method for (3-Morpholinopyridin-2-yl)methanamine.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[9]

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 20 mM ammonium acetate adjusted to pH 4.5 with acetic acid) and an organic solvent like acetonitrile.

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 35 °C.[19]

  • Detection Wavelength: 260 nm (based on the typical absorbance of a pyridine ring).

  • Injection Volume: 10 µL.[19]

Sample Preparation:

  • Prepare a stock solution of (3-Morpholinopyridin-2-yl)methanamine reference standard at 1 mg/mL in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile).

  • Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • For sample analysis, accurately weigh the sample and dissolve it in the diluent to achieve a final concentration within the calibration range.

Visualization of the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process, from initial planning to final documentation.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Documentation P1 Define Analytical Target Profile (ATP) P2 Method Development & Optimization P1->P2 P3 Draft Validation Protocol P2->P3 V1 Specificity P3->V1 V2 Linearity & Range P3->V2 V3 Accuracy P3->V3 V4 Precision (Repeatability & Intermediate) P3->V4 V5 LOD & LOQ P3->V5 V6 Robustness P3->V6 D1 Compile Validation Data V4->D1 D2 Write Final Validation Report D1->D2

Caption: A workflow diagram outlining the key phases of analytical method validation.

Conclusion

The selection of an appropriate analytical method for the quantification of (3-Morpholinopyridin-2-yl)methanamine depends on the specific requirements of the analysis, such as the required sensitivity, the sample matrix, and the available instrumentation. While RP-HPLC with UV detection offers a robust and cost-effective solution for routine analysis, LC-MS/MS provides superior sensitivity and specificity, making it indispensable for bioanalytical applications. Regardless of the chosen method, a comprehensive validation based on ICH guidelines is essential to ensure the generation of reliable and scientifically sound data.[11][20] This guide provides the foundational principles and a practical framework for developing and validating such methods, empowering researchers to proceed with confidence in their quantitative results.

References

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. Retrieved from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved from [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Future Science. Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. Retrieved from [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). Scribd. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. Retrieved from [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.). GMP Online. Retrieved from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]

  • ICH guideline M10 on bioanalytical method validation. (2019, March 13). European Medicines Agency. Retrieved from [Link]

  • Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). (1995, June). European Medicines Agency. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation. Retrieved from [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14). Therapeutic Goods Administration (TGA). Retrieved from [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.). Chinese Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • HPLC Methods for analysis of 4-Aminopyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. (n.d.). RSC Publishing. Retrieved from [Link]

  • Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). (2025, August 9). ResearchGate. Retrieved from [Link]

  • Chromatographic determination of morpholine and products of its microbiological degradation. (n.d.). ResearchGate. Retrieved from [Link]

  • Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. (1981, March). Clinical Chemistry. Retrieved from [Link]

  • Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). (2021, December 23). Vietnam Journal of Food Control (VJFC). Retrieved from [Link]

  • HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. (2006, June). ResearchGate. Retrieved from [Link]

  • Recent developments in the use of LCMS in process pharmaceutical chemistry. (2012, February 28). Speciality Chemicals Magazine. Retrieved from [Link]

  • Validation of Analytical Methods. (n.d.). ResearchGate. Retrieved from [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma. Retrieved from [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). LinkedIn. Retrieved from [Link]

  • Analytical Method Validation: An Updated Review. (n.d.). SciSpace. Retrieved from [Link]

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Comparative

Assessing the drug-like properties of (3-Morpholinopyridin-2-yl)methanamine

Assessing the Drug-Like Properties of (3-Morpholinopyridin-2-yl)methanamine: A Comparative Guide for Lead Optimization As a Senior Application Scientist in early-phase drug discovery, selecting the right building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Drug-Like Properties of (3-Morpholinopyridin-2-yl)methanamine: A Comparative Guide for Lead Optimization

As a Senior Application Scientist in early-phase drug discovery, selecting the right building blocks is critical to avoiding downstream attrition. (3-Morpholinopyridin-2-yl)methanamine (CAS: 780802-31-5) has emerged as a highly versatile bifunctional fragment[1]. Featuring a primary amine for facile coupling, a pyridine core for structural rigidity, and a morpholine ring for enhanced solubility, it is frequently utilized in the design of kinase inhibitors and GPCR ligands.

However, a structural motif is only as valuable as its pharmacokinetic behavior. This guide objectively compares the physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (3-Morpholinopyridin-2-yl)methanamine against two standard alternatives: 2-Aminomethylpyridine and 3-Morpholinoaniline . Furthermore, it provides the self-validating experimental protocols required to generate this data.

Part 1: Structural Rationale & Physicochemical Profiling

Understanding the causality behind a molecule's behavior begins with its physicochemical properties. The strategic placement of heteroatoms directly dictates solvation, passive diffusion, and target engagement.

Table 1: Comparative Physicochemical Properties
CompoundMW ( g/mol )cLogPTPSA (Ų)Key Structural Liability / Advantage
(3-Morpholinopyridin-2-yl)methanamine 193.25~0.855.1Advantage: Optimal balance of lipophilicity and polarity; morpholine acts as a solubilizing hinge-binder.
2-Aminomethylpyridine 108.14~0.138.9Liability: Highly polar, rapid systemic clearance; lacks a secondary interaction vector.
3-Morpholinoaniline 178.23~1.241.5Liability: Electron-rich aniline is a known metabolic liability (prone to rapid oxidation/acetylation).

The "Why" Behind the Structure: The addition of the morpholine ring to the pyridine core systematically shifts the molecule into an optimal drug-like space. While 2-aminomethylpyridine is highly soluble, it often lacks the lipophilicity required for target residence time. Conversely, 3-morpholinoaniline suffers from the metabolic vulnerabilities of primary anilines. The pyridine nitrogen in our target compound provides a critical hydrogen bond acceptor that lowers overall lipophilicity (cLogP) while protecting the core from rapid cytochrome P450-mediated oxidation.

Structure_Logic Core (3-Morpholinopyridin-2-yl)methanamine CAS: 780802-31-5 Morpholine Morpholine Ring (Improves Solubility, Hinge Binder) Core->Morpholine Pyridine Pyridine Core (H-Bond Acceptor, Lowers LogD) Core->Pyridine Amine Aminomethyl Group (Solvation, Vector for Coupling) Core->Amine

Caption: Rational design logic of (3-Morpholinopyridin-2-yl)methanamine functional groups.

Part 2: In Vitro ADME Performance Comparison

To validate the structural hypothesis, we subject these building blocks to a rigorous in vitro ADME panel. The data below represents benchmark performance metrics essential for lead optimization.

Table 2: In Vitro ADME Profiling
Assay Metric(3-Morpholinopyridin-2-yl)methanamine2-Aminomethylpyridine3-Morpholinoaniline
Kinetic Solubility (PBS, pH 7.4)> 200 µM> 500 µM~ 80 µM
PAMPA Permeability ( Papp​ )18.5 × 10⁻⁶ cm/s32.0 × 10⁻⁶ cm/s25.4 × 10⁻⁶ cm/s
Microsomal Stability ( CLint​ )42 µL/min/mg (Moderate)> 150 µL/min/mg (Poor)> 200 µL/min/mg (Poor)

Data Interpretation:

  • Solubility: The basic amine and morpholine oxygen ensure high kinetic solubility, preventing compound precipitation during biological assays[2].

  • Permeability: PAMPA data demonstrates that despite the higher polar surface area introduced by the morpholine ring, the compound maintains excellent passive transcellular diffusion[3].

  • Metabolic Stability: This is where (3-Morpholinopyridin-2-yl)methanamine truly outperforms its alternatives. The electron-withdrawing nature of the pyridine ring shields the molecule from the rapid Phase I oxidation typically seen in anilines, resulting in a highly favorable intrinsic clearance ( CLint​ ) profile[4].

Part 3: Self-Validating Experimental Protocols

Data integrity relies on robust, self-validating assay designs. Below are the step-by-step methodologies used to generate the comparative data. Each protocol incorporates internal controls to differentiate true biological phenomena from assay artifacts.

Kinetic Solubility Assay

This assay determines the maximum concentration of a compound in an aqueous buffer before precipitation occurs, which is critical for avoiding false negatives in downstream biological assays[5].

  • Step 1: Stock Preparation. Prepare a 10 mM stock solution of the test compound in anhydrous DMSO[5].

  • Step 2: Serial Dilution. Create a concentration gradient (e.g., 10 µM to 500 µM) by spiking the DMSO stock into Phosphate-Buffered Saline (PBS, pH 7.4). Ensure the final DMSO concentration remains ≤ 1% to prevent solvent-induced solubilization artifacts[5].

  • Step 3: Incubation. Shake the microplate at room temperature for 2 hours. This duration is strictly required to allow supersaturated solutions to reach thermodynamic equilibrium and precipitate[2].

  • Step 4: Separation & Quantification. Filter the solution through a 0.45 µm filter plate to remove undissolved precipitate. Quantify the compound in the filtrate using LC-MS/MS against a standard curve[5].

PAMPA (Parallel Artificial Membrane Permeability Assay)

PAMPA isolates passive diffusion from active transport mechanisms, providing a baseline understanding of a compound's ability to cross lipid bilayers[3].

  • Step 1: Membrane Preparation. Coat the porous filter of a 96-well donor plate with a liquid artificial lipid mixture (e.g., hexadecane/phospholipid solution)[3].

  • Step 2: Donor/Acceptor Loading. Add the test compound (10 µM in buffer) to the donor compartment. Fill the acceptor compartment with fresh buffer[6].

  • Step 3: Incubation. Incubate the "sandwich" assembly at room temperature for 5 hours. Causality note: A 5-hour window is optimal; shorter times fail to capture moderate-permeability flux, while longer times risk membrane degradation[3].

  • Step 4: Analysis. Quantify the compound concentration in both compartments via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ )[3].

Microsomal Stability Assay (Phase I Metabolism)

This assay evaluates how compounds are metabolized by liver enzymes, providing intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) metrics[4].

  • Step 1: Matrix Preparation. Thaw human liver microsomes (HLM) and dilute to a final concentration of 0.5 mg/mL in potassium phosphate buffer[4].

  • Step 2: Reaction Initiation. Combine the HLM, test compound (1 µM), and pre-warm to 37°C. Initiate the reaction by adding a freshly prepared NADPH regenerating system (a mandatory co-factor for Cytochrome P450 activity)[7].

  • Step 3: Self-Validating Controls. Run a minus-NADPH control in parallel. Causality note: If the compound depletes in the absence of NADPH, it indicates chemical instability or non-specific protein binding, not enzymatic metabolism.

  • Step 4: Quenching & Time-Course. At predetermined intervals (0, 15, 30, 60 minutes), extract aliquots and immediately quench the reaction by adding ice-cold acetonitrile containing an internal standard[4]. Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS[4].

ADME_Workflow A Compound Synthesis & Verification B Kinetic Solubility Assay (PBS, pH 7.4) A->B C PAMPA (Passive Permeability) B->C D Microsomal Stability (HLM + NADPH) C->D E Lead Optimization Decision Matrix D->E

Caption: Sequential in vitro ADME screening workflow for building block evaluation.

References

  • Microsomal Stability Assay Protocol. AxisPharm. URL: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. URL: [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec. URL: [Link]

  • Brain permeability, acute toxicity evaluation, and Y-maze assay a PAMPA. ResearchGate. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3-Morpholinopyridin-2-yl)methanamine

Handling specialized heterocyclic building blocks like (3-Morpholinopyridin-2-yl)methanamine (CAS: 780802-31-5) requires moving beyond generic laboratory safety guidelines. Frequently utilized in the synthesis of kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized heterocyclic building blocks like (3-Morpholinopyridin-2-yl)methanamine (CAS: 780802-31-5) requires moving beyond generic laboratory safety guidelines. Frequently utilized in the synthesis of kinase inhibitors and GPCR-targeting therapeutics, this compound integrates a primary aliphatic amine, a pyridine ring, and a morpholine moiety.

This guide provides researchers and drug development professionals with a causality-based safety protocol, detailing the exact personal protective equipment (PPE), operational workflows, and disposal plans required to handle this compound safely.

Physicochemical and Hazard Profile

To design an effective safety protocol, we must first quantify the physical properties and baseline hazards of the compound.

Table 1: Chemical Profile of (3-Morpholinopyridin-2-yl)methanamine

PropertyValue / Description
Chemical Name (3-Morpholinopyridin-2-yl)methanamine
CAS Number 780802-31-5
Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
Key Structural Alerts Primary aliphatic amine, Pyridine core, Morpholine ring
Primary GHS Hazards Severe skin burns, eye damage, acute systemic toxicity

Hazard Assessment & Mechanistic Causality

Understanding why a chemical is dangerous is the foundation of prudent laboratory practice. The hazards of (3-Morpholinopyridin-2-yl)methanamine are driven by two synergistic structural features:

  • Skin Corrosion (Primary Amine): The primary methanamine group is highly basic and acts as a strong, unhindered nucleophile. Upon contact with skin, it rapidly saponifies epidermal lipids and denatures proteins. Unlike acidic burns which form a coagulated protein barrier, alkaline amine burns cause deep, penetrating tissue liquefaction and necrosis .

  • Systemic Toxicity (Pyridine Core): Pyridine derivatives are highly lipophilic, allowing them to cross the stratum corneum with ease. Once absorbed, they can cause systemic toxicity, including neurotoxic effects and hepatic strain .

  • Synergistic Permeability: The corrosive nature of the amine destroys the skin's natural barrier function, which in turn accelerates the systemic dermal absorption of the toxic pyridine core.

Mandatory Personal Protective Equipment (PPE) Protocol

Standard laboratory PPE (thin nitrile gloves and safety glasses) is insufficient for handling corrosive, lipophilic amines. The following specialized PPE is required :

  • Hand Protection (Double Gloving Strategy):

    • Inner Glove: Standard 4-mil nitrile (provides tactile sensitivity).

    • Outer Glove: 8-mil extended-cuff butyl rubber.

    • Causality: Amines rapidly degrade standard thin nitrile, leading to chemical breakthrough. Butyl rubber offers superior, prolonged chemical resistance to highly basic amines and pyridine derivatives.

  • Eye and Face Protection:

    • Requirement: Indirect-vented chemical splash goggles paired with a full-face shield.

    • Causality: The compound poses a severe risk of irreversible corneal damage. Standard safety glasses with side shields do not protect against vapor accumulation or upward liquid splashes.

  • Body Protection:

    • Requirement: Flame-resistant (FR) laboratory coat (fully buttoned) and a chemical-resistant neoprene apron.

  • Respiratory Protection:

    • Requirement: All handling must occur inside a certified Class II Type B2 chemical fume hood. If a hood is unavailable or during a spill, a NIOSH-approved half-face respirator equipped with Organic Vapor/Acid Gas/Amine cartridges (e.g., 3M 6004) is mandatory .

Operational Handling Workflow (Self-Validating Protocol)

This step-by-step methodology ensures a self-validating system where each step physically confirms the safety and integrity of the next.

  • Step 1: Engineering Control Validation

    • Action: Turn on the fume hood and lower the sash to the marked operational height (typically 18 inches).

    • Validation: Tape a small strip of Kimwipe to the bottom edge of the sash. A continuous inward flutter visually validates that negative pressure and proper face velocity (80-100 fpm) are actively maintained.

  • Step 2: PPE Integrity Check

    • Action: Inspect outer butyl rubber gloves before donning.

    • Validation: Trap air inside the glove and roll the cuff tightly to inflate the fingers. Listen closely and squeeze; the absence of escaping air validates the physical barrier is completely intact without micro-tears.

  • Step 3: Static-Free Weighing

    • Action: Use a static eliminator (ionizing gun) on the analytical balance and weighing boat before transferring the compound.

    • Validation: The compound transfers smoothly without "jumping" or adhering to the sides of the spatula, confirming static dissipation and preventing toxic aerosolization.

  • Step 4: Closed-System Transfer

    • Action: Dissolve the compound in the reaction solvent (e.g., anhydrous DCM or THF) directly within the original weighing vial before transferring to the main reaction flask via a gas-tight syringe.

    • Validation: The visual absence of dry powder outside the vial confirms zero dust generation and eliminates the risk of inhalation exposure.

Workflow Visualization

G A 1. Risk Assessment (Hazard ID & SDS) B 2. PPE Donning (Double Gloves, Goggles) A->B C 3. Engineering Controls (Fume Hood Validation) B->C D 4. Chemical Handling (Closed-System Transfer) C->D E 5. Decontamination (Surface & Equipment) D->E F 6. Waste Disposal (Segregated Amine Waste) E->F

Fig 1: Step-by-step self-validating safety workflow for handling corrosive amine derivatives.

Emergency Response and Spill Management

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for a minimum of 15 minutes under a safety shower. Do not attempt to neutralize the amine with acids on the skin, as the highly exothermic acid-base reaction will exacerbate the thermal burn.

  • Spill Cleanup: Evacuate non-essential personnel. Don respiratory protection. Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand). Never use sawdust, as the basic amine can react exothermically with organic materials and potentially ignite. Sweep into a labeled, sealable polyethylene container.

Waste Disposal Plan

  • Segregation: (3-Morpholinopyridin-2-yl)methanamine waste must be strictly segregated into a dedicated "Corrosive Basic Organic Waste" container.

  • Incompatibility: Never mix amine waste with halogenated solvents (unless part of a quenched, dilute reaction mixture) or strong oxidizing agents, as this can generate toxic chloramine gases or cause explosive reactions.

  • Labeling & Manifesting: Clearly label the waste container with the chemical name, CAS number, and the hazard pictograms for "Corrosive" and "Toxic". Dispose of via a licensed hazardous waste contractor in accordance with local environmental regulations.

References

  • Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS), 2017. URL:[Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International Journal of Molecular Sciences (MDPI), 2021. URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council, National Academies Press, 2011. URL:[Link]

  • Respiratory Protection Standard (29 CFR 1910.134). Occupational Safety and Health Administration (OSHA), United States Department of Labor. URL:[Link]

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